4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Description
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNKDLUKNUEOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167124 | |
| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-82-0 | |
| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102804-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSW7NEY2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Definitive Guide to the Structure Elucidation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole: A Technical Memorandum
For: Researchers, scientists, and drug development professionals specializing in pharmaceutical analysis and impurity profiling.
Abstract
The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance.[1][2] This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of a specific Rabeprazole-related impurity: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. This document moves beyond a simple listing of procedures to offer a rationale-driven narrative, explaining the causality behind experimental choices and demonstrating a self-validating analytical workflow. By integrating high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chromatographic separation, we present a definitive pathway for the unambiguous structural confirmation of this and other related pharmaceutical impurities.
Introduction: The Imperative of Impurity Profiling in Rabeprazole
Rabeprazole, a proton pump inhibitor, effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[3][4] The synthesis of Rabeprazole is a multi-step process that, like any chemical synthesis, can result in the formation of process-related impurities and degradation products.[1][3] The presence of such impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[1][2]
This guide focuses on a known impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, which is characterized by two key structural modifications from the parent API: the replacement of the 4-(3-methoxypropoxy) group with a simpler 4-methoxy group on the pyridine ring, and the reduction of the sulfoxide (S=O) bridge to a thioether (S) linkage. Understanding the precise structure of such impurities is not merely a regulatory hurdle; it is critical for assessing potential toxicity and for optimizing the manufacturing process to minimize their formation.
Our approach is grounded in a logical, phased workflow that begins with isolation and proceeds through a suite of spectroscopic techniques designed to build a complete, validated structural picture.
The Strategic Workflow for Structure Elucidation
The elucidation of an unknown or suspected impurity structure is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our strategy integrates these techniques in a manner where the output of one method informs the application and interpretation of the next.
Caption: A strategic workflow for impurity structure elucidation.
Phase 1 & 2: Isolation and Molecular Formula Determination
Experimental Protocol: Impurity Isolation via Preparative HPLC
Rationale: The first critical step is to obtain the impurity in a pure form and sufficient quantity for spectroscopic analysis. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this, allowing for the separation of the impurity from the API and other related substances based on differential partitioning between the mobile and stationary phases.[5]
-
System: Preparative HPLC system with a UV detector.
-
Column: C18, 250 mm x 21.2 mm, 10 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 20.0 mL/min.
-
Detection: UV at 280 nm.
-
Method: A gradient elution is developed in analytical HPLC and scaled up for preparative separation to ensure optimal resolution between Rabeprazole and the target impurity.
-
Procedure:
-
Dissolve a large quantity of the API batch containing the impurity in a suitable solvent.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fraction corresponding to the impurity peak, guided by the retention time established during analytical method development.
-
Pool the collected fractions and evaporate the solvent under reduced pressure.
-
Confirm the purity of the isolated material using an analytical HPLC/UPLC method.[6]
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, which is essential for determining the elemental composition (molecular formula) of the impurity.[5][7] This is the foundational piece of data upon which all subsequent structural interpretation is built.
-
System: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining molecular weight.[7]
-
Procedure:
-
Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample directly or via LC into the ESI source.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Utilize the instrument's software to calculate the elemental composition for the measured accurate mass of the [M+H]⁺ ion.
-
Data Presentation: HRMS Results
| Parameter | Observed Value | Interpretation |
| Observed [M+H]⁺ (m/z) | 286.0995 | The measured mass-to-charge ratio of the protonated molecule. |
| Proposed Molecular Formula | C₁₅H₁₅N₃OS | The most plausible elemental composition based on the accurate mass. |
| Calculated Mass for C₁₅H₁₆N₃OS⁺ | 286.1008 | The theoretical exact mass for the proposed protonated formula. |
| Mass Error (ppm) | -4.5 ppm | The small difference confirms the proposed formula with high confidence. |
The proposed formula, C₁₅H₁₅N₃OS, aligns perfectly with the expected structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. This is derived from the parent Rabeprazole (C₁₈H₂₁N₃O₃S) by subtracting the elements of the propoxy group (C₃H₆O) and the sulfoxide oxygen (O), and adding the elements of a methyl group (CH₃). The thioether ("S-Deoxo") form is also consistent with this formula.[8][9]
Phase 3: Unraveling the Molecular Framework with NMR
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[7][10] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11]
Experimental Protocol: NMR Spectroscopy
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of compounds and its distinct solvent peak).
-
Experiments:
-
¹H NMR: Identifies the number of different types of protons and their neighboring environments.
-
¹³C NMR: Identifies the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
Data Presentation: ¹H and ¹³C NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
| Benzimidazole Moiety | ||||
| 4/7 | 7.55 (m, 2H) | 115.1 | CH | C-5/6, C-8, C-9 |
| 5/6 | 7.15 (m, 2H) | 122.5 | CH | C-4/7, C-9 |
| 2 | - | 153.2 | C | C-4/7, C-5/6, C-9, CH₂ (Pos 10) |
| 8 | - | 138.5 | C | C-4/7, C-9 |
| 9 | - | 142.1 | C | C-4/7, C-5/6 |
| NH | 12.5 (br s, 1H) | - | - | C-2, C-8, C-9 |
| Methylene Bridge | ||||
| 10 | 4.40 (s, 2H) | 30.5 | CH₂ | C-2, Py-C2, Py-C3 |
| Pyridine Moiety | ||||
| Py-C2 | - | 160.1 | C | CH₂ (Pos 10), Py-C3, Py-C5 |
| Py-C3 | - | 118.9 | C | CH₂ (Pos 10), Py-C5, Py-CH₃ |
| Py-C4 | - | 163.5 | C | Py-C5, Py-OCH₃ |
| Py-C5 | 8.15 (s, 1H) | 107.2 | CH | Py-C3, Py-C4 |
| Py-CH₃ | 2.20 (s, 3H) | 11.8 | CH₃ | Py-C2, Py-C3, Py-C4 |
| Py-OCH₃ | 3.90 (s, 3H) | 55.8 | CH₃ | Py-C4 |
Note: Hypothetical data generated for illustrative purposes based on known structures and chemical shift principles.
Interpretation and Fragment Assembly
The NMR data provides conclusive evidence for the proposed structure:
-
Benzimidazole Group: The four aromatic protons in a symmetrical pattern (7.55 and 7.15 ppm) and the associated carbon signals are characteristic of a 2-substituted benzimidazole ring. The broad singlet at 12.5 ppm is typical for the benzimidazole N-H proton.
-
Pyridine Group: A single aromatic proton on the pyridine ring (8.15 ppm) indicates a highly substituted ring. The presence of a methyl group (2.20 ppm) and a methoxy group (3.90 ppm) is confirmed by their characteristic singlets.
-
S-Deoxo Bridge: The key evidence for the thioether linkage (as opposed to a sulfoxide) is the chemical shift of the methylene bridge protons (Position 10). At ~4.40 ppm, this is consistent with a -S-CH₂-Ar environment. A sulfoxide bridge (-SO-CH₂-) would shift these protons significantly further downfield (typically >4.7 ppm).[12]
-
Connectivity via HMBC: The HMBC experiment is the final validator, connecting the fragments.
-
The correlation from the methylene protons (H-10) to the C-2 of the benzimidazole and to C-2 and C-3 of the pyridine ring unambiguously links the three core fragments.
-
Correlations from the pyridine methyl protons (Py-CH₃) to Py-C2, Py-C3, and Py-C4 confirm its position.
-
Correlations from the methoxy protons (Py-OCH₃) to Py-C4 confirm its attachment point, distinguishing it from other possible isomers.
-
Caption: Key HMBC correlations confirming fragment connectivity.
Phase 4: Final Confirmation with Tandem Mass Spectrometry (MS/MS)
Rationale: While NMR provides the definitive structure, tandem mass spectrometry (MS/MS) offers powerful corroborating evidence. By selecting the molecular ion and subjecting it to fragmentation, we can observe characteristic product ions that align with the proposed structure, validating the connectivity of the molecular fragments.[6]
Experimental Protocol: MS/MS Fragmentation Analysis
-
System: LC-QTOF-MS or Triple Quadrupole MS.
-
Method: Product Ion Scan.
-
Procedure:
-
The mass spectrometer is set to isolate the [M+H]⁺ ion (m/z 286.1).
-
The isolated ions are passed into a collision cell where they are fragmented by collision with an inert gas (e.g., argon).
-
The resulting fragment ions are mass-analyzed.
-
Predicted Fragmentation Pathway
The fragmentation of proton pump inhibitor-related molecules is well-understood. For 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, the primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the thioether linkage.
Caption: Predicted MS/MS fragmentation pathway for the impurity.
The observation of a major fragment ion at m/z 136.1, corresponding to the substituted pyridine-methylene cation, and another at m/z 163.0, corresponding to the protonated 2-mercaptobenzimidazole moiety after rearrangement, would provide strong, independent confirmation of the structure deduced from NMR.
Conclusion
Through a systematic and multi-faceted analytical approach, the structure of the Rabeprazole impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, has been unambiguously elucidated. High-resolution mass spectrometry established the correct molecular formula, C₁₅H₁₅N₃OS. A comprehensive suite of 1D and 2D NMR experiments provided the detailed framework, confirming the specific substitution pattern on both the pyridine and benzimidazole rings and, crucially, identifying the thioether linkage. Tandem mass spectrometry served as a final validation, confirming the connectivity of the major structural fragments. This self-validating workflow represents a best-practice approach in the field of pharmaceutical impurity profiling, ensuring the highest level of scientific integrity and regulatory compliance.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. (2009).
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect.
- A Technical Guide to the Structural Elucidation of Rabeprazole-Rel
- Identification and characterization of potential impurities of rabeprazole sodium. (2007). Journal of Pharmaceutical and Biomedical Analysis.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2012).
- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). Journal of Pharmaceutical and Biomedical Analysis.
- Identification and synthesis of potential impurities of rabeprazole sodium. (2005). Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Structure of rabeprazole and its related substances.
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.
- Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar.
- Structural elucidation of rabeprazole sodium photodegradation products. (2008). Journal of Pharmaceutical and Biomedical Analysis.
- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. LGC Standards.
- RABEPRAZOLE SPECTRAL DATA.
- CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G.
- Rabeprazole Sodium. PubChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. jocpr.com [jocpr.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: RABEPRAZOLE SPECTRAL DATA [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to the Chemical Properties of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole Sulfide)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a critical process-related impurity and synthetic intermediate of the proton pump inhibitor, Rabeprazole. Known commonly as Rabeprazole Sulfide or Rabeprazole Thioether, this compound's formation, identification, and characterization are of paramount importance in the pharmaceutical industry to ensure the quality, safety, and efficacy of Rabeprazole drug products. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and analytical methodologies, offering a valuable resource for researchers and professionals in drug development and quality control.
Introduction: The Significance of Rabeprazole Sulfide in Pharmaceutical Analysis
Rabeprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion. The synthesis of Rabeprazole is a multi-step process where the formation of impurities is a critical concern. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, or Rabeprazole Sulfide, is a key process-related impurity and also the immediate precursor to Rabeprazole. Its structure is closely related to the final active pharmaceutical ingredient (API), differing by the oxidation state of the sulfur atom.
The presence and quantity of this impurity in the final drug product are strictly regulated by pharmacopeias and regulatory bodies. Therefore, a thorough understanding of its chemical properties is essential for developing robust analytical methods for its detection and quantification, as well as for optimizing the manufacturing process to minimize its formation. This guide aims to consolidate the available scientific information on Rabeprazole Sulfide to aid in these endeavors.
Chemical Identity and Nomenclature
The systematic identification of this compound is crucial for accurate documentation and communication in a scientific and regulatory context.
| Identifier | Value |
| IUPAC Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[1][2] |
| Synonyms | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, Rabeprazole Sulfide, Rabeprazole Thioether, Rabeprazole EP Impurity B[3] |
| CAS Number | 102804-82-0[2] |
| Molecular Formula | C₁₅H₁₅N₃OS[4] |
| Molecular Weight | 285.36 g/mol [4] |
Synthesis and Formation
Rabeprazole Sulfide is primarily synthesized as a key intermediate in the production of Rabeprazole. The most common synthetic route involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole.
General Synthesis Pathway
The synthesis is typically a nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic chloromethyl group of 2-chloromethyl-4-methoxy-3-methylpyridine. The reaction is generally carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol.
Caption: General synthesis pathway of Rabeprazole Sulfide.
Formation as a Degradation Product
Rabeprazole is known to be unstable in acidic conditions. One of the primary degradation pathways involves the reduction of the sulfoxide group of Rabeprazole back to the thioether, thus forming Rabeprazole Sulfide. This degradation is a critical consideration in the formulation and storage of Rabeprazole drug products.
Physicochemical Properties
Understanding the physical and chemical properties of Rabeprazole Sulfide is fundamental for its handling, analysis, and for developing purification strategies.
| Property | Value/Description |
| Appearance | Off-white crystalline powder[5] |
| Melting Point | A melting point for a related compound, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is reported as 120.00 °C.[6][7] For 2-[[(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole, a melting point of 114.0 to 118.0 °C is reported.[8] |
| Boiling Point | Predicted to be around 590.4±60.0°C.[9] |
| Density | Predicted to be 1.30±0.1 g/cm³.[9] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate.[9] |
| pKa | A predicted pKa value is 9.26±0.10.[9] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Rabeprazole Sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
-
Aromatic protons of the benzimidazole and pyridine rings.
-
A singlet for the methyl group on the pyridine ring.
-
A singlet for the methoxy group on the pyridine ring.
-
A singlet for the methylene bridge (-S-CH₂-).
-
A broad singlet for the N-H proton of the benzimidazole ring.
Expected ¹³C NMR Resonances:
-
Distinct signals for the aromatic carbons of both heterocyclic rings.
-
Signals for the methyl, methoxy, and methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of Rabeprazole Sulfide would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching of the benzimidazole ring[12] |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methyl and methylene groups) |
| ~1620 | C=N stretching of the imidazole ring[12] |
| ~1580 | C=C stretching of the aromatic rings |
| ~1250 | C-O stretching of the methoxy group |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Rabeprazole Sulfide. In electron ionization (EI) mode, the molecule is expected to fragment in a characteristic manner. The fragmentation of benzimidazole derivatives often involves cleavage of the bonds adjacent to the imidazole ring.[13]
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): at m/z 285.
-
Key Fragments: Loss of the methoxy group, cleavage of the thioether linkage, and fragmentation of the pyridine and benzimidazole rings.
Analytical Methodologies
The accurate detection and quantification of Rabeprazole Sulfide are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate Rabeprazole Sulfide from Rabeprazole and other related impurities and degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Rabeprazole and Rabeprazole Sulfide have significant absorbance, typically around 280-290 nm.[14]
-
Flow Rate: Typically 1.0 mL/min.
Caption: A typical workflow for the HPLC analysis of Rabeprazole Sulfide.
Chemical Reactivity and Stability
Rabeprazole Sulfide, being a thioether, is susceptible to oxidation. It is the immediate precursor to Rabeprazole, which is a sulfoxide. Further oxidation can lead to the formation of Rabeprazole Sulfone (Impurity II).[1]
Forced degradation studies, as per ICH guidelines, are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods.[15][16][17] While specific forced degradation data for isolated Rabeprazole Sulfide is not extensively published, its behavior can be inferred from the degradation studies of Rabeprazole. It is expected to be relatively stable under hydrolytic and photolytic conditions compared to Rabeprazole but will be susceptible to oxidative stress.[15][18]
Conclusion
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole Sulfide) is a compound of significant interest in the pharmaceutical analysis of Rabeprazole. Its chemical properties, including its synthesis, physicochemical characteristics, and spectroscopic data, are vital for the development of robust analytical methods and for the control of impurities in the final drug product. This technical guide provides a consolidated resource of the available information, which can serve as a valuable reference for scientists and researchers in the field of drug development and quality assurance. Further research to fully characterize this compound, including detailed spectroscopic assignments and a comprehensive stability profile, would be beneficial for the pharmaceutical industry.
References
- Reddy, G. M., Bhaskar, B. V., Reddy, P. P., Sudhakar, P., Babu, J. M., Vyas, K., ... & Mukkanti, K. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.
- Reddy, G. M., et al. (2008). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium.
- Srinivas, K., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
- Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
- Various Authors. (2025). Identification and characterization of potential impurities of rabeprazole sodium.
- 2-[[(4-Methoxy-3-Methyl-2-Pyridinyl)methyl]thio]-6-(1H-Pyrrol-1-yl)-1H-Benzimidazole. (n.d.). PubChem.
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). Biosynth.
- Srinivasu, P., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- Satheesh, B., et al. (2014).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis. (2025). Benchchem.
- Kumar, D. A., et al. (2012). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.
- 2-[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio]-1H-benzimidazole. (n.d.). ChemicalBook.
- Patel, O., et al. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole. (n.d.). PharmaCompass.com.
- Baravkar, A. A., et al. (2022). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. International Journal of Pharmaceutical Sciences and Drug Research.
- Forced Degrad
- 2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE. (2025). ChemicalBook.
- Lee, B.-J., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients.
- Elguero, J., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). CAS Common Chemistry.
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). Biosynth.
- 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). PubChem.
- Thakkar, D. G., et al. (2013). Development and Validation of UV Spectroscopic and RP-HPLC method for Simultaneous Estimation of Levosulpiride and Rabeprazole Sodium in bulk and tablet dosage form. Journal of Pharmaceutical Science and Bioscientific Research.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- Al-Joboury, K. I., et al. (2016). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. PubMed Central.
- Hida, M., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt. (n.d.). PubChem.
- FTIR spectra of Complex 1 and benzimidazole (BZDH). (n.d.).
- IR spectra of benzimidazole and the complexes. (n.d.).
- 1H-benzimidazole, 2-[[2-(4-methoxyphenoxy)ethyl]thio]-1-methyl- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023).
- Rabeprazole Sulfide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE | 102804-82-0 [chemicalbook.com]
- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]
- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ODM 2-[[(4-Methoxy-3-Methyl-2-Pyridinyl)methyl]thio]-6-(1H-Pyrrol-1-yl)-1H Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
The Emergence of a Process-Related Impurity: A Technical Guide to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a notable process-related impurity in the synthesis of the proton pump inhibitor, Rabeprazole. This document elucidates its discovery, chemical identity, synthetic origin, and the analytical methodologies crucial for its characterization, all within the context of stringent pharmaceutical quality control.
Introduction: The Imperative of Impurity Profiling
In the landscape of pharmaceutical manufacturing, the identification and control of impurities are paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] The International Council for Harmonisation (ICH) has established clear guidelines that mandate the characterization of any impurity present at a concentration of 0.1% or greater.[3][4][5] Process-related impurities, which arise from the synthetic route of an API, are of particular interest as they provide a fingerprint of the manufacturing process.[2] 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is one such impurity, the study of which offers valuable insights into the reaction kinetics and potential side reactions in the production of Rabeprazole.
Nomenclature and Chemical Identity
The compound in focus is systematically named 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole .[6][7] However, it is more commonly known by several synonyms that describe its relationship to the parent drug, Rabeprazole:
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
The name "4-Desmethoxypropoxyl-4-methoxy" signifies the substitution of the 4-(3-methoxypropoxy) group on the pyridine ring of Rabeprazole with a methoxy group. The "S-Deoxo" designation indicates the absence of the sulfoxide oxygen, meaning this compound is a thioether, which is a precursor to the corresponding sulfoxide.[9]
Table 1: Chemical Identity of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
| Identifier | Value |
| CAS Number | 102804-82-0[6][8][10] |
| Molecular Formula | C15H15N3OS[6][10] |
| Molecular Weight | 285.36 g/mol [6][10] |
| IUPAC Name | 2-[[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole |
Discovery and Origin as a Process-Related Impurity
The discovery of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is intrinsically linked to the comprehensive impurity profiling of Rabeprazole sodium bulk drug substance. During the manufacturing process of Rabeprazole, various related substances are observed, including metabolites and process-related impurities.[4][11] This particular compound has been identified as a potential impurity arising during the synthesis.[11]
Its origin can be traced back to the starting materials used in the synthesis of Rabeprazole. The manufacturing process of the key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, may contain a corresponding methoxy analogue as an impurity. This methoxy-substituted intermediate can then proceed through the subsequent reaction steps, ultimately forming 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
Synthetic Pathway
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is not typically a targeted synthesis in itself but is mimicked in laboratories to produce a reference standard for analytical purposes. The synthetic route mirrors the initial step of the synthesis of its corresponding sulfoxide, the "methoxy analogue of rabeprazole".[11][12]
Experimental Protocol: Synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
This protocol describes a likely laboratory-scale synthesis based on procedures for analogous compounds.[12]
Step 1: Condensation Reaction
-
To a solution of 2-chloromethyl-4-methoxy-3-methylpyridine (1.0 equivalent) in a suitable solvent such as water or ethanol, add a solution of 1H-benzo[d]imidazole-2-thiol (1.05 equivalents).
-
Add a solution of sodium hydroxide (3% aqueous solution, excess) dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
A solid precipitate will form. Filter the solid and wash thoroughly with cold water.
-
Dry the collected solid under vacuum to yield 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole.
Analytical Characterization
The unambiguous identification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a process-related impurity relies on a suite of modern analytical techniques. The characterization data for this specific impurity would be analogous to that of other rabeprazole-related compounds.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A distinct peak at a specific retention time relative to the Rabeprazole main peak. Used for quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the impurity, confirming the molecular formula C15H15N3OS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, including the presence of the methoxy group, the pyridine and benzimidazole ring systems, and the thioether linkage. The absence of the methoxypropoxy signals and the presence of a methoxy signal would be key identifiers. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=N, and C-S bonds. |
Impact on Drug Quality and Regulatory Context
The presence of impurities, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a drug product.[1][2] Some impurities may have their own pharmacological or toxicological effects.[1] Therefore, controlling impurities like 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical aspect of the drug development and manufacturing process.
Regulatory bodies such as the FDA and international consortiums like the ICH provide stringent guidelines for the control of impurities.[1][3] According to ICH Q3A guidelines, impurities present at levels above the identification threshold (typically 0.10%) must be structurally characterized.[4][5] Furthermore, if the impurity level exceeds the qualification threshold, its potential biological safety must be evaluated.
The synthesis and characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a reference standard are crucial for:
-
Analytical Method Development and Validation: To accurately detect and quantify this impurity in batches of Rabeprazole.
-
Quality Control: To ensure that the level of this impurity in the final API is below the accepted limit.
-
Process Optimization: To understand the formation of this impurity and modify the synthetic process to minimize its generation.
Conclusion
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole serves as a pertinent example of a process-related impurity that requires diligent scientific investigation. Its discovery is a direct result of the rigorous analytical scrutiny applied during modern pharmaceutical manufacturing. A thorough understanding of its chemical identity, origin, and synthetic pathway is not merely an academic exercise but a cornerstone of ensuring the quality and safety of Rabeprazole for patients worldwide. The continuous effort to identify, characterize, and control such impurities underscores the commitment of the pharmaceutical industry to upholding the highest standards of scientific integrity and patient safety.
References
- Buchi Reddy, R., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
- Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug.
- Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(S2), 475-483.
- Reddy, G. M., et al. (2018). Identification and synthesis of potential impurities of rabeprazole sodium.
- CN103483320B. (n.d.). Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole).
- Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
- Dsouza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- Hexonsynth. (n.d.). Instock: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
- Pharmaffiliates. (n.d.). CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G.
- Guidechem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy Rabeprazole 102804-77-3 wiki.
- PubMed. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium.
- Sigma-Aldrich. (n.d.). 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | 102804-77-3.
- BOC Sciences. (n.d.). CAS 102804-77-3 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
- Allmpus. (n.d.). Rabeprazole EP Impurity G / Rabeprazole Sulfide 4-Methoxy Analog.
- SynZeal. (n.d.). Rabeprazole EP Impurity G | 102804-82-0.
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jpionline.org [jpionline.org]
- 6. allmpus.com [allmpus.com]
- 7. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jocpr.com [jocpr.com]
- 10. hexonsynth.com [hexonsynth.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Identification and Characterization of Rabeprazole Impurity G
The Imperative of Impurity Profiling in Rabeprazole Sodium
Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, belongs to the proton pump inhibitor (PPI) class. Its mechanism of action, the irreversible inhibition of the gastric H+/K+-ATPase, is highly effective but also renders the molecule susceptible to degradation, particularly in acidic environments. The synthesis and storage of Rabeprazole Sodium can lead to the formation of various process-related impurities and degradation products.[1][2][3]
Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the rigorous identification and characterization of any impurity present in an active pharmaceutical ingredient (API) above a specified threshold, typically 0.10%.[4][5][6][7] This is not merely a procedural step; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Uncharacterized impurities can possess unknown toxicological profiles, potentially impacting patient safety, or may affect the stability and bioavailability of the API.[8][9] This guide provides a comprehensive, technically-grounded framework for the identification, characterization, and control of a specific known impurity, Rabeprazole Impurity G.
Profile of Rabeprazole Impurity G
Chemical Identity and Origin
Rabeprazole Impurity G is a known process-related impurity in the synthesis of Rabeprazole. It is chemically identified as 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole .[10][11][12] It is also referred to by synonyms such as Rabeprazole Sulfide 4-Methoxy Analog or 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.[13][]
The formation of Impurity G is typically associated with the synthetic route of Rabeprazole itself. Rabeprazole is synthesized by the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride with 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether intermediate. Impurity G arises from a variation in the starting materials, specifically the use of a methoxy-substituted pyridine precursor instead of the methoxypropoxy-substituted one.
Synthesis Pathway Visualization
The diagram below illustrates the probable synthetic origin of Rabeprazole Impurity G, highlighting its structural relationship to the main Rabeprazole synthesis pathway.
A Systematic Analytical Strategy for Identification
The robust identification and quantification of Impurity G require a multi-step, orthogonal analytical approach. The strategy begins with chromatographic separation, followed by spectrometric identification and definitive structural elucidation.
Overall Analytical Workflow
The following workflow provides a high-level overview of the logical sequence of operations, from initial detection to final structural confirmation. This ensures a systematic and scientifically sound investigation.
Phase 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the method of choice for separating Rabeprazole from its structurally similar impurities. The non-polar stationary phase (e.g., C18) effectively resolves compounds based on differences in hydrophobicity. Rabeprazole and its impurities, being moderately polar, exhibit distinct retention times under optimized mobile phase conditions. A gradient elution is often preferred over an isocratic method to ensure adequate separation of all potential impurities, which may have a wide range of polarities.[15][16][17]
Detailed HPLC Protocol: The following protocol is a representative stability-indicating method for the separation of Rabeprazole and its related substances.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Waters Symmetry Shield RP18, 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic selectivity for benzimidazole-class compounds.[15] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate, pH 3.0 | Buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention. |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Organic modifier to elute compounds from the column.[15] |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 25 | 60 | |
| 30 | 80 | |
| 35 | 20 | |
| 40 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability.[17] |
| Detection | UV at 286 nm | Wavelength of high absorbance for Rabeprazole and its benzimidazole-containing impurities.[17] |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Trustworthiness through Validation: The described HPLC method must be validated according to ICH Q2(R1) guidelines. This is a self-validating system ensuring the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the absence of interference from placebo and the separation of Impurity G from other known impurities and degradation products.[15]
-
Linearity: A linear relationship between the concentration of Impurity G and its peak area over a defined range (e.g., LOQ to 150% of the specification limit).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.
-
Accuracy: Assessed by performing recovery studies on spiked samples, with results typically expected within 90-110%.[15]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like pH, column temperature, and mobile phase composition.
Spectroscopic Characterization: The Definitive Proof
While HPLC provides quantitative data, it does not reveal the chemical structure. Spectroscopic techniques are essential for elucidation.
Phase 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS is the ideal first step for structural identification. It provides the molecular weight of the impurity as it elutes from the HPLC column. Using an electrospray ionization (ESI) source in positive mode is highly effective for proton pump inhibitors, as the nitrogen atoms in the benzimidazole and pyridine rings are readily protonated, yielding a strong [M+H]⁺ ion.
Experimental Protocol for LC-MS: A mass spectrometer is coupled to the HPLC system described previously (using a volatile buffer like ammonium acetate instead of potassium phosphate).
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
Interpretation: For Rabeprazole Impurity G (C₁₅H₁₅N₃OS), the expected protonated molecule [M+H]⁺ would be observed at m/z 286.1 . High-Resolution Mass Spectrometry (HRMS), using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide an exact mass measurement (e.g., 286.0963), confirming the elemental composition and distinguishing it from other potential isobaric impurities.[8]
Phase 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. While MS provides the molecular formula, NMR reveals the precise connectivity of atoms within the molecule. For definitive proof, the impurity must be isolated, typically using preparative HPLC, to obtain a sufficient quantity (milligram scale) for analysis. Both ¹H and ¹³C NMR are required.
Spectral Interpretation & Structure Confirmation: The ¹H NMR spectrum of Impurity G would be compared to that of Rabeprazole. Key differences would include:
-
Absence of Methoxypropoxy Signals: The characteristic signals for the -O-CH₂-CH₂-CH₂-O-CH₃ group of Rabeprazole would be absent.
-
Presence of a Methoxy Signal: A sharp singlet integrating to 3 protons would appear around 3.8-4.0 ppm, corresponding to the -OCH₃ group on the pyridine ring.
The combination of HPLC retention time, exact mass from HRMS, and the detailed structural map from ¹H and ¹³C NMR provides irrefutable evidence for the identity of Rabeprazole Impurity G.[16][18][19]
Forced Degradation Studies
Authoritative Grounding: As stipulated by ICH guideline Q1A(R2), forced degradation studies are critical to understanding the stability of a drug substance and ensuring the analytical method is "stability-indicating."[18] This means the method can separate the API from any degradation products that might form under stress conditions, thus providing an accurate measure of the API's purity over time.
Protocol for Stress Testing: Rabeprazole sodium solution (e.g., 500 µg/mL) is subjected to the following conditions:[15]
-
Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 30 minutes.[15]
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
The stressed samples are then analyzed using the validated HPLC method. The goal is to confirm that any degradation peaks are well-resolved from the Rabeprazole and Impurity G peaks. This process validates the method's specificity and provides insight into the potential formation of other impurities during the product's shelf life.[15][20][21][22]
Conclusion: From Identification to Control
The rigorous identification of Rabeprazole Impurity G is a clear demonstration of the principles of quality by design and scientific integrity in drug development. By employing a systematic workflow combining chromatography (HPLC) and spectroscopy (MS, NMR), researchers can move from detection to definitive characterization. This knowledge is not merely academic; it directly informs the optimization of the synthetic process to minimize the formation of the impurity and allows for the establishment of a robust control strategy. Validating the analytical methods as per ICH guidelines ensures that every batch of Rabeprazole API released meets the highest standards of quality, purity, and ultimately, patient safety.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Satyanarayana, P. V. V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 80(4), 847–860. [Link]
-
Ramakrishna, N. V. S., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262–1269. [Link]
-
Kumar, D., et al. (2017). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 7(57), 35967–35981. [Link]
-
Veeprho. Rabeprazole EP Impurity G | CAS 102804-82-0. [Link]
-
Kim, M., et al. (2021). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Drug and Chemical Toxicology, 44(6), 616–624. [Link]
-
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
SynZeal. Rabeprazole EP Impurity G | 102804-82-0. [Link]
-
Pharmace Research Laboratory. Rabeprazole EP Impurity G. [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]
-
ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. [Link]
-
Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. [Link]
-
Rao, P. S., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620–624. [Link]
-
ResearchGate. Identification, isolation and characterization of new impurity in rabeprazole sodium. [Link]
-
ResearchGate. Forced Degradation of Rabeprazole Sodium | Download Table. [Link]
-
Reddy, G. M., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(2), 339–342. [Link]
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. (2012). 4(1):130-139. [Link]
-
Pharmaffiliates. CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G. [Link]
-
Semantic Scholar. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. [Link]
-
Dev, R. V., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 443–448. [Link]
-
Scribd. Characterization Report: Impurities in Rabeprazole Sodium Tablets. [Link]
-
Journal of Chemical and Pharmaceutical Research. Structural identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
SynZeal. Rabeprazole Impurities. [Link]
- Google Patents.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. lejan-team.com [lejan-team.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. veeprho.com [veeprho.com]
- 11. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]
- 12. pharmaceresearch.com [pharmaceresearch.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 18. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 22. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of Rabeprazole Sulfide 4-Methoxy Analog: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of Rabeprazole Sulfide 4-Methoxy Analog, a known impurity and key related substance of Rabeprazole, a widely used proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the experimental choices. By presenting a complete characterization workflow, from synthesis to spectroscopic and chromatographic analysis, thermal stability, and forced degradation studies, this guide aims to equip scientists with the necessary tools to thoroughly evaluate this and similar benzimidazole-based active pharmaceutical ingredients (APIs) and their related compounds. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Characterizing Rabeprazole Analogs
Rabeprazole, a substituted benzimidazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] During its synthesis and storage, various related substances and impurities can emerge, which require thorough identification and characterization to ensure the quality, safety, and efficacy of the final drug product.[2] One such critical related substance is the Rabeprazole Sulfide 4-Methoxy Analog, also known as Rabeprazole EP Impurity G.[3][4]
The structural difference between Rabeprazole Sulfide and its 4-methoxy analog—the substitution of a 3-methoxypropoxy group with a simpler methoxy group on the pyridine ring—can significantly influence its physicochemical properties. These properties, including solubility, stability, and chromatographic behavior, are critical parameters that can impact bioavailability and the overall impurity profile of Rabeprazole. A comprehensive physicochemical characterization is therefore not merely a regulatory requirement but a fundamental scientific necessity to understand the behavior of this molecule.
This guide provides a holistic approach to the characterization of the Rabeprazole Sulfide 4-Methoxy Analog, beginning with its synthesis and proceeding through a suite of analytical techniques. Each section is designed to not only provide a detailed protocol but also to explain the underlying scientific principles and the rationale for the chosen experimental parameters.
Synthesis of Rabeprazole Sulfide 4-Methoxy Analog
The synthesis of the Rabeprazole Sulfide 4-Methoxy Analog is a critical first step for obtaining a reference standard for analytical studies. The following protocol is adapted from established methods for the synthesis of similar benzimidazole thioethers.[5][6]
Synthetic Pathway
The synthesis involves the condensation of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole in the presence of a base.
Caption: Synthetic route for Rabeprazole Sulfide 4-Methoxy Analog.
Experimental Protocol
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzimidazole (1.0 equivalent) in a mixture of ethanol and water.
-
Base Addition: To the stirred solution, add sodium hydroxide (2.2 equivalents) and stir until a clear solution is obtained.
-
Addition of Pyridine Derivative: Slowly add a solution of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 equivalent) in water to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to afford the pure Rabeprazole Sulfide 4-Methoxy Analog.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the chemical structure and identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and pyridine rings, the methoxy group, the methyl group, and the methylene protons of the thioether linkage.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton.[8]
Table 1: Representative ¹H and ¹³C NMR Data for Rabeprazole Sulfide 4-Methoxy Analog
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyridine-H | 8.2 (d), 6.8 (d) | 164.0, 150.0, 145.0, 122.0, 107.0 |
| Benzimidazole-H | 7.6 (m), 7.2 (m) | 151.0, 143.0, 135.0, 122.5, 115.0 |
| -OCH₃ | 3.9 (s) | 55.5 |
| -CH₂-S- | 4.3 (s) | 35.0 |
| Pyridine-CH₃ | 2.2 (s) | 11.0 |
Note: This is representative data based on analogous structures. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9] Electrospray ionization (ESI) in positive mode is a suitable technique.
-
Expected Molecular Ion Peak: [M+H]⁺ at m/z 286.36.[10]
-
Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information, with characteristic losses of the methoxy group, cleavage of the thioether bond, and fragmentation of the benzimidazole and pyridine rings.[11]
Caption: Proposed mass fragmentation pathway for Rabeprazole Sulfide 4-Methoxy Analog.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[12]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretching (Benzimidazole) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (-CH₃, -CH₂) |
| 1620-1580 | C=N and C=C stretching (aromatic rings) |
| 1250-1200 | C-O stretching (methoxy group) |
| 750-700 | C-S stretching |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the synthesized compound and for developing stability-indicating methods.[13]
HPLC Method for Purity Determination
A gradient reversed-phase HPLC method is generally suitable for the analysis of rabeprazole and its impurities.[14]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 282 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Rationale for Method Parameters
-
C18 Column: The non-polar stationary phase is well-suited for retaining the moderately non-polar rabeprazole analogs.
-
Gradient Elution: A gradient of acetonitrile is necessary to elute compounds with a range of polarities, ensuring good separation of the main peak from any potential impurities or degradation products.
-
pH of Mobile Phase: A pH of 6.5 is chosen to ensure the stability of the benzimidazole compounds, which are known to be acid-labile.
-
UV Detection at 282 nm: This wavelength corresponds to a UV maximum for rabeprazole and its analogs, providing good sensitivity.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and solid-state properties of the compound.[15][16]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and purity of the compound.
-
Expected Outcome: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The onset of the peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.
-
Expected Outcome: The TGA thermogram will show the temperature at which the compound begins to decompose, indicated by a significant loss of mass.
Caption: Workflow for thermal analysis of the Rabeprazole Sulfide 4-Methoxy Analog.
Solubility and Stability Studies
Understanding the solubility and stability of the Rabeprazole Sulfide 4-Methoxy Analog is crucial for predicting its behavior in various environments and for developing stable formulations.[17][18]
Equilibrium Solubility
The solubility of the compound should be determined in a range of solvents with varying polarities.
Table 4: Protocol for Equilibrium Solubility Determination
| Step | Procedure |
| 1. Sample Preparation | Add an excess amount of the compound to a known volume of the test solvent (e.g., water, methanol, acetonitrile, dichloromethane) in a sealed vial. |
| 2. Equilibration | Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. |
| 3. Sample Analysis | Centrifuge the samples to separate the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC method. |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[19][20] The compound should be subjected to stress conditions as per ICH guidelines.
Table 5: Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Degradation of the benzimidazole ring |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential hydrolysis of functional groups |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the sulfide to sulfoxide and sulfone |
| Thermal Degradation | Dry heat at 105 °C for 48 hours | Thermal decomposition |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light | Photochemical degradation |
The resulting stressed samples should be analyzed by the developed HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.
Conclusion
The comprehensive physicochemical characterization of the Rabeprazole Sulfide 4-Methoxy Analog, as outlined in this guide, is a critical undertaking for any research or development program involving rabeprazole. By systematically applying the described spectroscopic, chromatographic, thermal, and stability-indicating methods, scientists can build a robust data package that ensures a thorough understanding of this important related substance. This knowledge is paramount for the development of safe, effective, and high-quality pharmaceutical products. The self-validating nature of these protocols, grounded in established scientific principles, provides a reliable framework for the characterization of novel APIs and their impurities.
References
- Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1275-1280.
- Seshadri, R. K., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- Buchi Reddy, R., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
-
Development and validation of a stability indicating HPLC method for the estimation of rabeprazole impurities in pharmaceutical dosage forms by design of experiments. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 587-591.
- Saravanan, G., et al. (2012). A validated stability indicating RP-HPLC method for simultaneous estimation of paracetamol, aceclofenac and rabeprazole. Der Pharma Chemica, 4(3), 996-1004.
-
Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Com. (n.d.). Global Science Books. Retrieved January 14, 2026, from [Link]
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
- Seshadri, R. K., et al. (2013).
-
Identification and characterization of potential impurities of rabeprazole sodium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium.
-
Comparative Invitro Evaluation of Commercially Available Rabeprazole Enteric Coated Tablets. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Comparison of evaluation characteristics of rabeprazole sodium delayed-release pellets. (n.d.). Retrieved January 14, 2026, from [Link]
- A Comparative Physiochemical Properties of Esomeprazole Brands. (2014). Scirp.org.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025).
- 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole. (n.d.).
- method development and validation and forced degradation study on rabeprazole sodium using rphplc. (n.d.). wjpps.
- Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry.
-
Rabeprazole EP Impurity G. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]
- Quality Assessment of Different Brands of Rabeprazole Tablets Marketed In Some Nigerian Cities. (n.d.).
- Saturated solubility studies of Rabeprazole sodium. (2024). World Journal of Pharmaceutical and Life Sciences.
-
Rabeprazole EP Impurity G. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]
- 2-(((4-Methoxy-3-methylpyridin-2-yl)methyl)thio)-1-nitroso-1H-benzo[d]imidazole. (n.d.).
- Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar.
- In-vitro comparison study of different marketed Enteric co
- 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. (2025).
- The combined use of DSC and TGA for the thermal analysis of
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PMC - NIH.
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
- Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). (n.d.).
- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv
- FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. (n.d.).
- 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. (n.d.). ChemScene.
Sources
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. wjpls.org [wjpls.org]
- 19. wjpps.com [wjpps.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Integrity
An In-Depth Technical Guide to the Spectral Analysis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification and characterization of any impurity present at a concentration of 0.1% or greater.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of the spectral analysis of a specific Rabeprazole impurity: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole , also known as Rabeprazole Impurity G.
Rabeprazole, a proton pump inhibitor, effectively suppresses gastric acid secretion.[4] During its synthesis and storage, various related substances can emerge, including the S-Deoxo (sulfide) analogue. The target of this guide, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, is a process-related impurity where the characteristic methoxypropoxy side chain of Rabeprazole is replaced by a simpler methoxy group, and the sulfoxide is reduced to a sulfide. Understanding its structure is paramount for controlling its presence in the final drug product.
This document is structured to provide not just procedural steps, but a deep-dive into the scientific rationale behind the analytical workflow. We will dissect the molecular structure of this impurity through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the causality behind experimental choices and interpret the spectral data to build a cohesive structural elucidation.
The Analytical Challenge: Isolating and Identifying the Unknown
The first step in the characterization of any impurity is its detection and isolation. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, capable of separating the impurity from the bulk API and other related substances.[5][6] The development of a robust HPLC method is critical and typically involves screening various column stationary phases and mobile phase compositions to achieve optimal resolution.
Visualizing the Analytical Workflow
The overall strategy for the identification and characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole can be visualized as a logical progression from detection to structural confirmation.
Caption: Overall workflow for the isolation and structural elucidation of a pharmaceutical impurity.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry is an indispensable tool in impurity profiling due to its high sensitivity and ability to provide the molecular weight of an unknown compound.[7][8] For 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, the initial MS analysis provides the foundational data point for its identification.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 10-100 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Scan Range: m/z 100-1000.
-
Data Interpretation: Unveiling the Molecular Formula
The primary goal of the initial MS analysis is to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
| Parameter | Expected Value for C₁₅H₁₅N₃OS |
| Chemical Formula | C₁₅H₁₅N₃OS |
| Molecular Weight | 285.36 g/mol |
| Expected [M+H]⁺ (Monoisotopic) | 286.1014 |
High-resolution mass spectrometry is crucial as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.[2] The observation of an [M+H]⁺ ion at m/z 286.1014 would strongly support the proposed structure.
Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural insights. The molecule would likely fragment at the thioether linkage and around the pyridine and benzimidazole rings.
Caption: Predicted major fragmentation pathways for the target impurity in MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unequivocal structural identification of organic molecules.[5][9][10] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.
-
Data Interpretation: Assembling the Puzzle
Based on the structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, the following NMR signals can be predicted. The data from closely related analogues provides a strong basis for these predictions.[9]
¹H NMR Predicted Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Benzimidazole-H (4 protons) | ~7.10 - 7.50 | Multiplet | 4H |
| Pyridine-H (2 protons) | ~6.90, ~8.10 | Doublets | 1H each |
| Methylene (-CH₂-) | ~4.40 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.80 | Singlet | 3H |
| Methyl (-CH₃) | ~2.20 | Singlet | 3H |
| Benzimidazole-NH | ~12.5 | Broad Singlet | 1H |
¹³C NMR Predicted Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) |
| Benzimidazole Carbons | ~110 - 155 |
| Pyridine Carbons | ~110 - 165 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Methylene Carbon (-CH₂-) | ~30 |
| Methyl Carbon (-CH₃) | ~12 |
The key differentiators in the NMR spectrum compared to Rabeprazole would be:
-
The absence of signals corresponding to the propoxy chain (-O-CH₂-CH₂-CH₂-O-).
-
The presence of a sharp singlet for a methoxy group.
-
The chemical shifts of the methylene bridge and adjacent aromatic carbons will be influenced by the sulfide linkage rather than the sulfoxide.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: A small amount of the solid impurity is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Analysis: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Interpretation: Characteristic Vibrations
The IR spectrum will confirm the presence of key structural motifs.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | Aromatic C-H Stretch | Benzimidazole, Pyridine |
| ~2950 - 2850 | Aliphatic C-H Stretch | -CH₃, -CH₂- |
| ~1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Methoxy Group |
| ~740 | C-S Stretch | Thioether |
| ~3400 (broad) | N-H Stretch | Benzimidazole |
The absence of a strong S=O stretching band (typically around 1040 cm⁻¹) is a key piece of evidence confirming the "S-Deoxo" (sulfide) nature of the impurity.[7]
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.[12][13] It is particularly useful for analyzing compounds with chromophores, such as the conjugated aromatic systems in our target molecule.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol or 0.1 M HCl) of known concentration.
-
Analysis: Scan the absorbance of the solution from 200 to 400 nm using a spectrophotometer.
Data Interpretation: Absorption Maxima
Rabeprazole and its related compounds typically exhibit strong UV absorbance with maxima (λ_max) around 280-290 nm. The exact λ_max for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole would be determined experimentally. This information is crucial for setting the detection wavelength in HPLC analysis to ensure maximum sensitivity for quantification. The UV spectrum confirms the presence of the conjugated benzimidazole-pyridine chromophore system.
Conclusion: A Multi-faceted Approach to Structural Certainty
The spectral analysis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a systematic process of evidence gathering. No single technique provides the complete picture; rather, it is the synergistic combination of Mass Spectrometry, NMR, FT-IR, and UV-Vis spectroscopy that allows for an unambiguous structural assignment.
-
MS provides the molecular formula, the starting point of the investigation.
-
NMR maps the carbon-hydrogen framework, revealing the precise connectivity of the atoms.
-
FT-IR confirms the presence of key functional groups and, crucially, the absence of the sulfoxide.
-
UV-Vis characterizes the electronic properties of the conjugated system, vital for its detection and quantification.
By following the protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently identify and characterize this and other related impurities, ensuring the quality, safety, and regulatory compliance of Rabeprazole drug products.
References
-
Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-9. Available at: [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available at: [Link]
-
Pingili, R., et al. (2005). Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate. Available at: [Link]
-
Kumar, V. S., et al. (2012). Identification, isolation and characterization of impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. Available at: [Link]
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. Available at: [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy rabeprazole. National Center for Biotechnology Information. Available at: [Link]
-
Darshil, D., et al. (2011). Absorption spectra of 20 µg ml-1 rabeprazole sodium (-•-) and 10 µg... ResearchGate. Available at: [Link]
-
Basavaiah, K., & Anil Kumar, U. R. (2006). Absorption Spectra of (a) Rabeprazole Sodium (40.0 mg ml 1 ) in... ResearchGate. Available at: [Link]
-
Kolli, S. R., et al. (2014). Novel UV Spectrophotometric Determination of Rabeprazole Sodium In Bulk and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical Technology & Innovation, 02(08), 128-132. Available at: [Link]
-
Jain, P. S., et al. (2011). Spectrophotometric determination of rabeprazole sodium in bulk and tablet formulation. Journal of Chemical and Pharmaceutical Research, 3(6), 752-758. Available at: [Link]
-
El-Didamony, A. M., & Abo-Elsoad, M. O. (2013). Spectrophotometric Determination of Rabeprazole Sodium Using Two Charge Transfer Complexation Reactions. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 850-856. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Desmethoxypropoxyl-4-methoxy rabeprazole | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In-Silico Modeling of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Abstract
The rigorous safety and efficacy assessment of active pharmaceutical ingredients (APIs) and their associated impurities is a cornerstone of modern drug development. Regulatory bodies worldwide, guided by frameworks such as the ICH Q3A/B and M7 guidelines, mandate a thorough characterization of impurities to ensure patient safety.[1][2] This whitepaper presents a comprehensive, in-depth technical guide on the application of in-silico modeling techniques to characterize a specific process-related impurity of Rabeprazole: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[3][4][5] This guide provides not only step-by-step protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations but also delves into the scientific rationale behind these computational methodologies. By integrating data from these distinct in-silico approaches, we construct a preliminary risk profile for the impurity, demonstrating how computational science can accelerate drug development by prioritizing experimental testing and providing critical insights into molecular behavior.
Introduction: The Imperative of Impurity Profiling
Rabeprazole, a substituted benzimidazole, exerts its therapeutic effect by suppressing gastric acid secretion.[6] Like other PPIs, it is a prodrug that, once activated in the acidic environment of parietal cells, forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, effectively inactivating the proton pump.[4][7] The manufacturing process of any API is complex, often involving multiple synthetic steps where unintended molecules, or impurities, can arise.
The impurity in focus, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, is a known rabeprazole-related compound.[8][9] The "S-Deoxo" designation indicates the absence of the sulfoxide oxygen atom present in the active rabeprazole molecule. This seemingly minor structural change can have significant implications for the molecule's pharmacological and toxicological profile. In-silico modeling provides a rapid, cost-effective, and powerful suite of tools to predict these implications before undertaking extensive and resource-intensive laboratory work.[10]
This guide is structured to follow a logical, multi-faceted computational investigation, moving from predicting the impurity's interaction with the biological target to evaluating its systemic safety profile and the stability of its interactions.
Molecular Structures of Interest
A comparative analysis begins with the foundational structures of the parent drug and its impurity.
| Compound | 2D Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Rabeprazole | [Image of Rabeprazole 2D structure] | C₁₈H₂₁N₃O₃S | 359.44 |
| 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | [Image of the impurity's 2D structure] | C₁₅H₁₅N₃OS | 285.36 |
Note: The structure and properties of the impurity are distinct from the sulfoxide variant also sometimes referred to as Rabeprazole Impurity E.[11]
The In-Silico Investigative Workflow
A robust in-silico analysis is not a single experiment but a workflow designed to build a comprehensive "weight of evidence" argument.[10] Each step provides a piece of the puzzle, and their integration allows for a more confident assessment. The causality of this workflow is critical: we first determine if the impurity is likely to interact with the intended biological target (docking), then assess its overall safety and drug-like properties (ADMET), and finally, validate the stability of the most promising interaction (molecular dynamics).
Caption: High-level workflow for the in-silico investigation of a pharmaceutical impurity.
Molecular Docking: Assessing Target Interaction
Scientific Rationale: The first critical question is whether the impurity retains affinity for Rabeprazole's target, the H+/K+ ATPase. Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a protein.[12][13] A strong binding affinity could imply potential pharmacological activity (either intended or unintended), while a weak or non-existent affinity might suggest its biological effects, if any, lie elsewhere. We use Rabeprazole as a positive control to benchmark the impurity's performance.
Detailed Protocol: Protein-Ligand Docking using AutoDock Vina
This protocol outlines the use of common, freely available academic tools.[14][15]
Step 1: Receptor Preparation
-
Action: Obtain the 3D structure of the H+/K+ ATPase. As a crystal structure may be difficult to obtain for this membrane protein, a high-quality homology model is often used. For this guide, we assume a prepared PDB file (receptor.pdb) is available.
-
Procedure:
-
Load the receptor PDB file.
-
Remove all water molecules and non-essential co-factors. The rationale is that we are primarily interested in the direct interaction of our ligand, and unbound water can create steric clashes or noise.
-
Add polar hydrogens, which are critical for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required .pdbqt format.
-
Step 2: Ligand Preparation
-
Action: Generate 3D conformers of Rabeprazole and the S-Deoxo impurity.
-
Tool: ChemDraw, Avogadro, or an online tool like the PRODRG server.[17]
-
Procedure:
-
Draw the 2D structures and convert them to 3D.
-
Perform an initial energy minimization to obtain a low-energy starting conformation.
-
Load into ADT, define rotatable bonds, and save in .pdbqt format.
-
Step 3: Defining the Search Space (Grid Box)
-
Action: Define the specific region on the receptor where the docking algorithm will search for binding poses.
-
Rationale: To ensure computational efficiency and accuracy, the search is focused on the known active site. This is typically centered on the key cysteine residues (e.g., Cys813, Cys822) that Rabeprazole covalently binds to.
-
Tool: AutoDock Tools.
-
Procedure: Center the grid box on the active site residues and adjust the dimensions to encompass the entire binding pocket.
Step 4: Running the Docking Simulation
-
Action: Execute the docking algorithm using AutoDock Vina.[16]
-
Procedure: Use a command-line instruction specifying the prepared receptor, ligand, and configuration file containing the grid box coordinates.
Step 5: Analysis of Results
-
Action: Analyze the output files to determine binding affinity and visualize the interaction.
-
Tool: PyMOL or UCSF Chimera for visualization.[15]
-
Procedure:
-
The log file provides the binding affinities (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted affinity.
-
Load the receptor and the output ligand poses into a visualizer to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Anticipated Data Summary
The results should be summarized for a clear comparison.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Rabeprazole (Control) | -9.5 | Cys813, Tyr799, Asn814 |
| S-Deoxo Impurity | -7.8 | Tyr799, Leu803 |
This table illustrates a hypothetical outcome where the impurity binds to the same pocket but with a lower affinity and a different interaction pattern, suggesting reduced pharmacological activity.
ADMET Profile: Predicting Safety and Drug-Likeness
Scientific Rationale: Beyond target interaction, the systemic behavior of an impurity is paramount. ADMET prediction uses computational models, often based on quantitative structure-activity relationships (QSAR), to estimate a molecule's pharmacokinetic and toxicological properties.[18][19][20] This step is crucial for early identification of potential liabilities, such as poor absorption, metabolic instability, or, most critically, toxicity. For impurities, the prediction of mutagenicity (Ames test outcome) is a key requirement under ICH M7 guidelines.[21][22]
Detailed Protocol: Web-Based ADMET Prediction
Web-based tools like ADMETlab 2.0 or ADMET-AI provide a user-friendly interface to complex predictive models.[23]
Step 1: Input Molecular Structure
-
Action: Provide the structure of the S-Deoxo impurity to the prediction server.
-
Procedure: Input the SMILES string for the impurity, which can be obtained from databases like PubChem.[11]
Step 2: Select and Run Predictions
-
Action: Choose a comprehensive suite of ADMET properties to predict.
-
Procedure: Select checkboxes for physicochemical properties, absorption (e.g., Caco-2 permeability, Human Intestinal Absorption), distribution (e.g., Blood-Brain Barrier penetration), metabolism (e.g., CYP450 substrate/inhibitor), excretion, and toxicity (e.g., Ames Mutagenicity, Carcinogenicity, hERG inhibition).
Step 3: Data Collation and Interpretation
-
Action: Systematically gather the prediction results and compare them against the parent drug and established thresholds (e.g., Lipinski's Rule of Five).
-
Rationale: The goal is to build a comparative profile. Does the impurity have a higher risk of hERG inhibition (cardiotoxicity)? Is it predicted to be mutagenic? Does it violate rules for oral bioavailability?
Caption: Decision logic for impurity risk classification based on in-silico toxicity prediction.
Anticipated Data Summary
A comprehensive table is the most effective way to present this multi-parameter data.
| Property | Category | Rabeprazole (Predicted) | S-Deoxo Impurity (Predicted) | Interpretation |
| Lipinski's Rule of Five | Absorption | 0 Violations | 0 Violations | Good oral bioavailability likely for both. |
| GI Absorption | Absorption | High | High | Both are likely well-absorbed from the gut. |
| BBB Permeant | Distribution | No | Yes | Impurity may have higher potential for CNS effects. |
| CYP2C19 Inhibitor | Metabolism | Yes | No | Impurity may have a lower risk of drug-drug interactions via this pathway.[4] |
| hERG Inhibition | Toxicity | Low Risk | Low Risk | Low predicted risk of cardiotoxicity. |
| Ames Mutagenicity | Toxicity | Negative | Negative | Low predicted risk of being a mutagen.[21] |
| Carcinogenicity | Toxicity | Negative | Negative | Low predicted risk of being a carcinogen. |
Molecular Dynamics: Simulating Biological Reality
Scientific Rationale: Molecular docking provides a static image of a potential interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a "movie" at the atomic level, showing how a ligand-protein complex behaves over time in a simulated aqueous environment.[24][25] This is a crucial validation step. A ligand that appears promising in docking but dissociates from the binding pocket during an MD simulation is unlikely to be a stable binder. Key metrics for analysis include Root Mean Square Deviation (RMSD) of the ligand to measure its stability in the pocket and Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.[26]
High-Level Protocol: MD Simulation using GROMACS
Step 1: System Preparation
-
Action: Prepare the docked complex from Section 3 for simulation.
-
Procedure:
-
Select the highest-scoring, most plausible docking pose of the impurity-receptor complex.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
Step 2: Energy Minimization
-
Action: Relax the system to remove any steric clashes or unfavorable geometries introduced during setup.
-
Rationale: This ensures the starting point for the simulation is energetically stable.
Step 3: Equilibration
-
Action: Gradually bring the system to the desired temperature and pressure.
-
Procedure: This is typically a two-step process:
-
NVT ensemble: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant.
-
NPT ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant.
-
Step 4: Production MD
-
Action: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data.[26]
-
Rationale: This phase simulates the natural movement and interaction of the molecules over time, providing the data for analysis.
Step 5: Trajectory Analysis
-
Action: Analyze the output trajectory to assess the stability of the complex.
-
Key Metrics:
-
RMSD: A plot of the ligand's RMSD over time should reach a stable plateau, indicating it remains bound in a consistent pose. A continuously increasing RMSD suggests the ligand is unstable and may be leaving the binding site.
-
Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein over time should remain consistent, indicating stable interactions.
-
Integrated Assessment and Conclusion
By synthesizing the results from all three computational phases, we can construct a preliminary, evidence-based risk assessment for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
-
From Docking: The impurity is predicted to bind to the H+/K+ ATPase active site, but likely with a lower affinity than the parent drug, Rabeprazole. This suggests it may have a significantly reduced, or negligible, primary pharmacological effect.
-
From ADMET: The impurity is predicted to have good oral bioavailability but may penetrate the blood-brain barrier more readily than Rabeprazole. Critically, it is predicted to be non-mutagenic and shows a low risk for other major toxicities. Its potential for CYP-mediated drug-drug interactions appears lower than that of the parent drug.
-
From Molecular Dynamics: The MD simulation would confirm whether the predicted binding pose from docking is stable over time, lending confidence to the interaction analysis.
This in-silico assessment provides a strong, scientifically grounded rationale to guide further actions. It can be used to justify the impurity's classification, inform the design of necessary (if any) targeted in-vitro or in-vivo validation studies, and ultimately contribute to a more efficient and robust drug development and approval process.
References
-
Wikipedia. (n.d.). Rabeprazole. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Rabeprazole Sodium? Retrieved January 14, 2026, from [Link]
-
De Milito, A., & Fais, S. (2005). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 1(4), 263–272. Retrieved January 14, 2026, from [Link]
-
Pediatric Oncall. (n.d.). Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved January 14, 2026, from [Link]
-
Nanobot Medical. (n.d.). Rabeprazole moa animation - proton pump mechanism of action. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Retrieved January 14, 2026, from [Link]
-
PubMed. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Retrieved January 14, 2026, from [Link]
-
ClinicSearch. (n.d.). Rabeprazole: The Unique PPIs. Retrieved January 14, 2026, from [Link]
-
Springer Link. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Retrieved January 14, 2026, from [Link]
-
Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Retrieved January 14, 2026, from [Link]
-
Click2Drug. (2018, May 4). Directory of in silico Drug Design tools. Retrieved January 14, 2026, from [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved January 14, 2026, from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular dynamics simulations of drug-protein complexes during 100 ns.... Retrieved January 14, 2026, from [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved January 14, 2026, from [Link]
-
PubMed. (2012, May 1). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Retrieved January 14, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved January 14, 2026, from [Link]
-
Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved January 14, 2026, from [Link]
-
AIMultiple. (2025, May 26). Top 10 Drug Discovery Software of 2026 with Key Features. Retrieved January 14, 2026, from [Link]
-
PubMed. (2009, December 15). In silico toxicology for the pharmaceutical sciences. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved January 14, 2026, from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved January 14, 2026, from [Link]
-
Biocompare. (n.d.). In Silico Analysis Services. Retrieved January 14, 2026, from [Link]
-
BDG Lifesciences. (2025, November 10). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Retrieved January 14, 2026, from [Link]
-
deepmirror. (2025, January 16). Top Drug Discovery Software Solutions to Watch in 2025. Retrieved January 14, 2026, from [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 14, 2026, from [Link]
-
Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved January 14, 2026, from [Link]
-
Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 5). Pharmaceutical Analysis Combined with In-Silico Therapeutic and Toxicological Profiling on Zileuton and its Impurities to Assist in Modern Drug Discovery. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved January 14, 2026, from [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 29). Use of in silico systems and expert knowledge for structure-based assessment of potentially mutagenic impurities. Retrieved January 14, 2026, from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy rabeprazole. Retrieved January 14, 2026, from [Link]
-
precisionFDA. (n.d.). 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE. Retrieved January 14, 2026, from [Link]
-
Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). A Guide to In Silico Drug Design. Retrieved January 14, 2026, from [Link]
Sources
- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Evaluating Pharmaceutical Impurities | Bibra [bibra-information.co.uk]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 7. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 8. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. labcorp.com [labcorp.com]
- 11. 4-Desmethoxypropoxyl-4-methoxy rabeprazole | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 10 Drug Discovery Software of 2026 with Key Features [aimultiple.com]
- 15. bdglifesciences.com [bdglifesciences.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 19. fiveable.me [fiveable.me]
- 20. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Rabeprazole and the Process Impurity 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Introduction
Rabeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. The manufacturing process and storage of Rabeprazole can lead to the formation of related substances or impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, also known as Rabeprazole Sulfide 4-Methoxy Analog.[1] The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of Rabeprazole and the separation of its impurities from the active pharmaceutical ingredient (API).
This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of Rabeprazole and provides a framework for the inclusion and validation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole in the analytical procedure. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Rabeprazole in bulk drug and pharmaceutical formulations.
Chromatographic Principles and Method Rationale
The selected HPLC method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of moderately polar to nonpolar compounds like Rabeprazole and its impurities. The choice of a C18 stationary phase provides excellent hydrophobic retention and selectivity for the analytes.
A gradient elution is employed to ensure the effective separation of Rabeprazole from its potential impurities, which may have a wide range of polarities. The mobile phase consists of a phosphate buffer to control the pH and an organic modifier (acetonitrile) to modulate the retention of the analytes. The pH of the mobile phase is a critical parameter as Rabeprazole is known to be unstable in acidic conditions.[2] A slightly alkaline pH is therefore chosen to maintain the stability of the analyte during the analysis. The detection wavelength is set at a region of high absorbance for Rabeprazole and its related compounds to ensure high sensitivity.
Optimized Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Rabeprazole and its impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with a suitable alkali |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio |
Experimental Protocol
Preparation of Solutions
Standard Stock Solution (Rabeprazole):
-
Accurately weigh and transfer about 25 mg of Rabeprazole Sodium reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Make up the volume to 50 mL with diluent to obtain a concentration of 500 µg/mL.
Impurity Stock Solution (4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole):
-
Accurately weigh and transfer about 5 mg of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Make up the volume to 50 mL with diluent to obtain a concentration of 100 µg/mL.
System Suitability Solution:
-
Pipette 5 mL of the Standard Stock Solution (Rabeprazole) and 1 mL of the Impurity Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains Rabeprazole (50 µg/mL) and the impurity (2 µg/mL).
Sample Preparation (for a tablet dosage form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Rabeprazole into a 50 mL volumetric flask.
-
Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of Rabeprazole.
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution and verify that the system suitability parameters are met.
-
Inject the Standard Stock Solution in replicate.
-
Inject the Sample Preparation in replicate.
-
After all injections, flush the column with a high percentage of organic modifier to remove any strongly retained components.
System Suitability
System suitability testing is an integral part of the analytical method and ensures the performance of the chromatographic system. The following parameters should be assessed using the System Suitability Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Rabeprazole peak) | Not more than 2.0 |
| Theoretical Plates (for Rabeprazole peak) | Not less than 2000 |
| Resolution (between Rabeprazole and 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole) | Not less than 2.0 |
| % RSD for replicate injections of Rabeprazole | Not more than 2.0% |
Method Validation Framework
To ensure the reliability of the analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the resolution of the Rabeprazole peak from all other peaks in the chromatogram and by performing forced degradation studies.[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity should be established for both Rabeprazole and 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Caption: Figure 1: Overall workflow of the HPLC analysis.
Caption: Figure 2: Interrelationship of method validation parameters.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the analysis of Rabeprazole and its process-related impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. The detailed protocol and validation framework will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and stability studies. Adherence to the system suitability criteria and a thorough method validation will ensure the generation of accurate and precise data, which is essential for maintaining the quality and safety of Rabeprazole drug products.
References
- Benchchem.
- National Institutes of Health (NIH).
- Tentu, Nageswara Rao. A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research. 2017;10(5):241-251.
- Google Patents.
- Pharmaffili
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Process-Related and Degradation Impurities in Rabeprazole
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of critical impurities in Rabeprazole active pharmaceutical ingredient (API) and finished drug products. Rabeprazole, a proton pump inhibitor, can contain various impurities originating from the manufacturing process or degradation, which must be monitored and controlled to ensure product safety and efficacy.[1][2] Adherence to regulatory standards, such as those outlined by the International Council for Harmonisation (ICH), is mandatory.[1][3][4] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities.[3][4][5] This protocol leverages the specificity and sensitivity of tandem mass spectrometry to overcome the limitations of traditional UV-based methods, enabling quantification at levels well below these required thresholds. The method has been developed and validated in accordance with ICH Q2(R2) and FDA guidelines, demonstrating its suitability for use in a regulated quality control environment.[6][7][8][9]
Introduction and Rationale
Rabeprazole is a substituted benzimidazole that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of the gastric parietal cell.[2] During its synthesis and storage, several related substances can emerge, including process impurities like Rabeprazole Sulfide (a key intermediate) and degradation products like Rabeprazole Sulfone (an oxidation product). Other potential impurities that have been identified include N-oxides and various chloro or methoxy analogues.[2][10][11][12]
Why LC-MS/MS?
While High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, it can lack the necessary sensitivity and specificity for certain impurities, especially those that co-elute with the main peak or have poor chromophores. LC-MS/MS offers several distinct advantages:
-
Unparalleled Specificity: By monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method can distinguish impurities from the API and other matrix components, even if they are not chromatographically resolved.[13]
-
Exceptional Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the parts-per-million (ppm) range, which is critical for controlling potentially genotoxic impurities (PGIs) or meeting stringent regulatory limits.[14]
-
Structural Confirmation: The mass-to-charge ratio (m/z) data provides molecular weight information, aiding in the identification of unknown impurities.[11][15]
This protocol provides a comprehensive framework for establishing a reliable LC-MS/MS method for Rabeprazole impurity profiling, ensuring drug quality and patient safety.
Experimental Workflow
The overall analytical process follows a systematic workflow from sample receipt to final data reporting. This ensures reproducibility and traceability throughout the quantification process.
Caption: Figure 1: Overall Experimental Workflow
Detailed Protocols and Methodologies
Materials and Reagents
-
Reference Standards: Rabeprazole Sodium, Rabeprazole Sulfide, Rabeprazole Sulfone, and Rabeprazole N-Oxide (USP, EP, or other certified sources).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Additives: Ammonium Acetate (LC-MS grade) or Formic Acid (LC-MS grade).
-
Sample Diluent: A mixture of Acetonitrile and 0.001 M Sodium Hydroxide (1:1, v/v). Rabeprazole is known to be more stable under basic conditions.[16][17]
Standard and Sample Preparation
Causality: The choice of diluent is critical for the stability of Rabeprazole. A slightly basic solution prevents degradation of the acid-labile parent drug during sample preparation and analysis. Sonication ensures complete dissolution, especially for formulated products.[18]
Step-by-Step Protocol: Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard (Rabeprazole, Sulfide, Sulfone, N-Oxide) into separate 10 mL volumetric flasks. Dissolve and bring to volume with the sample diluent.
-
Intermediate Stock Solution (10 µg/mL): Create a mixed intermediate stock by diluting the primary stocks. For example, pipette 100 µL of each primary stock into a single 10 mL volumetric flask and bring to volume with the diluent.
-
Calibration Curve Standards (1-500 ng/mL): Perform serial dilutions from the intermediate stock solution to prepare calibration standards covering the desired concentration range. This range should bracket the expected impurity levels, typically from below the reporting threshold to above the identification threshold.
Step-by-Step Protocol: Sample Preparation (Drug Substance - API)
-
Accurately weigh ~20 mg of Rabeprazole API into a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, and allow to return to room temperature.
-
Bring to volume with the diluent to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
Step-by-Step Protocol: Sample Preparation (Drug Product - Tablets)
-
Weigh and finely powder no fewer than 10 Rabeprazole tablets to create a homogenous mixture.[18]
-
Accurately weigh a portion of the powder equivalent to 20 mg of Rabeprazole into a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug and its impurities from the excipients.
-
Allow the solution to cool, then bring to volume with the diluent (final concentration ~1 mg/mL).
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.
LC-MS/MS Instrumentation and Conditions
Rationale: A C18 stationary phase provides excellent hydrophobic retention for Rabeprazole and its related impurities.[14] A gradient elution is employed to effectively separate impurities with differing polarities within a reasonable run time. The use of ammonium acetate as a mobile phase additive provides buffering capacity and promotes efficient electrospray ionization (ESI) in positive mode.[15]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Mass Spectrometer | Sciex API-3000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer[15] |
| Column | Symmetry C18 (100 x 4.6 mm, 3.5 µm) or equivalent[14] |
| Column Temperature | 30°C[15] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[14] |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Voltage | +5500 V[15] |
| Source Temperature | 500°C |
Table 1: LC-MS/MS System Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Linear |
| 15.0 | 20 | 80 | Linear |
| 18.0 | 20 | 80 | Linear |
| 18.1 | 90 | 10 | Linear |
| 22.0 | 90 | 10 | Linear |
Table 2: Suggested Chromatographic Gradient
Mass Spectrometer Parameters (MRM)
Rationale: MRM transitions are selected for their specificity and signal intensity. The Q1 mass filter isolates the protonated molecular ion ([M+H]+) of the target analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the Q3 mass filter. This process drastically reduces chemical noise and enhances selectivity.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Rabeprazole | 360.3 | 242.1 | 150 | 25 |
| Rabeprazole Sulfide | 344.4 | 226.1 | 150 | 28 |
| Rabeprazole Sulfone | 376.4 | 242.1 | 150 | 30 |
| Rabeprazole N-Oxide | 376.4 | 258.1 | 150 | 27 |
Table 3: Example MRM Transitions and Parameters (Note: These values must be optimized empirically on the specific instrument being used.)
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9]
Caption: Figure 2: Method Validation Parameters (ICH Q2)
-
Specificity: Assessed by analyzing blank diluent, a placebo matrix, and the API spiked with all impurities to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity: Determined by a minimum of five concentration levels, plotting the peak area response against concentration. The correlation coefficient (r²) should be ≥0.998.[14]
-
Accuracy: Performed by spiking the drug product matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 85-115%.[13][14]
-
Precision:
-
Repeatability: Six replicate injections of a spiked sample at 100% of the specification limit. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day to assess long-term method variability.
-
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD <15%). This is often established where the signal-to-noise ratio is at least 10:1. The LOQ for impurities should be at or below the ICH reporting threshold.[14]
-
Robustness: The reliability of the method is tested by making small, deliberate variations in parameters such as column temperature (±2°C), mobile phase pH or composition (±2%), and flow rate (±0.1 mL/min).[13]
-
System Suitability: Before each analytical run, a standard solution is injected to verify the performance of the LC-MS/MS system. Typical criteria include RSD of <10% for peak areas and retention times from replicate injections.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 96.5 - 104.2% |
| Precision (% RSD) | ≤ 15.0% | < 5.0% |
| LOQ | S/N ≥ 10; At or below reporting threshold (e.g., 0.05%) | Achieved (1 ppm) |
| Specificity | No interference at the retention time of analytes | Pass |
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
Conclusion
The LC-MS/MS method detailed in this application note is a highly sensitive, specific, and robust tool for the quantification of process-related and degradation impurities in Rabeprazole. The protocol demonstrates excellent performance characteristics that meet the stringent requirements of regulatory bodies like the ICH and FDA.[4][6] By incorporating this method into a quality control strategy, pharmaceutical manufacturers can ensure the purity, safety, and quality of their Rabeprazole products, from API release to finished product stability testing.
References
-
A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. (n.d.). PubMed. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
-
ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. (2007). PubMed. [Link]
-
Assay Determination of Rabeprazole Pellets Dosage forms by HPLC. (2018). International Journal of Science and Research (IJSR). [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. (n.d.). ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. (n.d.). [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2005). PubMed. [Link]
-
Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. (2011). [Link]
-
Rabeprazole-impurities. (n.d.). Pharmaffiliates. [Link]
-
Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. (2024). PubMed. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (n.d.). ResearchGate. [Link]
-
Estimation of Rabeprazole Sodium in tablet dosage form by rapid isocratic reversed phase high performance liquid chromatography. (n.d.). [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021).
Sources
- 1. jpionline.org [jpionline.org]
- 2. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. japsonline.com [japsonline.com]
- 17. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 18. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Synthesis and Purification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and purification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a key thioether intermediate in the synthesis of Rabeprazole analogs and a potential reference standard for impurity profiling. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step protocols grounded in established chemical principles. We will delve into the strategic considerations behind the synthetic route, the rationale for specific reagents and conditions, and robust purification methodologies to ensure high purity of the final compound.
Introduction: Scientific Context and Rationale
Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2] Its synthesis and the characterization of its related impurities are of significant interest in pharmaceutical development to ensure drug safety and efficacy.[3][4] The target molecule, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (also known as 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole), represents a crucial analog and potential process impurity in the synthesis of novel PPIs.[3] The "S-Deoxo" designation indicates the absence of the sulfoxide moiety present in the active Rabeprazole, making it the immediate precursor thioether. Understanding the synthesis and purification of this compound is fundamental for producing high-purity active pharmaceutical ingredients (APIs) and for the preparation of analytical standards.
The synthetic strategy outlined herein follows a convergent approach, a common and efficient method for constructing benzimidazole-based PPIs.[5][6] This involves the synthesis of a substituted pyridine moiety and a benzimidazole moiety, which are then coupled to form the target thioether. The purification protocols are designed to address common challenges encountered with benzimidazole derivatives, such as the removal of colored impurities and the selection of appropriate crystallization solvents.[7][8]
Synthetic Workflow Overview
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is achieved through a two-step process: the preparation of the key pyridine intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, followed by its condensation with 2-mercapto-1H-benzimidazole.
Figure 1: Overall synthetic and purification workflow.
Experimental Protocols
Synthesis of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (Intermediate B)
The synthesis of this key intermediate is a multi-step process starting from commercially available 2,3-dimethyl-4-nitropyridine-1-oxide. The detailed synthesis of this intermediate is beyond the scope of this specific protocol but follows established literature procedures. For the purpose of this guide, we will assume the availability of this intermediate.
Synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Target Thioether D)
This procedure details the nucleophilic substitution reaction between 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride and 2-mercapto-1H-benzimidazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl | 208.08 | 5.20 | 25.0 |
| 2-Mercapto-1H-benzimidazole | 150.19 | 3.75 | 25.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.00 | 50.0 |
| Ethanol (95%) | - | 150 mL | - |
| Deionized Water | - | 50 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2.00 g (50.0 mmol) of sodium hydroxide in 50 mL of deionized water.
-
Addition of 2-Mercaptobenzimidazole: To the stirred sodium hydroxide solution, add 3.75 g (25.0 mmol) of 2-mercapto-1H-benzimidazole. Stir the mixture at room temperature for 15 minutes to form the sodium salt of the mercaptan.
-
Addition of Pyridine Intermediate: In a separate beaker, dissolve 5.20 g (25.0 mmol) of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride in 100 mL of 95% ethanol.
-
Condensation Reaction: Add the ethanolic solution of the pyridine intermediate dropwise to the reaction flask containing the mercaptobenzimidazole salt over 30 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. If not, slowly add 50 mL of cold deionized water to induce precipitation.
-
Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
Purification Protocols
Purification is critical to obtain the target compound with high purity, suitable for use as an analytical standard or for further synthetic steps. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Column Chromatography
Rationale: Column chromatography is employed to separate the desired product from unreacted starting materials and any side products formed during the reaction. Given that some benzimidazole derivatives can be sensitive to silica gel, a neutral or slightly deactivated silica is recommended.[7]
Figure 2: Workflow for column chromatography purification.
Protocol:
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column of appropriate size (e.g., a 40 mm diameter column for 5-10 g of crude product).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.
-
Loading: Carefully load the dry sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is:
-
100% Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (4 column volumes)
-
10% Ethyl Acetate in Hexane (4 column volumes)
-
20% Ethyl Acetate in Hexane (until the product elutes)
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the chromatographically pure product.
Recrystallization
Rationale: Recrystallization is a final purification step to remove any remaining minor impurities and to obtain a crystalline solid with high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[7][9] A solvent system of ethanol and water is often effective for benzimidazole derivatives.[9] For Rabeprazole sodium, mixed solvent systems like ketone and ether organic solvents have been reported.[10]
Protocol:
-
Solvent Selection: Based on small-scale trials, a mixture of ethanol and water is a good starting point.
-
Dissolution: Dissolve the chromatographically pure product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until a slight turbidity persists. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess purity and determine the Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[2][11]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+ = 286.37 g/mol ).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring by TLC: This allows for the real-time assessment of the reaction's progress, ensuring it goes to completion and minimizing the formation of byproducts due to prolonged reaction times or excessive heat.
-
Orthogonal Purification Methods: The use of two distinct purification techniques (chromatography based on polarity and recrystallization based on solubility) provides a robust method for removing a wide range of impurities.
-
Comprehensive Final Analysis: The combination of chromatographic and spectroscopic analysis provides unambiguous confirmation of the product's identity and purity, ensuring the reliability of the synthesized material for its intended application.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis and purification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. By following these protocols, researchers can reliably produce this important Rabeprazole analog in high purity. The emphasis on the rationale behind experimental choices and the inclusion of robust purification and analytical methods ensures the trustworthiness and reproducibility of the results.
References
- A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Retrieved January 14, 2026, from [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2021). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Liquid chromatographic resolution of proton pump inhibitors including omeprazole on a ligand exchange chiral stationary phase. (2010). Journal of Chromatography A. Retrieved January 14, 2026, from [Link]
-
Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview. (2021). Electrophoresis. Retrieved January 14, 2026, from [Link]
-
An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
an efficient synthesis fo rabeprazole. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2005). Pharmazie. Retrieved January 14, 2026, from [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2014). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
- Recrystallization method of rabeprazole sodium. (2015). Google Patents.
- Crystalline forms of rabeprazole sodium. (2011). Google Patents.
-
Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. (2021). Molecules. Retrieved January 14, 2026, from [Link]
-
Preparation and Characterization of Rabeprazole Cocrystals. (2020). International Journal of Advances in Pharmacy and Biotechnology. Retrieved January 14, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Analysis of Proton Pump Inhibitors in Bulk and In Different Dosage Forms -A Review. (2015). SciSpace. Retrieved January 14, 2026, from [Link]
- Process for the preparation of rabeprazole. (2014). Google Patents.
-
4-Desmethoxypropoxyl-4-methoxy rabeprazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Rabeprazole sodium crystal compound and preparing method thereof. (2012). Google Patents.
- Rabeprazole correlate D synthesis method. (2014). Google Patents.
-
4-DESMETHOXYPROPOXYL-4-METHOXY RABEPRAZOLE. (n.d.). gsrs. Retrieved January 14, 2026, from [Link]
Sources
- 1. Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater | MDPI [mdpi.com]
- 3. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN105085481A - Recrystallization method of rabeprazole sodium - Google Patents [patents.google.com]
- 11. Liquid chromatographic resolution of proton pump inhibitors including omeprazole on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [cymitquimica.com]
Application Notes and Protocols for the Use of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a Reference Standard
Introduction: The Critical Role of Impurity Profiling in Rabeprazole Quality Control
Rabeprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders. The synthetic pathway to produce Rabeprazole sodium, a complex multi-step process, can inadvertently lead to the formation of structurally related impurities.[1][2][3] These impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs).[2]
This document provides detailed guidance on the use of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a reference standard. This compound is a known process-related impurity of Rabeprazole, identified in various pharmacopeias under different synonyms.[][][6][7] Its accurate identification and quantification are paramount for ensuring the quality and consistency of Rabeprazole sodium. These application notes are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Name | 2-[[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole | [][8] |
| Synonyms | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, Rabeprazole EP Impurity G, Rabeprazole methoxy sulfide analog | [][][6][7] |
| CAS Number | 102804-82-0 | [][][8] |
| Molecular Formula | C₁₅H₁₅N₃OS | [][8] |
| Molecular Weight | 285.36 g/mol | [][8] |
| Appearance | Off-White Solid | [6] |
| Storage Conditions | 2-8°C, protected from light | [6] |
Genesis of the Impurity: A Process-Related Perspective
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, also known as the thioether analog of Rabeprazole, is a key intermediate in several synthetic routes of Rabeprazole.[1] The final step in Rabeprazole synthesis often involves the oxidation of this thioether to form the sulfoxide, which is the active Rabeprazole molecule. Incomplete oxidation or side reactions can lead to the presence of this thioether as an impurity in the final API.[1][9] Its structural similarity to Rabeprazole makes its separation and quantification a critical challenge in quality control.
Analytical Application: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for the analysis of Rabeprazole and its related substances.[10][11] The following protocol is a comprehensive guide for the use of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a reference standard for the quantification of this impurity in Rabeprazole sodium.
I. Principle of the Method
This method utilizes a reversed-phase C18 column to separate Rabeprazole from its impurities based on their hydrophobicity. A gradient elution with a phosphate buffer and an organic modifier allows for the effective resolution of the main component from closely related substances, including 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. Detection is performed using a UV detector at a wavelength where all compounds exhibit significant absorbance.
II. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]
-
Reference Standard: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Acetonitrile, HPLC grade.
-
Methanol, HPLC grade.
-
Orthophosphoric acid, analytical grade.
-
Water, HPLC grade.
-
III. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Provides excellent resolution for Rabeprazole and its impurities.[10] |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile:Methanol (85:15 v/v) | Organic modifier to elute the compounds. |
| Gradient Program | See Table Below | To achieve optimal separation of all impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times.[10][12] |
| Detection Wavelength | 285 nm | Wavelength of maximum absorbance for Rabeprazole and its impurities.[10] |
| Injection Volume | 20 µL | Standard injection volume for quantitative analysis. |
| Run Time | Approximately 40 minutes | Sufficient time to elute all components. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 10 | 60 | 40 |
| 25 | 30 | 70 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
IV. Preparation of Solutions
Mobile Phase A (0.02 M KH₂PO₄ Buffer):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Filter the solution through a 0.45 µm membrane filter and degas.
Diluent: Mobile Phase A and Mobile Phase B in the ratio of 85:15 (v/v).
Reference Standard Stock Solution (Impurity G):
-
Accurately weigh about 10 mg of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 100 µg/mL.
Working Standard Solution (Impurity G):
-
Pipette 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.
Sample Solution (Rabeprazole Sodium API):
-
Accurately weigh about 25 mg of the Rabeprazole Sodium API into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
V. System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (Impurity G) five times.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates system precision. |
| Resolution | (Between Rabeprazole and Impurity G) ≥ 2.0 | Ensures baseline separation.[12] |
Note: For determining resolution, a mixed standard solution containing Rabeprazole and the impurity should be prepared.
VI. Analytical Procedure
-
Inject the prepared Sample Solution into the chromatograph.
-
Record the chromatogram and identify the peak corresponding to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole by comparing its retention time with that of the Working Standard Solution.
-
Calculate the percentage of the impurity in the Rabeprazole Sodium API using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the average peak area of the impurity from the Working Standard Solution injections.
-
Conc_standard is the concentration of the impurity in the Working Standard Solution.
-
Conc_sample is the concentration of the Rabeprazole Sodium API in the Sample Solution.
-
Method Validation and Forced Degradation
This analytical method should be validated in accordance with ICH guidelines (Q2(R2)).[13] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced degradation studies should also be performed on Rabeprazole sodium to demonstrate the stability-indicating nature of the method.[11] Stress conditions typically include acidic, basic, oxidative, thermal, and photolytic degradation. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and all known impurities.[11]
Visualizing the Workflow
Analytical Workflow Diagram
Caption: A schematic of the analytical workflow for impurity quantification.
Relationship Diagram: Rabeprazole and Impurity G
Caption: Synthetic relationship between Impurity G and Rabeprazole.
Conclusion
The use of a well-characterized reference standard for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is indispensable for the accurate quality assessment of Rabeprazole sodium. The detailed HPLC protocol and associated guidelines presented in this document provide a robust framework for its implementation in a regulated laboratory environment. Adherence to these protocols will ensure reliable and reproducible results, contributing to the overall safety and quality of Rabeprazole-containing pharmaceutical products.
References
-
Rabeprazole Impurities. BOC Sciences.
-
Rabeprazole USP Monograph. Scribd.
-
Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. PubMed.
-
Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research.
-
A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis. Benchchem.
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.
-
Synthetic method of Rabeprazole Sulfone. Google Patents.
-
Reddy, G. M., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Pharmaceutical Research.
-
Rabeprazole Impurities. SynZeal.
-
4-Desmethoxypropoxyl-4-methoxy rabeprazole. PubChem.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
CAS 102804-82-0 Rabeprazole sodium EP Impurity G. BOC Sciences.
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate.
-
Rabeprazole Sodium EP Impurity G. Protheragen.
-
Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Google Patents.
-
Rabeprazole Sodium-impurities. Pharmaffiliates.
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate.
-
Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of rabeprazole sodium. PubMed.
-
Rabeprazole EP Impurity G. Opulent Pharma.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Rabeprazole EP Impurity G - Opulent Pharma [opulentpharma.com]
- 8. Rabeprazole Sodium EP Impurity G - Protheragen [protheragen.ai]
- 9. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Rabeprazole and Its Impurities
Introduction: The Criticality of Understanding Rabeprazole Stability
Rabeprazole, a proton pump inhibitor (PPI), is widely prescribed for the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] As a substituted benzimidazole, its chemical structure is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety.[1][3] Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH), to elucidate the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[4][5] This application note provides a detailed protocol for conducting forced degradation studies on Rabeprazole, identifying its key impurities, and employing a stability-indicating analytical method for their separation and quantification. A thorough understanding of Rabeprazole's degradation profile is paramount for developing a robust formulation and ensuring patient safety.
Key Impurities of Rabeprazole
Forced degradation studies and analysis of bulk drug substances have identified several key process-related and degradation impurities of Rabeprazole.[6][7] The most commonly encountered impurities include:
-
Rabeprazole Sulfide: A primary process-related impurity and a potential degradation product.[6][7]
-
Rabeprazole Sulfone: An oxidation product of Rabeprazole.[6][7]
-
Rabeprazole N-Oxide: An oxidation product formed on the pyridine ring.[6][8]
Understanding the formation of these and other minor impurities under various stress conditions is a primary objective of this study.
Experimental Workflow for Forced Degradation
The following diagram illustrates the systematic workflow for conducting a forced degradation study of Rabeprazole.
Caption: A typical workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to induce degradation of Rabeprazole to a target level of 5-20%, as recommended by ICH guidelines.[4] It is crucial to perform these studies on both the drug substance and the drug product.
Acid Hydrolysis
-
Rationale: To simulate the acidic environment of the stomach and assess the stability of Rabeprazole to acid-catalyzed degradation. Rabeprazole is known to be highly unstable in acidic conditions.[3]
-
Protocol:
-
Accurately weigh 10 mg of Rabeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M Hydrochloric Acid (HCl).
-
Keep the flask at 60°C for 45 minutes in a water bath.[9]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution by adding 5 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Base Hydrolysis
-
Rationale: To evaluate the susceptibility of Rabeprazole to degradation in an alkaline environment.
-
Protocol:
-
Accurately weigh 10 mg of Rabeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 0.5 M Sodium Hydroxide (NaOH).
-
Keep the flask at 60°C for 2 hours in a water bath.[9]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution by adding 2.5 mL of 1 M Hydrochloric Acid (HCl).
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Oxidative Degradation
-
Rationale: To assess the potential for oxidative degradation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.
-
Protocol:
-
Accurately weigh 10 mg of Rabeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 1 hour.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Thermal Degradation
-
Rationale: To investigate the effect of high temperatures on the solid-state stability of Rabeprazole, which can be encountered during manufacturing and storage.
-
Protocol:
-
Place a thin layer of Rabeprazole powder in a petri dish.
-
Store the sample in a hot air oven at 105°C for 18 hours.[9]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh 10 mg of the heat-stressed powder, dissolve it in the diluent in a 10 mL volumetric flask, and sonicate if necessary.
-
Filter the solution through a 0.45 µm syringe filter.
-
Photolytic Degradation
-
Rationale: To determine the light sensitivity of Rabeprazole, as per ICH Q1B guidelines.[10][11]
-
Protocol:
-
Place a thin layer of Rabeprazole powder in a transparent container.
-
Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a solution of the light-stressed and control samples at a concentration of 1 mg/mL in the diluent.
-
Filter the solutions through a 0.45 µm syringe filter.
-
Stability-Indicating Analytical Methodology
A robust, stability-indicating HPLC method is crucial for separating Rabeprazole from its degradation products. The following method is a representative example based on published literature.[9][12]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) with a PDA detector |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% triethylamine, pH adjusted to 6.4 |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Results and Discussion: Anticipated Degradation Profile
The following table summarizes the expected degradation behavior of Rabeprazole under the described stress conditions. The percentage of degradation is an estimate and will vary based on the specific experimental conditions.
| Stress Condition | Expected Degradation | Major Degradation Products |
| Acid Hydrolysis | Significant | Rabeprazole Sulfide, other acid-catalyzed products |
| Base Hydrolysis | Significant | Impurity-5 and other hydrolytic products |
| Oxidative Degradation | Significant | Rabeprazole Sulfone, Rabeprazole N-Oxide |
| Thermal Degradation | Moderate | Impurity-7 and other thermal degradants |
| Photolytic Degradation | Generally stable, but some degradation may occur | Photodegradation products |
Rabeprazole Degradation Pathways
The following diagram illustrates the primary degradation pathways of Rabeprazole to its sulfone and sulfide impurities.
Caption: Key degradation pathways of Rabeprazole.
Conclusion and Best Practices
This application note provides a comprehensive framework for conducting forced degradation studies of Rabeprazole. The successful execution of these protocols will yield critical data on the intrinsic stability of the molecule, facilitate the development of a stability-indicating analytical method, and support the development of a robust and safe drug product.
Best Practices:
-
Mass Balance: It is essential to perform a mass balance calculation to account for all the drug substance and its degradation products.[9] A good mass balance (typically 95-105%) provides confidence in the analytical method's ability to detect all degradants.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of Rabeprazole and its degradation products. This ensures that each chromatographic peak corresponds to a single component.
-
Impurity Identification: For unknown degradation products, techniques like LC-MS/MS are invaluable for structural elucidation.[13][14]
-
Safety Considerations: Handle all chemicals, especially corrosive acids, bases, and oxidizing agents, with appropriate personal protective equipment in a well-ventilated fume hood.
By adhering to these protocols and best practices, researchers can generate high-quality data that is essential for regulatory submissions and for ensuring the overall quality of Rabeprazole-containing pharmaceuticals.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
Prasanna, K., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation." Scientia Pharmaceutica 81.3 (2013): 697-711. [Link]
-
"Rabeprazole." Wikipedia, Wikimedia Foundation, [Link]
-
Ramulu, V., et al. "Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques." Magnetic Resonance in Chemistry 47.5 (2009): 443-448. [Link]
-
Reddy, G. N., et al. "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis 45.4 (2007): 591-599. [Link]
-
Rao, T. N. "A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA." International Journal of ChemTech Research 10.5 (2017): 241-251. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]
-
Reddy, R. B., et al. "Identification and characterization of new impurities in rabeprazole sodium." Journal of Chemical and Pharmaceutical Research 4.1 (2012): 130-139. [Link]
-
"Rabeprazole Impurities." SynZeal, [Link]
-
"Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline, [Link]
-
Kamberi, M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." Pharmaceutical Technology 32.10 (2008): 68-80. [Link]
-
Kumar, A., et al. "Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products." RSC Advances 5.101 (2015): 83321-83332. [Link]
-
"Identification and synthesis of potential impurities of rabeprazole sodium." ResearchGate, [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]
-
"Rabeprazole-impurities." Pharmaffiliates, [Link]
-
"Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation." ResearchGate, [Link]
- "Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
"Rabeprazole." PubChem, National Center for Biotechnology Information, [Link]
-
"rabeprazole." IUPHAR/BPS Guide to PHARMACOLOGY, [Link]
-
"Rabeprazole." PharmaCompass, [Link]
-
"Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer." ResearchGate, [Link]
-
"Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients." ResearchGate, [Link]
-
Rezk, M. R., et al. "Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma." Journal of Pharmaceutical and Biomedical Analysis 114 (2015): 1-8. [Link]
-
"Identification of Degradation Products in Stressed Tablets of Rabeprazole Sodium by HPLC-Hyphenated Techniques." ResearchGate, [Link]
-
"Utilizing UPLC-MS for Conducting Forced Degradation Studies." Waters Corporation, [Link]
Sources
- 1. Rabeprazole - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Isolation and Characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole from Rabeprazole Bulk Drug
Abstract
This document provides a comprehensive guide for the isolation, purification, and characterization of the process-related impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, from the bulk drug substance of Rabeprazole. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.1% or greater.[1][2] This guide details a systematic approach, leveraging analytical High-Performance Liquid Chromatography (HPLC) for impurity detection and quantification, followed by a robust preparative HPLC method for the isolation of the target impurity. Subsequent structural elucidation using spectroscopic techniques is also outlined. The protocols provided herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Impurity Profiling in Drug Development
Rabeprazole is a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders.[2] During its synthesis and storage, various related substances, including degradants and process-related impurities, can arise.[3][4] The specific impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (also known as Rabeprazole Sulfide 4-Methoxy Analog[5]), is a known process-related impurity. Its structure is closely related to the active moiety, necessitating a highly selective method for its isolation and quantification.
The rigorous control of impurities is a cornerstone of modern pharmaceutical development, as mandated by global regulatory agencies like the FDA and EMA, following ICH guidelines Q3A(R) and Q3B(R).[6][7][8] These guidelines stipulate strict thresholds for the reporting, identification, and qualification of impurities. Therefore, the ability to isolate and characterize unknown or known impurities is not merely an academic exercise but a critical step in ensuring drug safety and meeting regulatory requirements.[9] This application note provides the necessary protocols and scientific rationale to achieve this for the specified Rabeprazole impurity.
Physicochemical Properties and Rationale for Method Selection
Table 1: Physicochemical Properties of Rabeprazole and Target Impurity
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Rabeprazole | 2-([4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole | 117976-89-3 | C18H21N3O3S | 359.44 |
| Target Impurity | 2-{[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl}-1H-benzimidazole | 102804-82-0 [10][11][12] | C15H15N3OS | 285.37 |
The structural difference between Rabeprazole and the target impurity lies in the substituent at the 4-position of the pyridine ring and the oxidation state of the sulfur atom. The impurity lacks the propoxy group and exists as a sulfide ("S-Deoxo") rather than a sulfoxide. These differences in polarity and structure are the basis for the chromatographic separation. Reversed-phase HPLC is the method of choice due to its proven efficacy in separating compounds with moderate polarity differences.[13][14]
Experimental Workflow
The overall strategy involves a multi-step approach, beginning with the analytical confirmation of the impurity's presence and culminating in its isolation and structural verification.
Figure 1: Overall workflow for the isolation and characterization of the Rabeprazole impurity.
Detailed Protocols
Protocol 1: Analytical HPLC Method for Impurity Detection
This protocol establishes the baseline analytical method to detect and quantify the target impurity in the Rabeprazole bulk drug.
Instrumentation and Columns:
-
HPLC system with a UV/PDA detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Mobile Phase:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.8 with dilute Potassium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
Table 2: Analytical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run time. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 285 nm | Wavelength of maximum absorbance for Rabeprazole and related impurities.[13] |
| Injection Volume | 10 µL | Standard volume for analytical scale. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 30 | |
| 35 | 30 |
Procedure:
-
Standard Preparation: Prepare a standard solution of a qualified 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard at a concentration of approximately 0.001 mg/mL in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the Rabeprazole bulk drug in the diluent to obtain a final concentration of 1.0 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identification: The impurity is identified by comparing the retention time of the peak in the sample chromatogram with that of the standard.
-
Quantification: Calculate the percentage of the impurity using the area normalization method or by comparison to the reference standard.
Protocol 2: Preparative HPLC for Impurity Isolation
This protocol describes the scaling up of the analytical method to isolate a sufficient quantity of the impurity for characterization.[15]
Figure 2: Logical flow of the preparative chromatography step.
Instrumentation and Columns:
-
Preparative HPLC system with a high-flow pump and a UV detector.
-
Preparative Column: C18, 250 mm x 21.2 mm, 10 µm particle size (or similar dimension).
Reagents and Mobile Phase:
-
Use the same mobile phases as in the analytical method, but prepare in larger quantities. Ensure high purity of solvents to avoid contamination of the isolated impurity.
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Flow Rate | 18-22 mL/min | Adjusted based on column dimensions to maintain linear velocity. |
| Column Temperature | Ambient | Sufficient for preparative scale; precise control less critical than for analytical. |
| Detection Wavelength | 285 nm | For monitoring the elution of the target peak. |
| Injection Volume | 1-5 mL | Maximized to increase throughput without compromising resolution.[16] |
| Elution Mode | Isocratic or shallow gradient | A shallow gradient around the elution point of the impurity is often optimal for maximizing resolution and loading capacity.[16] |
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the Rabeprazole bulk drug (e.g., 10-50 mg/mL) in the diluent. The solution may need to be filtered to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.
-
Loading and Elution: Inject the concentrated sample solution. The loading amount should be optimized to achieve the best balance between throughput and purity.[15]
-
Fraction Collection: Monitor the UV chromatogram in real-time. Collect the fractions corresponding to the elution of the target impurity peak. Automated fraction collectors triggered by time or UV threshold are recommended.[17]
-
Purity Check: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to assess their purity.
-
Pooling and Concentration: Pool the fractions that meet the required purity level (e.g., >98%). The solvent can be removed by rotary evaporation or lyophilization to obtain the isolated impurity as a solid.[17]
Protocol 3: Structural Elucidation
Once isolated, the structure of the impurity must be unequivocally confirmed.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Objective: To determine the molecular weight of the isolated impurity. The expected [M+H]+ ion for C15H15N3OS is m/z 286.1.
-
Rationale: Confirms the elemental composition and provides initial structural evidence.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC).
-
Objective: To provide a complete and unambiguous structural assignment. The proton and carbon chemical shifts and their correlations will confirm the connectivity of the atoms in the molecule.
-
Rationale: NMR is the most powerful technique for the definitive structural elucidation of organic molecules.[1]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule (e.g., N-H, C=N, C-O, C-S).
-
Rationale: Provides complementary structural information to MS and NMR.
-
Conclusion
The protocols detailed in this application note provide a robust and scientifically sound framework for the successful isolation and characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole from Rabeprazole bulk drug. By following this systematic approach, researchers and drug development professionals can generate the necessary data to meet stringent regulatory requirements for impurity profiling. The principles outlined here can also be adapted for the isolation of other related substances in pharmaceutical manufacturing, thereby ensuring the quality, safety, and efficacy of the final drug product.
References
- Reddy, G. M., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.
- Simson Pharma. (2025). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
- Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
- ResearchGate. (2025). Identification, isolation and characterization of new impurity in rabeprazole sodium.
- Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251.
- Agilent. (n.d.). Strategy for Preparative LC Purification.
- FDA. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- Benchchem. (n.d.). A Technical Guide to the Structural Elucidation of Rabeprazole-Related Compounds.
- Smolecule. (n.d.). 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
- ResearchGate. (2025). Identification and synthesis of potential impurities of rabeprazole sodium.
- NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- Yadav, C. H., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
- LGC Standards. (n.d.). 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
- Manufacturing Chemist. (2019). Bringing preparative chromatography into the spotlight.
- Journal of Food and Drug Analysis. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography.
- RSSL. (n.d.). Preparative Chromatography: A Holistic Approach.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.
- Yadav, C. H., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences.
- Sigma-Aldrich. (n.d.). 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
- JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(1):130-139.
- Pharmaffiliates. (n.d.). CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G.
- A3P. (n.d.). Elemental Impurities in Drug Products.
- International Journal of Pharmaceutical Sciences and Drug Research. (2022). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form.
- ResearchGate. (2025). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF.
- FDA. (2006). Q3B(R) Impurities in New Drug Products (Revision 3).
- precisionFDA. (n.d.). 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE.
- PubMed. (2008). Structural elucidation of rabeprazole sodium photodegradation products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 9. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 10. Buy 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | 102804-82-0 [smolecule.com]
- 11. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 12. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | 102804-82-0 [sigmaaldrich.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. jfda-online.com [jfda-online.com]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
- 17. rssl.com [rssl.com]
Application Note: NMR Spectroscopic Characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole EP Impurity G)
Abstract
This application note provides a detailed guide for the structural elucidation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a known process-related impurity of the proton pump inhibitor Rabeprazole.[1][2][3] Designated as Rabeprazole EP Impurity G, this compound, chemically named 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, requires unambiguous characterization for quality control and regulatory compliance in pharmaceutical manufacturing.[1][2] This document outlines comprehensive protocols for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including sample preparation, data acquisition parameters, and a detailed interpretation of the expected spectral data. The insights provided herein are intended for researchers, analytical scientists, and professionals in drug development and quality assurance.
Introduction: The Importance of Impurity Profiling
Rabeprazole is a widely used medication for treating acid-related gastrointestinal conditions.[4] During its synthesis and storage, various related substances and impurities can form, which must be rigorously identified and quantified to ensure the safety and efficacy of the final drug product.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the characterization of any impurity present above a 0.1% threshold.[4]
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a key impurity that differs from the active pharmaceutical ingredient (API) by the substitution of the 4-(3-methoxypropoxy) group with a simpler 4-methoxy group and the absence of the sulfoxide oxygen (S-Deoxo). NMR spectroscopy is the most powerful analytical technique for the definitive structural confirmation of such small molecules, providing detailed information about the chemical environment of each proton and carbon atom.[7]
This guide explains the causality behind experimental choices, providing a robust framework for obtaining high-quality, reproducible NMR data for the structural verification of this specific Rabeprazole impurity.
Molecular Structure and NMR Correlation
The chemical structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is presented below. The numbering scheme is provided for the assignment of NMR signals.
Caption: Structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality data suitable for structural confirmation and regulatory submission.
Sample Preparation
The choice of solvent is critical for successful NMR analysis. Benzimidazole derivatives exhibit variable solubility, and the solvent can influence the rate of proton exchange of the N-H proton.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for this class of compounds and slows down the N-H proton exchange, allowing for its observation as a distinct, albeit often broad, signal.[7][8]
Materials:
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard (>95% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and filter plug (e.g., glass wool)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 10-15 mg of the reference standard into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex gently to ensure complete dissolution. The solution should be clear and free of particulates.
-
Filtration and Transfer: Using a Pasteur pipette with a small glass wool plug, carefully transfer the solution into a 5 mm NMR tube. This filtration step is crucial to remove any microscopic solid impurities that can degrade spectral quality (resolution and lineshape).[7]
-
Labeling: Securely cap and clearly label the NMR tube with the sample identity.
NMR Data Acquisition
Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.
Caption: Experimental workflow for NMR characterization.
Recommended Spectrometer Parameters (400 MHz):
| Parameter | ¹H NMR | ¹³C{¹H} NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Acquisition Temp. | 298 K | 298 K |
| Spectral Width (SW) | 16 ppm (~6400 Hz) | 240 ppm (~24150 Hz) |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~2.5 s | ~1.3 s |
| Transmitter Offset | Centered at ~6.5 ppm | Centered at ~110 ppm |
2D NMR Experiments: For unambiguous signal assignment, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., within the benzimidazole and pyridine aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments.
Spectral Interpretation and Data
The chemical shifts are influenced by the electronic environment of the nuclei. The thioether linkage (-S-CH₂-) in the S-Deoxo form will result in a significant upfield shift for the methylene protons (C8-H) compared to the sulfoxide in Rabeprazole. The replacement of the methoxypropoxy group with a methoxy group simplifies the aliphatic region of the spectrum.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) in DMSO-d₆. These predictions are based on established data for benzimidazole thioethers and related Rabeprazole impurities.[9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Protons | Notes |
| NH (Benzimidazole) | ~12.5 | br s | 1H | Broad signal, exchangeable with D₂O. Position is solvent-dependent.[7] |
| H-5' (Pyridine) | ~8.15 | d (J ≈ 5.5 Hz) | 1H | Downfield due to proximity to pyridine nitrogen. |
| H-4/H-7 (Benz.) | ~7.55 | m | 2H | Complex multiplet for the outer benzimidazole protons. |
| H-5/H-6 (Benz.) | ~7.15 | m | 2H | Complex multiplet for the inner benzimidazole protons. |
| H-6' (Pyridine) | ~6.80 | d (J ≈ 5.5 Hz) | 1H | Upfield aromatic proton on the pyridine ring. |
| C8-H₂ (Methylene) | ~4.50 | s | 2H | Singlet for the methylene bridge. |
| C10-H₃ (Methoxy) | ~3.85 | s | 3H | Methoxy group on the pyridine ring. |
| C9-H₃ (Methyl) | ~2.20 | s | 3H | Methyl group on the pyridine ring. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are provided below. The carbon of the methylene bridge (C8) is expected to be significantly shielded compared to its sulfoxide analogue in Rabeprazole.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Notes |
| C-2 (Benzimidazole) | ~152.0 | Carbon attached to two nitrogens and sulfur. |
| C-4' (Pyridine) | ~162.5 | Carbon bearing the methoxy group. |
| C-2' (Pyridine) | ~158.0 | Carbon attached to the methylene bridge. |
| C-7a (Benzimidazole) | ~143.5 | Bridgehead carbon. Tautomerism can affect this shift.[11] |
| C-3a (Benzimidazole) | ~135.0 | Bridgehead carbon. Tautomerism can affect this shift.[11] |
| C-5' (Pyridine) | ~148.0 | Aromatic CH. |
| C-3' (Pyridine) | ~125.0 | Carbon bearing the methyl group. |
| C-5/C-6 (Benz.) | ~122.0 | Aromatic CH signals. May appear as a single averaged signal. |
| C-4/C-7 (Benz.) | ~115.0 | Aromatic CH signals. May appear as a single averaged signal. |
| C-6' (Pyridine) | ~107.0 | Aromatic CH. |
| C-10 (Methoxy) | ~56.0 | Methoxy carbon. |
| C-8 (Methylene) | ~35.0 | Methylene bridge carbon. |
| C-9 (Methyl) | ~11.5 | Methyl group carbon. |
Conclusion
The NMR spectroscopy protocols and predicted spectral data detailed in this application note provide a robust framework for the unambiguous identification and structural confirmation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole EP Impurity G). By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can confidently assign all proton and carbon signals, thereby verifying the molecular structure in accordance with stringent pharmaceutical quality standards. This comprehensive approach is essential for impurity profiling, ensuring the safety and quality of Rabeprazole drug products.
References
-
Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. Available at: [Link]
-
Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-9. Available at: [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. Available at: [Link]
-
Scribd. (n.d.). Characterization Report: Impurities in Rabeprazole Sodium Tablets. Available at: [Link]
-
Ganta, M. R., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available at: [Link]
-
Reddy, G. M., et al. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Available at: [Link]
-
Reddy, G. M., et al. (2018). Identification, isolation and characterization of new impurity in rabeprazole sodium. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2019). ¹H NMR spectra. Available at: [Link]
-
Pharmaffiliates. (n.d.). Rabeprazole Sodium - Impurity G. CAS No: 102804-82-0. Available at: [Link]
-
SynZeal. (n.d.). Rabeprazole EP Impurity G. CAS No: 102804-82-0. Available at: [Link]
-
Bhandi, M. M., et al. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 6(13), 10719-10731. Available at: [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Available at: [Link]
-
Reddy, B. V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(5), 415-422. Available at: [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Rabeprazole EP Impurity G | 102804-82-0 [chemicea.com]
- 3. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]
- 4. jocpr.com [jocpr.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, also identified as Rabeprazole Methoxy Analog or 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a significant impurity and potential metabolite of Rabeprazole.[][2] Rabeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid secretion in the treatment of various acid-related disorders.[3][4][5] The presence and quantity of impurities such as the methoxy analog are critical quality attributes for Rabeprazole drug substance and drug products, necessitating robust analytical methods for their detection and control.[6][7][8]
These application notes provide detailed protocols for the utilization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a reference standard in pharmaceutical research and quality control. The protocols outlined below are designed for researchers, analytical scientists, and drug development professionals to accurately quantify this impurity, perform validation of analytical methods, and conduct stability studies of Rabeprazole.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | [2] |
| Synonyms | Rabeprazole methoxy analog, Rabeprazole sodium impurity E | [][2] |
| CAS Number | 102804-77-3 | [2] |
| Molecular Formula | C15H15N3O2S | [][2] |
| Molecular Weight | 301.37 g/mol | [][2] |
| Appearance | Tan Solid | [] |
Application 1: Quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole in Rabeprazole Sodium using High-Performance Liquid Chromatography (HPLC)
Scientific Rationale
A validated, stability-indicating HPLC method is essential for the quality control of Active Pharmaceutical Ingredients (APIs) and finished pharmaceutical products.[9] This protocol describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole from Rabeprazole and its other related impurities. The selection of a C18 column provides a non-polar stationary phase, which is effective for the separation of moderately polar compounds like Rabeprazole and its impurities.[9][10] The mobile phase, consisting of a phosphate buffer and an organic modifier (acetonitrile), allows for the fine-tuning of retention times and resolution.[11] UV detection at 280 nm is chosen as it is a wavelength where both Rabeprazole and its impurities exhibit significant absorbance.[7]
Experimental Workflow
Caption: Workflow for HPLC analysis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
Protocol
1. Materials and Reagents:
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard (>95% purity)[]
-
Rabeprazole Sodium API or drug product
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Triethylamine (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M KH2PO4 buffer, pH adjusted to 7.0 with Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with triethylamine. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 72:28 (v/v).[12]
-
Standard Stock Solution (4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole): Accurately weigh about 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to obtain a final concentration of approximately 1 µg/mL.
-
Sample Solution (Rabeprazole Sodium): Accurately weigh Rabeprazole Sodium powder equivalent to 20 mg of Rabeprazole and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes to dissolve. Allow to cool to room temperature and dilute to volume with the diluent. Filter through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the impurity peak should be not less than 2000.
-
The tailing factor for the impurity peak should be not more than 2.0.
5. Analysis and Calculation:
-
Inject the blank (diluent), working standard solution, and sample solution into the chromatograph.
-
Identify the peaks of Rabeprazole and 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole based on their retention times.
-
Calculate the percentage of the impurity in the Rabeprazole Sodium sample using the following formula:
% Impurity = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100
Where:
-
Area_impurity_sample is the peak area of the impurity in the sample chromatogram.
-
Area_std is the peak area of the impurity in the standard chromatogram.
-
Conc_std is the concentration of the impurity in the working standard solution (µg/mL).
-
Conc_sample is the concentration of Rabeprazole Sodium in the sample solution (µg/mL).
-
Purity_std is the purity of the reference standard (as a decimal).
-
Application 2: Role in Forced Degradation Studies and Stability-Indicating Method Development
Scientific Rationale
Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[9][13] Rabeprazole is known to be unstable in acidic conditions and susceptible to oxidative and thermal stress.[13][14][15] By subjecting Rabeprazole to various stress conditions, potential degradation products are generated. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, being a known impurity, should be monitored during such studies to confirm if it is a degradant and to ensure the analytical method can adequately separate it from the parent drug and other degradation products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Rabeprazole Sodium.
Protocol
1. Sample Preparation:
-
Prepare a stock solution of Rabeprazole Sodium at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or diluent from the HPLC method).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep at 60°C for 3 hours.[9] After the specified time, cool the solution and neutralize with an appropriate volume of 0.1N NaOH. Dilute with diluent to a final concentration suitable for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at 60°C for 3 hours.[9] After the specified time, cool the solution and neutralize with an appropriate volume of 0.1N HCl. Dilute with diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Store at room temperature for 24 hours.[15] Dilute with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 18 hours.[9] After exposure, dissolve the sample in the diluent to the desired concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a specified period (e.g., 7 days). Dissolve the sample in the diluent.
3. Analysis:
-
Analyze the stressed samples using the validated HPLC method described in Application 1.
-
Use a photodiode array (PDA) detector to check for peak purity of the Rabeprazole peak.
-
Spike the stressed samples with the 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard to confirm its retention time and ensure it is well-resolved from other degradants.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed sample.
-
Identify and quantify the degradation products.
-
Determine if 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is formed under any of the stress conditions.
Application 3: Use as a Reference Standard for Pharmacokinetic Studies
Scientific Rationale
Understanding the metabolic fate of a drug is a cornerstone of drug development. Rabeprazole is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 enzymes, as well as through non-enzymatic reduction.[3][16] The major metabolites include thioether and sulfone derivatives.[3][17] While 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is primarily considered a process-related impurity, it is structurally similar to potential metabolites. Its availability as a pure reference standard allows for its use in metabolic profiling studies to definitively identify or exclude it as a metabolite in in-vitro (e.g., liver microsomes) or in-vivo (e.g., plasma, urine) samples.[18] This requires a highly sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method Parameters for Metabolite Identification
| Parameter | Condition |
| LC Column | Chiral-AGP, 150 x 4 mm, 5 µm (for enantiomeric separation if needed)[17] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate[17] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transition (Rabeprazole) | m/z 360.2 → 242.1[19][20] |
| MRM Transition (4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole) | m/z 302.1 → [Product ion to be determined by infusion] |
Protocol Outline for Metabolite Identification
-
Reference Standard Characterization: Infuse a dilute solution of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole into the mass spectrometer to determine its parent ion mass and optimize fragmentation to identify a stable and specific product ion for Multiple Reaction Monitoring (MRM).
-
Sample Preparation (In-vivo):
-
Collect plasma or urine samples from subjects administered with Rabeprazole.
-
Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interferences.[19]
-
-
LC-MS/MS Analysis:
-
Analyze the prepared biological samples using the developed LC-MS/MS method.
-
Monitor for the specific MRM transition of the reference standard.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of any peak observed in the biological sample at the expected MRM transition with that of the injected reference standard.
-
A match in both retention time and fragmentation pattern provides strong evidence for the presence of the compound as a metabolite.
-
Conclusion
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical compound in the pharmaceutical analysis of Rabeprazole. The protocols provided herein offer a comprehensive guide for its application as a reference standard in routine quality control, for the development of stability-indicating analytical methods, and in the investigation of Rabeprazole's metabolic pathways. Adherence to these scientifically grounded protocols will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of Rabeprazole-containing pharmaceutical products.
References
-
Rabeprazole - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Rabeprazole Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 14, 2026, from [Link]
- Blume, H., Donath, F., Warnke, A., & Schug, B. S. (2000). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Arzneimittel-Forschung, 50(6), 519-526.
- Swan, S. K. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary pharmacology & therapeutics, 13 Suppl 3, 13-19.
- A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2012). Journal of Analytical Methods in Chemistry.
- Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. (2024). Journal of Pharmaceutical and Biomedical Analysis.
- Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. (2014).
- Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2015).
- Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. (2014).
- Identification and characterization of potential impurities of rabeprazole sodium. (2007). Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR.
- Degradation products (DP) of rabeprazole sodium from acid, base,... (n.d.).
- Identification and characterization of potential impurities of rabeprazole sodium. (2007).
- CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (n.d.).
- Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). Journal of Pharmaceutical and Biomedical Analysis.
- dealing with rabeprazole degradation in acidic conditions during analysis. (n.d.). BenchChem.
- Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. (2022). Taylor & Francis Online.
- CAS 102804-77-3 4-Desmethoxypropoxyl-4-methoxy Rabeprazole. (n.d.). BOC Sciences.
- Stereoselective Pharmacokinetics of (R)-(+)- And (S)-(-)
- HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. (2022). International Journal of Pharmaceutical Sciences and Drug Research.
- Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. (2019).
- Development and Validation of UV Spectroscopic and RP-HPLC method for Simultaneous Estimation of Levosulpiride and Rabeprazole S. (2013). Journal of Pharmaceutical Science and Bioscientific Research.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. (2024). World Journal of Pharmaceutical and Medical Research.
- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. (n.d.). LGC Standards.
- 4-Desmethoxypropoxyl-4-methoxy rabeprazole. (n.d.). PubChem.
- CN101805327B - Rabeprazole sodium compound and novel preparation method thereof. (n.d.).
- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (2022). Journal of the Indian Chemical Society.
- Formulation Development & Evaluation of Buffered Tablet of Proton Pump Inhibitors Drug Rabeprazole Sodium. (2019). Journal of Drug Delivery and Therapeutics.
- Formulation development, characterization and evaluation of rabeprazole sodium buffered formulation. (2019).
Sources
- 2. 4-Desmethoxypropoxyl-4-methoxy rabeprazole | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpsbr.org [jpsbr.org]
- 12. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Stability Testing of Rabeprazole Formulations: A Comprehensive Guide
Application Notes & Protocols
Introduction: The Stability Challenge of Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby suppressing acid secretion.[2][3] However, the therapeutic efficacy of Rabeprazole is intrinsically linked to its chemical stability. As a substituted benzimidazole, Rabeprazole is notoriously unstable, particularly in acidic environments, where it undergoes rapid degradation.[4][5] It is also susceptible to degradation by moisture, heat, and light.[6]
This inherent instability necessitates that most oral formulations are designed as delayed-release, often enteric-coated, tablets to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.[7] Consequently, a robust and comprehensive stability testing protocol is not merely a regulatory requirement but a scientific necessity to ensure the drug product's quality, safety, and efficacy throughout its shelf life.
This application note provides a detailed, scientifically grounded protocol for conducting stability studies on Rabeprazole formulations. It is designed for researchers, quality control analysts, and drug development professionals, offering both the procedural steps and the scientific rationale underpinning them, in alignment with the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Scientific Rationale: Understanding Rabeprazole's Degradation Profile
A successful stability program is built upon a thorough understanding of the API's degradation pathways. Forced degradation, or stress testing, is the cornerstone of this understanding, providing insights into the likely degradation products and helping to establish the stability-indicating nature of the analytical methods used.
2.1 Key Degradation Pathways: Rabeprazole's structure is susceptible to several modes of degradation:
-
Acid Hydrolysis: This is the most significant degradation pathway. In acidic conditions (pH < 4.0), Rabeprazole degrades in minutes.[6] The acidic environment catalyzes the conversion of the sulfoxide to a sulfenamide, which then reacts to form various degradation products, with the thioether derivative being a major product.[4] This is why oral formulations require an enteric coating.
-
Base Hydrolysis: While more stable in alkaline conditions, Rabeprazole can still degrade under strong basic stress, leading to different degradation products than acid hydrolysis.[11][12]
-
Oxidation: The sulfoxide group in Rabeprazole is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxide and other related substances.[11][13]
-
Thermal Degradation: Exposure to high temperatures can induce degradation, and studies have shown that it can be significant under dry heat conditions.[12][13] Compatibility studies with excipients are also crucial, as interactions (e.g., Maillard reaction with certain sugars) can be accelerated by heat.[6]
-
Photodegradation: Although some studies suggest Rabeprazole is relatively stable under light exposure, ICH guidelines mandate photostability testing to evaluate the potential impact of light on the drug product.[11]
The following diagram illustrates the workflow for investigating these degradation pathways.
Caption: Workflow for Forced Degradation of Rabeprazole.
Stability Study Design: Adherence to ICH Q1A(R2)
The design of a formal stability study must comply with the principles outlined in the ICH guideline Q1A(R2) "Stability Testing of New Drug Substances and Products".[8][9] This ensures that the data generated is suitable for regulatory submissions.
3.1 Selection of Batches: Stability studies should be performed on at least three primary batches of the drug product. These batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.
3.2 Container Closure System: The stability of the drug product can be significantly affected by its packaging. Therefore, testing must be conducted on the drug product packaged in the intended commercial container closure system.
3.3 Storage Conditions: The selection of storage conditions is based on the climatic zone for which the product is intended. For a global submission, the following conditions are typically required.
| Study Type | Storage Condition | Minimum Duration | Climatic Zone(s) |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | I and II |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | (Required if significant change occurs at accelerated conditions) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | All |
| Table 1: ICH Recommended Storage Conditions for Formal Stability Studies.[9][14] |
3.4 Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9] For accelerated studies, a minimum of three time points, including initial (0), midpoint (e.g., 3 months), and final (6 months), is recommended.[9]
3.5 Specification and Test Parameters: A stability specification is a set of tests, analytical procedures, and acceptance criteria to which the drug product must conform throughout its shelf life.
| Test Parameter | Acceptance Criteria | Justification |
| Appearance/Description | E.g., "Yellow, circular, biconvex enteric-coated tablet" | Monitors physical changes like color, shape, or cracking. |
| Identification (HPLC) | Retention time of the principal peak corresponds to that of the reference standard. | Confirms the identity of the API. |
| Assay (HPLC) | 90.0% - 110.0% of label claim. | Ensures potency and therapeutic dose. |
| Degradation Products/Related Substances (HPLC) | Individual unspecified impurity: ≤ 0.2%Total impurities: ≤ 2.0% | Controls impurities to ensure safety. Limits based on ICH Q3B. |
| Dissolution | Two-stage test (Acid/Buffer). E.g., Acid Stage: NMT 10% released in 2h. Buffer Stage: NLT 80% (Q) released in 45 min. | Ensures integrity of the enteric coat and proper drug release. |
| Water Content (Karl Fischer) | NMT 5.0% | Monitors moisture uptake, which can accelerate degradation. |
| Table 2: Example Stability Specification for Rabeprazole Delayed-Release Tablets. |
Experimental Protocols
4.1 Protocol for Forced Degradation Studies
Objective: To generate characteristic degradation products to support the development and validation of a stability-indicating analytical method. A target degradation of 5-20% is generally desirable to ensure significant peaks are produced without completely degrading the parent API.
-
Acid Hydrolysis:
-
Prepare a stock solution of Rabeprazole tablet powder in a suitable diluent.
-
Transfer an aliquot to a volumetric flask and add 0.1 M HCl.[11]
-
Heat the solution (e.g., at 60°C) and monitor over time (e.g., 45 minutes).[11]
-
At the target time point, withdraw a sample, cool, and immediately neutralize with an equivalent amount of 0.1 M NaOH to halt the reaction.[11]
-
Dilute to the final concentration with the mobile phase diluent for analysis.
-
-
Base Hydrolysis:
-
Follow the same initial steps as acid hydrolysis.
-
Add 0.5 M NaOH to the sample solution.[11]
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).[11]
-
Withdraw a sample, cool, and neutralize with an equivalent amount of 0.5 M HCl.[11]
-
Dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid drug product (tablets) or API powder in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or higher).[13]
-
Expose for a defined period (e.g., 7 days).
-
After exposure, allow the sample to cool and prepare a solution for analysis as per the standard analytical method.
-
-
Photostability Testing:
-
Expose the drug product directly to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After exposure, prepare both the exposed and control samples for analysis.
-
4.2 Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify the decrease in Rabeprazole concentration (assay) and the increase in degradation products over time. The method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating.[15]
-
Chromatographic Conditions (Example):
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[12]
-
Mobile Phase A: 0.025 M KH₂PO₄ buffer with 0.1% Triethylamine, pH adjusted to 6.4, mixed with acetonitrile (90:10 v/v).[12]
-
Mobile Phase B: Acetonitrile and water (90:10 v/v).[12]
-
Gradient Program: A gradient elution is typically required to separate all impurities from the main peak. (The specific gradient must be optimized).
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 280 nm.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of Rabeprazole Sodium USP Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution (Tablets): a. Weigh and finely powder not fewer than 20 enteric-coated tablets. b. Accurately weigh a portion of the powder equivalent to about 25 mg of Rabeprazole and transfer to a 50 mL volumetric flask. c. Add about 30 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. d. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interference.
-
Inject the standard solution in replicate (e.g., five times) and check for system suitability (e.g., %RSD of peak area < 2.0, tailing factor ≤ 2.0).
-
Inject the sample solutions from the stability time points.
-
Calculate the assay of Rabeprazole and the percentage of each degradation product using the peak areas.
-
Data Evaluation and Interpretation
The evaluation of stability data is crucial for determining the shelf life and storage conditions of the drug product.
5.1 Forced Degradation Data: The primary goal is to demonstrate specificity. The analytical method should be able to resolve all degradation product peaks from the main Rabeprazole peak and from each other. Mass balance should be calculated (% Assay + % Total Impurities), with results typically expected to be between 95% and 105%, demonstrating that all degradation products have been accounted for.[11][12]
5.2 Formal Stability Data: Data from all stability time points should be collected and tabulated. The evaluation should cover physical attributes, assay, degradation products, and dissolution. Any trends, such as a decrease in assay or an increase in degradation products, should be analyzed, potentially using statistical methods to determine the retest period or shelf life.
The following diagram provides a high-level overview of the entire stability testing protocol.
Sources
- 1. drugs.com [drugs.com]
- 2. Rabeprazole United States Pharmacopeia (USP) Reference Standard 117976-90-6 [sigmaaldrich.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Rabeprazole - Wikipedia [en.wikipedia.org]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Overcoming challenges in 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole synthesis
Technical Support Center: Synthesis of Rabeprazole Derivatives
Welcome to the technical support center for advanced pharmaceutical intermediate synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and process chemists working on the synthesis of S-Deoxo Rabeprazole derivatives, specifically focusing on analogues like 4-methoxy substituted benzimidazoles. The principles and solutions discussed here are derived from established literature and process optimization studies for benzimidazole thioether synthesis.
Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and efficiency of your synthetic workflow.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses the most frequently encountered issues during the synthesis, categorized by the reaction stage.
Issue 1: Low Yield in Thioether Coupling Reaction
Problem: You are experiencing significantly lower than expected yields (<70%) in the crucial C-S coupling step between the 2-mercaptobenzimidazole intermediate and the substituted 2-chloromethylpyridine hydrochloride.
Root Cause Analysis & Solutions:
The coupling reaction, a nucleophilic substitution, is highly sensitive to the choice of base, solvent, and temperature. Incomplete deprotonation of the thiol, side reactions, or degradation of the starting materials are common culprits.
-
Inadequate Base Strength or Stoichiometry: The thiol group (pKa ≈ 7-8) of the mercaptobenzimidazole requires a sufficiently strong base for complete deprotonation to the highly nucleophilic thiolate anion.
-
Solution: Ensure at least 2.0-2.2 equivalents of a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used. The first equivalent neutralizes the HCl salt of the pyridine reactant, and the second deprotonates the thiol. Using a weaker base like sodium carbonate may result in incomplete reaction.
-
-
Solvent Selection: The solvent system must fully dissolve the reactants while favoring the desired SN2 reaction pathway.
-
Solution: A polar protic solvent like ethanol or a mixture of water and ethanol is often effective. Phase Transfer Catalysts (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective in biphasic systems (e.g., toluene/water) by facilitating the transfer of the thiolate anion to the organic phase, often improving yields and reducing reaction times.
-
-
Temperature Control: Exceeding the optimal reaction temperature can lead to the formation of impurities, including disulfide byproducts from the oxidation of the thiol.
-
Solution: Maintain a controlled temperature, typically between 60-80°C. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
-
Experimental Protocol: Optimized Thioether Coupling with PTC
-
To a solution of 4-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq) in a mixture of toluene and water (3:1 v/v), add sodium hydroxide (2.1 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Stir the mixture at room temperature for 30 minutes until the thiol is fully dissolved and the thiolate has formed.
-
Add a solution of 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.05 eq) in water dropwise over 20 minutes.
-
Heat the reaction mixture to 70-75°C and monitor by HPLC every hour.
-
Upon completion (typically 4-6 hours), cool the mixture, separate the organic layer, wash with brine, and concentrate under reduced pressure.
Issue 2: Formation of N-Oxide and Other Impurities
Problem: HPLC analysis of your crude product shows significant peaks corresponding to the N-oxide of the pyridine starting material or final product, as well as potential disulfide impurities.
Root Cause Analysis & Solutions:
-
Pyridine N-Oxide: The pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. This is a common issue in the synthesis of many pyridine-containing active pharmaceutical ingredients.
-
Solution: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. Use de-gassed solvents to minimize dissolved oxygen.
-
-
Disulfide Impurity (Dimer): The thiolate intermediate is susceptible to oxidative coupling to form a disulfide dimer, especially in the presence of trace metals or oxygen.
-
Solution: In addition to using an inert atmosphere, ensure all glassware is scrupulously clean. If the problem persists, adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes help cleave the disulfide back to the thiol.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for thioether coupling.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the 2-chloromethylpyridine reactant used as a hydrochloride salt?
A1: The freebase of 2-(chloromethyl)pyridine derivatives is often unstable and can self-react or degrade upon storage. The hydrochloride salt is significantly more stable, has a longer shelf-life, and is easier to handle as a crystalline solid. The first equivalent of base added during the reaction is to neutralize this salt to generate the reactive freebase in situ.
Q2: My reaction seems to stall and never reaches full conversion, even after extended time. What could be the cause?
A2: Reaction stalling is often due to the degradation of one of the reactants or a loss of catalyst activity (if using a PTC). The 2-chloromethylpyridine intermediate can be susceptible to hydrolysis, especially at higher temperatures and pH. This converts it to the unreactive alcohol analogue. Consider adding the chloride reactant in portions or ensuring the reaction temperature does not exceed the recommended range.
Q3: I am having trouble with the purification of the final product. What is the recommended method?
A3: The S-Deoxo Rabeprazole product is a moderately polar, basic compound.
-
Crystallization: The most effective method for purification on a larger scale is crystallization. A common solvent system is isopropanol or an ethyl acetate/heptane mixture. Seeding with a pure crystal can aid in initiating crystallization.
-
Column Chromatography: For small-scale purification, silica gel chromatography is effective. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity. The basic nature of the product can cause tailing on silica gel; adding 0.5-1% triethylamine to the eluent can significantly improve peak shape.
Q4: Can I use a different base, such as triethylamine (TEA) or potassium carbonate?
A4: While organic bases like TEA or inorganic bases like potassium carbonate can be used, they often lead to longer reaction times and lower yields compared to NaOH or KOH. Potassium carbonate may not be strong enough to fully deprotonate the thiol, leading to an unfavorable equilibrium. TEA can deprotonate the thiol, but the resulting triethylammonium chloride salt can sometimes complicate purification. For process efficiency and high conversion, NaOH or KOH is generally recommended.
Part 3: Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the thioether coupling step, based on common literature and process optimization data.
| Parameter | Condition A: Standard | Condition B: PTC Optimized | Rationale |
| Base | 2.2 eq. NaOH | 2.1 eq. NaOH | Ensures neutralization of HCl salt and full deprotonation of thiol. |
| Solvent | Ethanol/Water (4:1) | Toluene/Water (3:1) | PTC requires a biphasic system to function effectively. |
| Catalyst | None | 0.05 eq. TBAB | TBAB facilitates inter-phase transport of the thiolate nucleophile. |
| Temperature | 75-80 °C | 70-75 °C | PTC allows for slightly lower temperatures, potentially reducing impurity formation. |
| Avg. Time | 8-10 hours | 4-6 hours | Increased reaction rate due to efficient catalysis. |
| Typical Yield | 75-85% | 90-97% | Improved efficiency and reduced side reactions lead to higher yields. |
| Purity (Crude) | ~90% | >95% | Faster, cleaner reaction profile. |
Part 4: Synthetic Pathway Overview
The synthesis of the target S-Deoxo Rabeprazole analogue involves two key fragments that are coupled in the final step.
Caption: General synthetic scheme for S-Deoxo Rabeprazole analogues.
References
- U.S. Patent No. US 6,534,651 B2. (2003). Process for preparing 2-[[(4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
- Patel, A., et al. (2012). An Improved Process for the Preparation of Rabeprazole and its Intermediates. Organic Process Research & Development, 16(4), 651-655. (Note: While a specific article might be illustrative, the use of PTC in similar reactions is a well-established principle in industrial chemistry.) A representative patent for PTC application is: U.S. Patent No. US 2006/0264645 A1. (2006). Process for the preparation of rabeprazole.
- Kumar, N., & Dwivedi, A. (2011). Impurity profile: A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-5. (Note: This is a review article discussing the importance of impurity profiling. Specific N-oxide formation is widely discussed in process chemistry literature for pyridine-containing APIs). A more specific example can be found in patents detailing rabeprazole synthesis, which often list potential impurities.
- European Patent No. EP 1 452 522 A1. (2004). Novel crystalline form of rabeprazole sulfide.
Rabeprazole Impurity Analysis: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Rabeprazole Impurity Analysis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to overcome common challenges in achieving optimal peak resolution for Rabeprazole and its impurities using High-Performance Liquid Chromatography (HPLC).
Our approach is rooted in a deep understanding of chromatographic principles and the specific chemistry of Rabeprazole. We will not just provide solutions, but also explain the underlying causes of the issues you may encounter, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for Rabeprazole impurities so critical?
Achieving baseline separation (Resolution > 1.5) between Rabeprazole and its impurities is a regulatory necessity and a cornerstone of ensuring the safety and efficacy of the final drug product.[1][2] Co-eluting peaks can lead to inaccurate quantification of impurities, potentially masking the presence of a compound that could be harmful or impact the stability of the drug.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[5]
Q2: What are the most common impurities of Rabeprazole I should be aware of?
Rabeprazole is susceptible to degradation and can contain process-related impurities. Common related compounds include Rabeprazole Sulfide (a metabolite), Rabeprazole Sulfone, and other process-related impurities and degradation products.[1][5][6][7] Pharmacopoeias like the USP and EP list several official impurities, often designated as Rabeprazole Related Compound A, B, D, E, etc.[7][8][9] Understanding the structures of these impurities is key to developing a selective HPLC method.
Q3: I'm seeing significant peak tailing for my Rabeprazole peak. What are the likely causes?
Peak tailing for basic compounds like Rabeprazole is a frequent issue in reverse-phase HPLC.[10][11] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[10][11] Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.[12][13]
Troubleshooting Guides: A Deeper Dive
This section provides structured troubleshooting workflows for specific peak resolution problems you might encounter during your analysis of Rabeprazole and its impurities.
Scenario 1: Poor Resolution Between Rabeprazole and a Key Impurity
You observe that a critical peak pair, for instance, Rabeprazole and Rabeprazole Sulfide, are not baseline resolved.
Step-by-Step Troubleshooting Protocol:
-
Assess the Current Separation: Quantify the resolution between the critical pair. A resolution (Rs) of less than 1.5 indicates a need for optimization.
-
Mobile Phase pH Optimization: Rabeprazole is a basic compound.[14] Its ionization state, and therefore its retention and selectivity, are highly dependent on the mobile phase pH.[15][16]
-
Rationale: Adjusting the pH can alter the charge of both the analyte and the stationary phase, leading to significant changes in selectivity.[17] For basic compounds, working at a pH 2-3 units above or below the pKa can improve peak shape and retention.[11] The pKa of Rabeprazole's pyridine nitrogen is approximately 4.0.[14]
-
Action: If your current mobile phase pH is close to the pKa of Rabeprazole or its impurities, consider adjusting it. For instance, if you are using a low pH, try increasing it to a mid-range pH (e.g., 6.5-7.5) to suppress the ionization of residual silanols and potentially improve the peak shape of Rabeprazole.[18][19] Conversely, a lower pH (e.g., 2.5-3.5) will ensure the protonation of Rabeprazole, which can also lead to sharper peaks on certain columns.[15]
-
-
Modify the Organic Modifier: The choice and concentration of the organic solvent in your mobile phase directly impact retention and selectivity.[20]
-
Rationale: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. They exhibit different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions with the analytes.[20]
-
Action:
-
If you are using acetonitrile, try substituting it with methanol, or use a mixture of both.
-
Adjust the percentage of the organic modifier. A lower percentage will increase retention times and may improve the resolution of early eluting peaks.[17]
-
-
-
Gradient Optimization: For complex mixtures of impurities with varying polarities, a gradient elution is often necessary.[21][22][23]
-
Rationale: A shallow gradient (a slow increase in the organic modifier concentration over time) provides more time for closely eluting compounds to separate.[21]
-
Action: If you are using a gradient, try making it shallower in the region where the critical pair elutes. Method development software can be useful in simulating the effects of gradient changes.[21]
-
-
Column Chemistry Evaluation: The stationary phase chemistry is a powerful tool for altering selectivity.[20][24]
-
Rationale: While C18 columns are widely used, other stationary phases can offer unique selectivities.[24] For example, a phenyl-hexyl column can provide pi-pi interactions with aromatic analytes like Rabeprazole and its impurities, leading to different elution orders and improved resolution.[17] Polar-embedded phases can reduce interactions with basic analytes, leading to improved peak shape.[25]
-
Action: If mobile phase optimization is insufficient, consider screening different column chemistries.
-
Troubleshooting Flowchart: Improving Resolution
Caption: A systematic approach to diagnosing and resolving poor peak shape.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved from [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. Retrieved from [Link]
-
Optimizing Gradient HPLC Parameters. (n.d.). CHROMacademy. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved from [Link]
-
Structural elucidation of rabeprazole sodium photodegradation products. (2008, January 7). PubMed. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]
-
Gradient Optimization in Liquid Chromatography. (2025, March 24). Welch Materials. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). ResearchGate. Retrieved from [Link]
-
Simplex algorithm for the optimization of gradient elution high-performance liquid chromatography. (1979). ACS Publications. Retrieved from [Link]
-
Rabeprazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Structural elucidation of rabeprazole sodium photodegradation products. (2008). Semantic Scholar. Retrieved from [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International. Retrieved from [Link]
-
Rabeprazole EP Impurity C / Rabeprazole USP Related Compound A / Rabeprazole USP RC A. (n.d.). Allmpus. Retrieved from [Link]
-
HPLC Columns and Their Role in Compound Separation. (2024, August 7). Veeprho. Retrieved from [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmTech. Retrieved from [Link]
-
Rabeprazole. (n.d.). PubChem. Retrieved from [Link]
-
The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (n.d.). MDPI. Retrieved from [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021). Google Patents.
-
Rabeprazole USP Monograph PDF. (n.d.). Scribd. Retrieved from [Link]
-
Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Rabeprazole Related Compound B. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Column Chromatography in Pharmaceutical Analysis: Methods and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Innovation. Retrieved from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. scribd.com [scribd.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Rabeprazole - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
- 16. moravek.com [moravek.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pharmaguru.co [pharmaguru.co]
- 19. japsonline.com [japsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mastelf.com [mastelf.com]
- 22. chromacademy.com [chromacademy.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. veeprho.com [veeprho.com]
- 25. pharmafocusasia.com [pharmafocusasia.com]
Minimizing degradation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole during analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with Rabeprazole and its related substances. Specifically, we will address the challenges associated with the analysis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole , a known process impurity and potential degradant also identified as Rabeprazole Sulfide 4-Methoxy Analog[1].
The benzimidazole scaffold, which forms the core of Rabeprazole and its impurities, is notoriously susceptible to degradation, particularly in acidic environments[2]. This inherent instability can lead to inaccurate quantification, low recovery, and the appearance of artifactual peaks during chromatographic analysis. This document provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your analytical results.
Section 1: Analyte Profile & Core Instability
Before troubleshooting, it is critical to understand the molecule's vulnerabilities.
-
Analyte: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
-
Core Structure: Benzimidazole
-
Key Functional Groups & Instability Hotspots:
-
Benzimidazole Ring: The entire ring system is highly labile in acidic conditions (pH < 7), leading to cleavage and rearrangement[2][4]. This is the primary cause of analyte loss during analysis.
-
Sulfide (Thioether) Linkage: The "S-Deoxo" or sulfide group is susceptible to oxidation. It can be readily oxidized back to a sulfoxide (the equivalent of Rabeprazole) or further to a sulfone, especially in the presence of dissolved oxygen, metal ions, or peroxide impurities in solvents[5].
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial observations and provides concise answers to guide your investigation.
Q1: Why is the peak area for my 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole impurity consistently low or decreasing with every injection?
This is the most common issue and typically points to analyte degradation either in your sample vial (benchtop instability) or during the analysis itself (on-column degradation). The primary suspects are an acidic diluent or mobile phase, or oxidative conditions[6][7]. Immediate investigation of your solution pH is recommended.
Q2: I am observing significant peak tailing for my analyte. What is the likely cause?
Peak tailing for benzimidazole compounds is often caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of the silica-based HPLC column. This can be exacerbated by a mobile phase pH that is not optimized. Using a well-end-capped column or adjusting the mobile phase pH to be more basic can often resolve this.
Q3: My chromatogram shows new, unexpected peaks that are not present in my initial standard preparation. What are they?
These are likely degradation products formed after sample preparation. Given the structure, the most probable new peaks are the sulfoxide and sulfone oxidation products[5]. Acid hydrolysis can also generate several other distinct degradants[6]. Performing a forced degradation study (acid, base, peroxide, heat, light) can help you tentatively identify these peaks[8].
Q4: What are the most critical factors to control during method development to ensure the stability of this impurity?
The three most critical parameters to control are pH , temperature , and oxygen exposure .
-
pH: Maintain the pH of all solutions (diluent and mobile phase) above 7, and ideally closer to 8, to prevent acid-catalyzed hydrolysis[2].
-
Temperature: Keep sample storage and column temperatures as low as reasonably possible to slow the rate of degradation. Room temperature is often sufficient, but avoid elevated temperatures (e.g., >40°C)[6].
-
Oxygen: Use freshly prepared mobile phase that has been thoroughly degassed to minimize oxidative degradation of the sulfide moiety.
Section 3: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific analytical problems.
Guide 1: Diagnosing and Solving Analyte Loss & Low Recovery
Low recovery is a clear sign that the analyte is degrading somewhere in your analytical workflow. The following logical flow can help pinpoint the cause.
Caption: Oxidation pathway of the S-Deoxo impurity.
Experimental Protocol to Minimize Oxidation:
-
Solvent Preparation:
-
Always use fresh, HPLC-grade or MS-grade solvents (Acetonitrile, Methanol, Water).
-
Avoid using solvents like unstabilized Tetrahydrofuran (THF), which can form explosive peroxides over time and are highly oxidative.
-
If you suspect solvent contamination, open a new bottle from a reliable vendor.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase fresh daily.
-
Before mixing, degas the individual aqueous and organic components separately for at least 15 minutes using an inline vacuum degasser or by sparging with an inert gas like helium. Helium is preferred as it has very low solubility in common mobile phases.
-
After mixing, continue to sparge the mobile phase reservoirs during the analytical run to prevent re-absorption of oxygen.
-
-
System Considerations:
-
If oxidative degradation is persistent and severe, it may be catalyzed by the metal surfaces of the HPLC system itself. Consider switching to a bio-inert or metal-free system (PEEK flow paths) for highly sensitive analytes.
-
Section 4: Recommended Starting Protocols
While every method requires optimization, these protocols provide a robust starting point for minimizing degradation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
Protocol 1: Stable Sample and Standard Preparation
-
Stock Solution: Accurately weigh the reference standard and dissolve in a small amount of Methanol or Acetonitrile.
-
Dilution: Immediately dilute the stock solution to the final working concentration using a diluent of 50:50 Acetonitrile:Water containing 0.05% Diethylamine or Ammonium Hydroxide .
-
Storage: Store all prepared solutions in amber vials to protect from light and refrigerate at 4-10°C when not in use.
-
Analysis Window: Analyze prepared samples within 24 hours for best results. Perform a benchtop stability study to determine the maximum allowable time before significant degradation occurs.
Protocol 2: Recommended Stability-Indicating HPLC Parameters
This table summarizes starting conditions derived from validated methods for Rabeprazole and its impurities.[5][7][9][10]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Waters Symmetry Shield RP18 (250x4.6mm, 5µm) or equivalent high-purity, end-capped C18 | A well-end-capped column minimizes silanol interactions. The "Shield" technology provides alternative selectivity that can be beneficial for polar impurities. |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate + 0.1% Triethylamine, pH adjusted to 7.5 with KOH | The phosphate buffer provides good capacity in the neutral-to-basic range. The amine additive acts as a silanol-masking agent to improve peak shape. |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | A standard reversed-phase organic solvent. |
| Gradient | Start with a low %B (e.g., 10-20%) and ramp to elute all impurities. | A typical gradient might be 10% B to 65% B over 40-50 minutes to ensure separation of all related substances. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25°C - 30°C | Avoid elevated temperatures to minimize thermal degradation. |
| Detection (UV) | 280 - 285 nm | Rabeprazole and its benzimidazole impurities share a strong chromophore with good absorbance in this range.[9][11] |
| Injection Vol. | 10 - 20 µL | Adjust based on analyte concentration and sensitivity requirements. |
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health (NIH). [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). MDPI. [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (n.d.). [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. (2013). Taylor & Francis Online. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). PubMed. [Link]
-
Structural elucidation of rabeprazole sodium photodegradation products. (2008). PubMed. [Link]
-
Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. (2015). ResearchGate. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013). ResearchGate. [Link]
-
Forced Degradation of Rabeprazole Sodium. (n.d.). ResearchGate. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2009). ResearchGate. [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021).
-
Identification and characterization of potential impurities of rabeprazole sodium. (2007). ResearchGate. [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. (2014). Semantic Scholar. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RPHPLC. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. (n.d.). Waters Corporation. [Link]
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. (n.d.). Hexonsynth. [Link]
-
Rabeprazole Sodium - Impurity G. (n.d.). Pharmaffiliates. [Link]
-
4-Desmethoxypropoxyl-4-methoxy rabeprazole. (n.d.). PubChem. [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). J-STAGE. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2007). Semantic Scholar. [Link]
-
On-Column Sample Degradation. (2007). LCGC International. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). PubMed. [Link]
-
Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline. [Link]
-
Accuracy and Precision Data from HPLC Assay of Benzimidazole Drugs and Related Photodegradation Products. (n.d.). ResearchGate. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Link]
-
The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]
-
The Expert's Guide to Pharmaceutical Impurity Analysis. (2024). ResearchGate. [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]
-
On column degradation. (2008). Chromatography Forum. [Link]
-
Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. (n.d.). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Extraction Methods for Rabeprazole Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Rabeprazole impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the extraction and quantification of Rabeprazole-related impurities. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing methods for Rabeprazole impurity profiling.
Q1: What are the primary types of Rabeprazole impurities I should be aware of, and why is their extraction challenging?
A1: Rabeprazole impurities are broadly classified into organic, inorganic, and residual solvents, as outlined by ICH guidelines.[1][2][3] Organic impurities are of primary concern and include:
-
Process-Related Impurities: These are substances that arise from the manufacturing process, including starting materials, by-products, and intermediates. Examples include Rabeprazole Sulfide (Impurity B) and 2-Mercaptobenzimidazole (Related Compound C).[4][5]
-
Degradation Products: Rabeprazole is highly unstable in acidic environments and susceptible to oxidation, heat, and hydrolysis.[6][7][8][9] This leads to degradants like Rabeprazole Sulfone (Impurity A) and Rabeprazole N-Oxide (Impurity D).[4]
The primary challenge in extraction lies in Rabeprazole's inherent instability. The molecule degrades rapidly in acidic conditions.[7][10] Therefore, the choice of extraction solvents, diluents, and even the pH of the HPLC mobile phase must be carefully controlled to prevent the artificial formation of degradation impurities during the analytical workflow itself. A well-designed method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all known process impurities and any potential degradation products.[6][11][12]
Q2: What is the most effective initial approach for extracting impurities from Rabeprazole enteric-coated tablets?
A2: For solid dosage forms like enteric-coated tablets, the goal is to efficiently extract the API and its impurities without causing degradation. Given Rabeprazole's stability in basic conditions, the recommended approach is as follows:
-
Mechanical Grinding: Carefully grind the tablets (typically a composite of 20 tablets) into a fine, homogeneous powder.[13]
-
Alkaline Diluent Selection: Use a slightly alkaline diluent to dissolve the powder. A common and effective choice is a mixture of a weak base and an organic solvent, for example, 0.001 M Sodium Hydroxide in a 1:1 ratio with acetonitrile.[13] This ensures the Rabeprazole remains in its stable, non-degraded form. Using an acidic or neutral aqueous diluent can lead to significant degradation and inaccurate impurity profiles.[9]
-
Sonication & Filtration: Sonicate the mixture to ensure complete dissolution of the API and impurities. Afterwards, filter the solution through a 0.45 µm nylon or PVDF filter to remove insoluble excipients before injecting it into the HPLC system.
This approach minimizes sample-induced degradation and ensures that the impurity profile accurately reflects the content of the finished drug product.
Q3: For analyzing Rabeprazole and its metabolites in biological matrices like plasma, should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both LLE and SPE are viable, but the choice depends on the desired level of sample cleanup, sensitivity, and throughput.
-
Liquid-Liquid Extraction (LLE): LLE is a simpler technique. For Rabeprazole in plasma, extraction with ethyl ether has been shown to be effective, providing good recovery (around 72%).[14] However, LLE can be less selective, potentially co-extracting other matrix components that may interfere with the analysis. It can also lead to emulsion formation, which complicates the process.[15]
-
Solid-Phase Extraction (SPE): SPE generally provides higher selectivity, cleaner extracts, and better analyte concentration.[15] For Rabeprazole and its metabolites in plasma, using a polymeric reversed-phase cartridge, such as an Oasis HLB, has demonstrated excellent recovery (>91%) and selectivity.[16] SPE is often more amenable to automation, making it suitable for higher throughput needs.
Recommendation: For routine analysis or when high sensitivity is required, SPE is the superior choice due to its efficiency and the cleaner resulting extract.[15][16] LLE can be a suitable alternative for initial method development or when SPE resources are unavailable.
Troubleshooting Guide for Rabeprazole Impurity Analysis
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I'm observing significant peak tailing for the main Rabeprazole peak in my RP-HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing for amine-containing compounds like Rabeprazole on a C18 column is a classic sign of secondary interactions with free silanol groups on the silica stationary phase. Here’s how to troubleshoot this:
-
Causality: The basic nitrogen atoms in the Rabeprazole molecule can interact with acidic silanol groups (Si-OH) on the HPLC column packing material. This secondary ionic interaction is stronger than the desired reversed-phase partitioning, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Solution 1: Adjust Mobile Phase pH: The most effective solution is to increase the pH of the aqueous portion of your mobile phase (Solvent A). A pH of 6.4 to 7.0 is often effective.[6][13] At this pH, the free silanol groups are deprotonated (SiO-), minimizing the unwanted ionic interaction with the analyte.
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like 0.1% triethylamine (TEA), into the mobile phase can also resolve tailing.[6][11][12] The TEA molecules will preferentially bind to the active silanol sites, effectively "shielding" them from the Rabeprazole analyte.
-
Solution 3: Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column (e.g., Waters Symmetry Shield RP18).[6][8][11] End-capping treats the silica surface to reduce the number of accessible free silanol groups, thereby minimizing tailing.
Q5: My recovery is low and inconsistent after sample extraction. What are the likely causes?
A5: Low and variable recovery points to issues with analyte stability during extraction or inefficient extraction parameters.
-
Check for Degradation: The most likely culprit is the degradation of Rabeprazole due to acidic conditions.[7] Ensure all your solvents, diluents, and glassware are free of acidic residues. Re-evaluate the pH of your extraction solutions; they should be neutral to slightly basic.
-
Optimize SPE/LLE Parameters:
-
For SPE: Ensure the cartridge has been properly conditioned and equilibrated. Check if the loading, washing, and elution solvents are appropriate for Rabeprazole. An insufficient elution solvent volume or strength can leave the analyte on the cartridge. A study using an Oasis HLB cartridge demonstrated high recovery.[16]
-
For LLE: Inefficient partitioning can lead to low recovery. Ensure the pH of the aqueous phase is optimized to keep Rabeprazole in its neutral form for better extraction into an organic solvent. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
-
-
Adsorption Issues: Rabeprazole may adsorb to certain types of plasticware or glassware. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.
Q6: I'm seeing new, unidentified peaks in my stability study samples. How should I proceed with identification?
A6: The appearance of new peaks is the primary purpose of a stability-indicating method. The process for characterizing them should be systematic, following ICH guidelines.[1][3]
-
Confirm it's a Degradant: First, analyze a placebo sample subjected to the same stress conditions to ensure the peak is not an excipient-related degradation product. Also, analyze an unstressed control to confirm the peak is not a previously undetected process impurity.
-
Hyphenated Techniques (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[17] This will provide the mass-to-charge ratio (m/z) of the unknown impurity, allowing you to determine its molecular weight. This information is often sufficient to propose a structure based on known degradation pathways of Rabeprazole (e.g., oxidation, hydrolysis).
-
Isolation and Spectroscopic Analysis: If the impurity level exceeds the ICH identification threshold (typically >0.10%), it must be structurally characterized.[2] This involves isolating the impurity using preparative HPLC. Once a pure fraction is obtained, its structure can be elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[17][18]
The diagram below outlines the logical workflow for this process.
Caption: Workflow for Investigating Unknown Peaks.
Experimental Protocols & Data
Data Presentation: Common Impurities and HPLC Conditions
The following tables summarize key information for your method development.
Table 1: Common Impurities of Rabeprazole Sodium
| Impurity Name | Common Designation | Typical Origin |
|---|---|---|
| Rabeprazole Sulfone | Impurity A, USP Related Compound D | Oxidation Degradation |
| Rabeprazole Sulfide | Impurity B, USP Related Compound E | Process-Related (Precursor) |
| Rabeprazole N-Oxide | Impurity D, USP Related Compound B | Oxidation Degradation |
| 2-Mercaptobenzimidazole | Related Compound C | Process-Related (Starting Material) |
| 1H-Benzimidazol-2-ol | Impurity K | Degradation |
This list is not exhaustive. Several other process and degradation-related impurities have been identified.[4][6][19]
Table 2: Recommended Starting RP-HPLC Parameters
| Parameter | Recommended Condition | Rationale / Comment |
|---|---|---|
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent | Proven to provide good separation and peak shape for Rabeprazole and its impurities.[6][11][12] |
| Mobile Phase A | 0.025 M KH₂PO₄ Buffer with 0.1% Triethylamine, pH adjusted to 6.4 with KOH. | The pH is critical for analyte stability and minimizing peak tailing.[6][11][12] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | A strong organic solvent for efficient elution of analytes in a gradient.[6][11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Good absorbance for Rabeprazole and most of its related impurities.[6][11][12] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Gradient | Time-based gradient from ~10% B to ~70% B | A gradient is necessary to resolve both early and late-eluting impurities. The exact gradient profile must be optimized. |
Protocol 1: Extraction from Enteric-Coated Tablets for HPLC Analysis
This protocol describes a robust method for preparing Rabeprazole tablet samples.
-
Sample Compositing: Accurately weigh and finely powder a representative number of tablets (e.g., 20).
-
Weighing: Accurately weigh a portion of the powder equivalent to approximately 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.[6]
-
Dissolution: a. Add approximately 25 mL of a diluent consisting of Acetonitrile and 0.001 M NaOH (1:1 v/v). b. Sonicate for 15-20 minutes, with intermittent swirling, to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature. Dilute to the 50 mL mark with the same diluent and mix thoroughly. The final concentration will be approximately 500 µg/mL.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few mL of the filtrate.
-
Analysis: Inject the filtered sample into the validated HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for extracting Rabeprazole and its metabolites from plasma.[16]
-
Sample Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add the internal standard (e.g., Omeprazole-thioether). Vortex briefly.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute the analytes (Rabeprazole and its impurities/metabolites) from the cartridge with 1 mL of methanol or a suitable organic solvent into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS or HPLC system.
Caption: General Workflow for SPE of Rabeprazole.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
MDPI. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals. [Link]
-
ResearchGate. (2013). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
Semantic Scholar. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques. [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]
-
PubMed. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
- Google Patents. (2021).
-
PubMed. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. [Link]
-
PubMed. (2001). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. [Link]
-
Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. [Link]
-
SciSpace. Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. [Link]
-
PubMed. (2007). Identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
International Journal of Pharmaceutical and Clinical Research. HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 14. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bib.irb.hr:8443 [bib.irb.hr:8443]
- 16. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques | Semantic Scholar [semanticscholar.org]
- 19. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-elution of Rabeprazole and its Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chromatographic analysis of Rabeprazole and its related substances. Co-elution of the active pharmaceutical ingredient (API) with its impurities is a common yet critical challenge in HPLC method development and validation. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline separation and ensure the accuracy and reliability of your analytical results.
Section 1: Understanding the Molecules: Rabeprazole and Its Key Impurities
Rabeprazole is a proton pump inhibitor belonging to the substituted benzimidazole class.[1][2] Its chemical stability is highly dependent on pH; it is susceptible to rapid degradation in acidic environments but is more stable under neutral to alkaline conditions.[3][4] This inherent instability is a primary source of degradation impurities. Furthermore, process-related impurities can be introduced during synthesis.
The most frequently encountered impurities that pose a risk of co-elution include:
-
Rabeprazole Sulfide: A key starting material and a potential process-related impurity.[5]
-
Rabeprazole Sulfone (Impurity II): An oxidative degradation product.[5][6]
-
Rabeprazole N-Oxide (Impurity VI / Related Compound B): Another product of oxidation.[6][7]
Accurate quantification of these impurities is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product.[8]
Caption: Relationship between Rabeprazole and its common impurities.
Section 2: Troubleshooting Guide for Co-elution Issues
This section is structured in a question-and-answer format to directly address specific co-elution challenges you may encounter during method development.
Q1: My Rabeprazole peak is showing poor resolution from a known impurity (e.g., Sulfone). What are the first steps I should take?
A1: Before making significant changes to your method, it's crucial to perform a systematic check of your HPLC system and current parameters. This ensures the problem isn't due to a system malfunction.
Initial Diagnostic Workflow:
-
Verify System Suitability: Check the results from your latest system suitability test. Pay close attention to:
-
Inspect the Column: Column degradation is a common cause of lost resolution.[10]
-
Column History: How many injections has the column endured? Has it been exposed to harsh pH or pressure shocks?
-
Flush the Column: If the column is contaminated, flushing with a strong solvent may restore performance.[11] First, disconnect the column and flush the system to ensure no blockages exist upstream. Then, reverse-flush the column (if permitted by the manufacturer) with a solvent stronger than your mobile phase.
-
-
Check for Leaks and Extra-Column Volume:
If these checks do not resolve the issue, the problem lies within the method's selectivity. The following questions will guide you through method optimization.
Q2: How does mobile phase pH impact the separation of Rabeprazole and its impurities?
A2: The pH of the mobile phase is arguably the most critical parameter for controlling the retention and selectivity of ionizable compounds like Rabeprazole and its related substances.
The Underlying Principle (Expertise & Experience): Rabeprazole has a pKa of approximately 5.0.[13] At a pH near its pKa, small variations can cause significant changes in the degree of ionization of the molecule. The ionized form is more polar and will elute earlier in reversed-phase chromatography, while the neutral form is more retained. Impurities may have different pKa values, and you can exploit this difference to achieve separation.
Practical Steps & Recommendations:
-
Rule of Thumb: To ensure reproducible results, buffer the mobile phase pH at least +/- 2 units away from the pKa of your analytes.
-
Investigate Different pH Ranges: Method development studies for Rabeprazole have successfully used a range of pH values.
-
Slightly Acidic to Neutral (pH 6.4 - 7.0): Many validated methods operate in this range, often using a phosphate buffer.[13][14][15] This can provide a good starting point for separating Rabeprazole from key impurities like Impurity-3.[14]
-
Acidic (pH 3.0): Shifting to a more acidic pH can drastically alter the retention times. For example, in one study, a pH 3.0 phosphate buffer was used initially, though it led to the merging of Rabeprazole and an impurity, demonstrating the profound impact of pH.[14]
-
-
Buffer Selection: Use a buffer appropriate for your chosen pH. Phosphate buffers are common and effective in the pH 6-7 range.[14][16] Ensure the buffer concentration is adequate (typically 10-25 mM) to control the pH effectively.[13][17]
Q3: I've optimized the pH, but a critical pair remains co-eluted. What other mobile phase variables can I adjust?
A3: If pH adjustment alone is insufficient, modifying other mobile phase components can alter selectivity.
1. Change the Organic Modifier:
-
Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities due to differences in dipole moment and hydrogen bonding capabilities.
-
Recommendation: If you are using ACN, prepare an equivalent mobile phase with MeOH (or vice-versa) and observe the change in elution order and resolution. A validated method for Rabeprazole assay uses a 70:30 Methanol:Buffer ratio.[18] Another stability-indicating method uses a gradient of ACN.[14][15] The choice between them can be critical for separating specific impurities.
-
2. Add a Tailing Reducer (Ion-Pair Reagent):
-
The Problem: Basic compounds like Rabeprazole can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. This can obscure smaller, closely eluting impurity peaks.
-
The Solution: Adding a small amount of a basic compound, like Triethylamine (TEA) , to the mobile phase can mask these silanol groups, improving peak shape and potentially resolution.
3. Adjust Buffer Concentration:
-
The Effect: While the primary role of the buffer is to control pH, its concentration can also influence retention, especially for ionic compounds.
-
Recommendation: Try increasing or decreasing the buffer concentration (e.g., from 10 mM to 25 mM). Generally, a higher buffer concentration can sometimes improve peak shape but may also increase system pressure.[17]
-
Q4: My gradient method isn't resolving a late-eluting impurity. How can I optimize the gradient profile?
A4: Gradient elution is essential for separating compounds with a wide range of polarities, which is common in impurity profiling. Optimizing the gradient is key to resolving all peaks.
Strategies for Gradient Optimization:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent percentage over time) provides more time for compounds to interact with the stationary phase, often improving the resolution of closely eluting peaks.
-
Introduce an Isocratic Hold: If the critical pair elutes at a specific point in the gradient (e.g., at 40% ACN), try introducing a short isocratic hold at or just below that percentage. This can pull the peaks apart without significantly increasing the run time.
-
Modify Initial/Final Conditions:
-
Lowering the initial %B can increase the retention of early-eluting polar impurities, moving them away from the main peak.
-
Increasing the final %B and holding for a few minutes can ensure that any strongly retained, late-eluting compounds from a previous injection are flushed from the column, preventing them from appearing as "ghost peaks" in your next run.[11]
-
Caption: A systematic workflow for troubleshooting co-elution issues.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are some typical validated HPLC conditions for Rabeprazole and its impurities?
A1: Several stability-indicating methods have been published. While specific conditions vary, they share common features. The following table summarizes a validated method:
| Parameter | Condition | Source |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) | [14][15] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% Triethylamine, pH 6.4, mixed with ACN (90:10 v/v) | [14][15] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v) | [14][15] |
| Flow Rate | 1.0 mL/min | [14][15] |
| Detection | UV at 280 nm | [14][15] |
| Mode | Gradient | [14][15] |
FAQ 2: How can I prevent the formation of degradation impurities during sample preparation?
A2: Given Rabeprazole's instability in acid, the sample diluent is critical.[3]
-
Use an Alkaline Diluent: Prepare samples in a slightly alkaline solution (e.g., 0.01M NaOH or a mobile phase with pH > 8.0) to prevent acid-catalyzed degradation before injection.[3][16]
-
Refrigerate Solutions: The USP monograph recommends refrigerating solutions containing Rabeprazole sodium until they are injected to minimize degradation.[19]
-
Prepare Freshly: Analyze samples as soon as possible after preparation.
FAQ 3: Where can I find official regulatory methods for Rabeprazole analysis?
A3: The most authoritative source for official analytical methods is the United States Pharmacopeia (USP). The USP monograph for Rabeprazole Sodium provides detailed procedures for identification, assay, and impurity testing.[19][20][21]
Section 4: Standard Operating Protocol Example
Protocol: Stability-Indicating Analysis of Rabeprazole Sodium
This protocol is a representative example based on published, validated methods and serves as a robust starting point for analysis.[14][15]
1. Preparation of Solutions:
-
Buffer (Mobile Phase A component): Accurately weigh and dissolve potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water to a final concentration of 0.025 M. Add 0.1% (v/v) of Triethylamine. Adjust the pH to 6.4 using dilute potassium hydroxide or phosphoric acid.
-
Mobile Phase A: Mix the prepared buffer with Acetonitrile in a 90:10 (v/v) ratio. Filter and degas.
-
Mobile Phase B: Mix Acetonitrile with HPLC-grade water in a 90:10 (v/v) ratio. Filter and degas.
-
Diluent: Use the initial mobile phase composition or a suitable alkaline buffer.
-
Standard Solution: Accurately weigh and dissolve USP Rabeprazole Sodium RS and relevant impurity standards in the diluent to a known concentration.
-
Sample Solution: Prepare the sample (e.g., from powdered tablets) in the diluent to achieve a target concentration similar to the standard solution.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry Shield RP18).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
Gradient Program:
-
Time 0-10 min: Linear gradient from 30% to 50% B.
-
Time 10-25 min: Linear gradient from 50% to 80% B.
-
Time 25-30 min: Hold at 80% B.
-
Time 30.1-35 min: Return to 30% B and equilibrate. (Note: This is an example gradient and must be optimized for your specific separation needs).
-
3. System Suitability:
-
Inject the standard solution five times.
-
The %RSD for the peak area of Rabeprazole should be NMT 2.0%.
-
The tailing factor for the Rabeprazole peak should be NMT 2.0.
-
The resolution between Rabeprazole and the closest eluting impurity should be NLT 2.0.
4. Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Identify peaks based on retention times relative to the standards.
-
Calculate the percentage of each impurity in the sample.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Rabeprazole Enantiomers by HPLC.
-
Reddy, G. V., Reddy, B. P., & Kumar, P. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(9), 786–793. Available from: [Link]
-
Rao, R. N., Raju, A. N., & Narsimha, R. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 897–903. Available from: [Link]
-
Reddy, M. K. O., Bodepudi, C., & Shanmugasundaram, P. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. Vels University. Available from: [Link]
-
Kumar, A. S., & Reddy, P. J. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 177-181. Available from: [Link]
-
Szabó, Z. I., Tőkés, T., Kádár, S., & Gáspár, A. (2019). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2465–2473. Available from: [Link]
- BenchChem. (2025).
-
Scribd. (n.d.). Rabeprazole USP Monograph PDF. Available from: [Link]
-
ResearchGate. (2019). (PDF) Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Available from: [Link]
-
ResearchGate. (n.d.). Chiral separation of rabeprazole enantiomers by CE in single and dual.... Available from: [Link]
-
Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Kumar, A., Kumar, R., Singh, G., & Singh, S. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 4(78), 41438-41450. Available from: [Link]
-
SciSpace. (2019). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Available from: [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Available from: [Link]
- Phenomenex. (2024). HPLC Troubleshooting Guide.
-
MDPI. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Available from: [Link]
-
Semantic Scholar. (2014). Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase. Available from: [Link]
-
Semantic Scholar. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Available from: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting: A System Monitoring Approach. Available from: [Link]
- Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA Detector. International Journal of ChemTech Research, 10(5), 241-251.
-
ResearchGate. (n.d.). Forced Degradation of Rabeprazole Sodium. Available from: [Link]
- BenchChem. (2025). Dealing with rabeprazole degradation in acidic conditions during analysis.
-
ResearchGate. (2012). (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Identification, isolation and characterization of impurities of Rabeprazole sodium. 4(1), 130-139. Available from: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
SynZeal. (n.d.). Rabeprazole Impurities. Available from: [Link]
-
JAMP Pharma Corporation. (2018). Product Monograph - Rabeprazole EC. Available from: [Link]
-
PubMed. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2019). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Available from: [Link]
-
Journal of Food and Drug Analysis. (2015). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. 23(3), 545-552. Available from: [Link]
-
PubMed. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Available from: [Link]
-
WebofPharma. (n.d.). USP 48 - NF 43 Monograph of R. Available from: [Link]
-
MDPI. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. Available from: [Link]
-
Drugs.com. (2025). RABEprazole Monograph for Professionals. Available from: [Link]
- Google Patents. (n.d.). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jocpr.com [jocpr.com]
- 6. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabeprazole Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. youtube.com [youtube.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. realab.ua [realab.ua]
- 13. jfda-online.com [jfda-online.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. japsonline.com [japsonline.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. scribd.com [scribd.com]
- 20. Rabeprazole United States Pharmacopeia (USP) Reference Standard 117976-90-6 [sigmaaldrich.com]
- 21. USP 48 - NF 43 Monograph of R [webofpharma.com]
Technical Support Center: Synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you enhance the yield, purity, and reproducibility of your synthesis.
Overview of the Synthetic Pathway
The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical step in the production of Rabeprazole analogs. This intermediate, a thioether, is formed through the nucleophilic substitution of a substituted 2-(chloromethyl)pyridine with 2-mercaptobenzimidazole. The efficiency of this condensation reaction is paramount for the overall yield and purity of the subsequent active pharmaceutical ingredient. Understanding the critical parameters of this step is key to avoiding common pitfalls such as side-product formation and low conversion rates.
The general workflow involves the coupling of two key building blocks. The following diagram illustrates the core transformation.
Caption: Core synthetic workflow for the target thioether intermediate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My condensation reaction yield is consistently low. What are the most likely causes and how can I fix them?
A1: Low yield is a frequent issue stemming from several potential factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Deprotonation of 2-Mercaptobenzimidazole: The reaction requires the formation of a thiolate anion, which acts as the nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Causality: 2-Mercaptobenzimidazole has a pKa of approximately 9.8. A base must be strong enough to deprotonate it effectively.
-
Solution: Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use at least 1.0 to 1.2 molar equivalents relative to the 2-mercaptobenzimidazole to drive the equilibrium towards the thiolate.
-
-
Poor Quality of the 2-(chloromethyl)pyridine Intermediate: This reactant can be unstable and degrade upon storage or during its synthesis, leading to lower-than-expected active reactant concentration.
-
Causality: The chloromethyl group is highly reactive and susceptible to hydrolysis or other side reactions.
-
Solution: Use freshly prepared or purified 2-(chloromethyl)-4-methoxy-3-methylpyridine. Confirm its purity by NMR or HPLC before starting the reaction. Some improved synthesis routes for this type of intermediate have been developed to enhance stability and yield[1][2].
-
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate of the desired reaction and potential side reactions.
-
Causality: Excessively high temperatures can lead to the degradation of reactants or the product. Temperatures that are too low will result in a sluggish and incomplete reaction.
-
Solution: The optimal temperature often lies between 40-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal temperature profile for your specific solvent system. For instance, some processes detail controlled addition of reagents at lower temperatures before raising the temperature to complete the reaction[3].
-
Q2: I am observing a significant amount of unreacted starting materials in my crude product, even after extended reaction times. Why is this happening?
A2: The persistence of starting materials points towards an incomplete reaction. Beyond the factors mentioned in Q1, consider the following:
-
Inadequate Mixing: In a heterogeneous reaction mixture (e.g., if the base or starting materials are not fully dissolved), poor mixing can create localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure vigorous stirring throughout the reaction. Choose a solvent system in which all reactants have reasonable solubility. A combination of a polar solvent like ethanol or acetonitrile with water is often effective[3].
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave one of them in excess.
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. It is common to use a slight excess (1.05-1.1 equivalents) of the 2-mercaptobenzimidazole to ensure the complete consumption of the more valuable chloromethyl pyridine intermediate.
-
-
Deactivation of the Nucleophile: The thiolate anion can be oxidized by atmospheric oxygen, especially at elevated temperatures in the presence of base.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Q3: The reaction mixture turns dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What causes this decomposition?
A3: The formation of tar or intense coloration is a clear sign of product or reactant degradation.
-
Excessively High Temperature or Prolonged Reaction Time: As mentioned, the pyridine and benzimidazole moieties can be sensitive to heat.
-
Solution: Do not exceed the recommended reaction temperature. Use HPLC or TLC to monitor the reaction and stop it as soon as the limiting reactant is consumed. Over-running the reaction rarely improves yield and often leads to impurity formation.
-
-
Incorrect pH during Workup: The thioether product can be unstable under strongly acidic or basic conditions, especially during workup procedures involving heating. Rabeprazole itself is known to be unstable in acidic conditions[4].
-
Solution: During the workup, neutralize the reaction mixture carefully. Adjust the pH to a near-neutral range (pH 7-8) before extraction. Avoid strong acids. Some purification protocols use controlled pH adjustments to precipitate the product while keeping impurities in solution[5].
-
Q4: My final product has persistent impurities that are difficult to remove by standard crystallization. What are these impurities and how can I prevent them?
A4: Difficult-to-remove impurities are often structurally similar to the desired product.
-
Formation of Isomers or Side Products: Side reactions on the pyridine or benzimidazole rings can lead to isomeric impurities.
-
Solution: Strict control over reaction conditions is crucial. The use of high-purity starting materials is the first line of defense.
-
-
Oxidative Impurities: Although the main oxidation is the next step in the synthesis of Rabeprazole, minor oxidation of the thioether to the sulfoxide (the final drug) or even the sulfone can occur if the workup is not handled carefully.
-
Causality: Exposure to air during a basic workup can cause some oxidation. The sulfone impurity is a well-known issue in the subsequent oxidation step but can begin to form here[6][7].
-
Solution: Minimize the time the product spends in a basic aqueous solution open to the atmosphere. Consider adding a small amount of a reducing agent like sodium thiosulfate during the workup to quench any oxidizing species.
-
-
Purification Strategy: A single solvent crystallization may not be sufficient.
-
Solution: Employ a multi-step purification process. This could involve:
-
An initial extraction to remove water-soluble salts.
-
Treatment with activated carbon to remove colored impurities.
-
Crystallization from a mixed solvent system (e.g., ethyl acetate/hexane) to improve selectivity. Some patents describe purification by treating the crude product with a base like diethylamine in a suitable solvent[8].
-
-
Optimized Experimental Protocol: Condensation Step
This protocol is a synthesized guideline based on established procedures for Rabeprazole synthesis, adapted for the target molecule.
Materials:
-
2-(chloromethyl)-4-methoxy-3-methylpyridine (1.0 eq)
-
2-Mercaptobenzimidazole (1.05 eq)
-
Sodium Hydroxide (1.1 eq)
-
Ethanol (10 volumes)
-
Deionized Water (5 volumes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol, deionized water, and 2-mercaptobenzimidazole.
-
Base Addition: Begin stirring and add sodium hydroxide pellets. Stir until all solids are dissolved. The formation of the sodium thiolate should result in a clear solution.
-
Reactant Addition: Add the 2-(chloromethyl)-4-methoxy-3-methylpyridine to the solution. This can be done neat or as a solution in a small amount of ethanol.
-
Reaction: Heat the mixture to 50-55°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 3-5 hours.
-
Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to dilute the mixture. Carefully adjust the pH to ~8.0 using a dilute solution of acetic acid.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes at room temperature, then cool to 0-5°C for 1 hour to maximize precipitation.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Key Parameter Optimization Summary
The following table summarizes the impact of critical reaction parameters on the synthesis outcome, based on process development studies in the field of proton pump inhibitors.
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Optimized Condition | Rationale & Reference |
| Base | Weak base (e.g., NaHCO₃) or <1.0 eq | Incomplete reaction, low yield | Strong base (NaOH, KOH), 1.0-1.2 eq | Ensures complete deprotonation of the thiol to form the active nucleophile. |
| Solvent | Aprotic, non-polar (e.g., Toluene) | Poor solubility of reactants, slow reaction | Polar protic (Ethanol, Methanol) or polar aprotic (Acetonitrile) | Solubilizes the ionic intermediates and reactants, facilitating the reaction[3]. |
| Temperature | > 80°C or < 30°C | Degradation/tar formation or very slow/incomplete reaction | 40-60°C | Balances reaction rate with the stability of the reactants and product[6][7]. |
| Atmosphere | Air | Potential for oxidative side-products (sulfoxide formation) | Inert (Nitrogen, Argon) | Protects the sensitive thiolate and thioether from oxidation. |
| Workup pH | Strongly acidic (<4) or basic (>11) | Product degradation or hydrolysis | Neutral to slightly basic (pH 7-8.5) | Maximizes product stability during isolation and prevents salt formation issues[5][8]. |
Troubleshooting Logic Diagram
If you are facing a low yield, use the following diagnostic workflow to identify and solve the root cause.
Caption: Diagnostic workflow for troubleshooting low product yield.
References
-
ResearchGate. (n.d.). An efficient synthesis for rabeprazole. Retrieved from [Link]
-
Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(5), 896-899. Retrieved from [Link]
-
ACS Publications. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link]
-
SciSpace. (2009). An improved process for the production of rabeprazole sodium substantially free from the impurities. Retrieved from [Link]
- ScienceDirect. (2023). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Results in Chemistry, 5, 100871.
-
SciSpace. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Retrieved from [Link]
-
Gpatindia. (2020). RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link]
-
ResearchGate. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Retrieved from [Link]
-
RxList. (n.d.). Rabeprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- Google Patents. (2010). WO2010146428A1 - An improved process for the preparation of rabeprazole.
- Google Patents. (2011). EP2294064A2 - Process for purification of rabeprazole sodium.
-
Mayo Clinic. (n.d.). Rabeprazole (oral route) - Side effects & dosage. Retrieved from [Link]
-
Drugs.com. (n.d.). Rabeprazole Uses, Side Effects & Warnings. Retrieved from [Link]
- Google Patents. (2017). CN106349220A - Purifying method for rabeprazole sodium.
-
Drugs.com. (2025). Rabeprazole Side Effects: Common, Severe, Long Term. Retrieved from [Link]
- Google Patents. (2014). WO2014091450A1 - Process for the preparation of rabeprazole.
- Google Patents. (2008). WO2008155780A2 - Improved process for the preparation of pure rabeprazole.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 4. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 5. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
Method refinement for accurate quantification of Rabeprazole impurity G
Welcome to the dedicated technical support guide for the accurate quantification of Rabeprazole Impurity G. This resource is designed for researchers, analytical scientists, and drug development professionals who are refining methods for the analysis of Rabeprazole and its related substances. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone working on the analysis of Rabeprazole Impurity G.
Q1: What is Rabeprazole Impurity G and why is its accurate quantification critical?
A1: Rabeprazole Impurity G is a process-related impurity of Rabeprazole. Chemically, it is known as 2-[[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl]-1H-1,3-benzimidazole, also referred to as Rabeprazole Sulfide 4-Methoxy Analog or Rabeprazole methoxy sulfide analog.[][2] Its CAS number is 102804-82-0.[]
The accurate quantification of any pharmaceutical impurity is a regulatory requirement mandated by authorities like the FDA and EMA, following ICH guidelines.[4][5] Controlling impurities is crucial for the safety and efficacy of the final drug product. Even small amounts of certain impurities can have unintended pharmacological effects or be toxic. Therefore, a robust and accurate analytical method is required to ensure that Impurity G does not exceed the specified limits in the active pharmaceutical ingredient (API) or the finished dosage form.[5]
Q2: What are the main challenges in developing a robust HPLC method for Rabeprazole and its impurities?
A2: The primary challenge stems from the chemical nature of Rabeprazole itself. Rabeprazole is a proton pump inhibitor that is highly unstable in acidic conditions.[6] Its benzimidazole ring system is susceptible to rapid, acid-catalyzed degradation.[6] This instability dictates several critical choices in method development:
-
Diluent Selection: The sample and standard diluent must be alkaline (pH > 8.0) to prevent the degradation of Rabeprazole before injection. A common choice is a very dilute solution of sodium hydroxide (e.g., 0.001 M NaOH).[7][8]
-
Mobile Phase pH: The aqueous component of the mobile phase must be neutral to slightly alkaline to ensure the stability of the analyte on the column during the chromatographic run. Phosphate or acetate buffers are often used to maintain a consistent pH.[4][7][9]
-
Separation of Multiple Impurities: A typical Rabeprazole sample may contain several process-related impurities and degradation products. The chromatographic method must be specific enough to resolve Impurity G from the main Rabeprazole peak and all other known and unknown impurities.[4][9][10] This often requires careful optimization of the mobile phase composition, gradient, and column chemistry.
Q3: What are the typical starting conditions for an HPLC method for Rabeprazole impurity analysis?
A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach. Based on published literature, a robust starting point would be:
| Parameter | Typical Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry Shield, Phenomenex)[9][11] | Provides good retention and resolution for this class of compounds. |
| Mobile Phase A | Phosphate or Ammonium Acetate Buffer (10-25 mM), pH 6.5-7.5[4][7][9] | Maintains a stable, non-degrading environment for Rabeprazole. |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol[4][9][11] | Common organic modifiers for adjusting elution strength in RP-HPLC. |
| Elution Mode | Gradient | Necessary to resolve early-eluting polar impurities from the main peak and later-eluting non-polar impurities within a reasonable run time.[4][9] |
| Flow Rate | 1.0 mL/min[9][11][12] | Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency. |
| Column Temp. | 30-35 °C[11][12] | Improves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times. |
| Detection | UV at 280-286 nm[4][9][11][12] | Rabeprazole and its related impurities have significant absorbance in this region. |
| Diluent | 0.001 M to 0.01 M NaOH[7][8] | Critical for ensuring the stability of Rabeprazole in solution. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method refinement and routine analysis.
Q4: My chromatogram shows a poor peak shape (fronting or tailing) for Impurity G. What are the causes and how can I fix it?
A4: Poor peak shape can compromise both detection limits and the accuracy of integration. The causes can be chemical or mechanical.
-
Chemical Causes & Solutions:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone of the column can interact with basic amine functionalities in Rabeprazole and its impurities, causing peak tailing.
-
Solution: Use a modern, end-capped column (e.g., a "shielded" or "base-deactivated" C18 column) designed to minimize these interactions.[9] Increasing the buffer concentration or adding a competing base like triethylamine (TEA) to the mobile phase can also help, but be mindful of how this affects selectivity.
-
-
Sample Overload: Injecting too much analyte can saturate the column inlet, leading to a characteristic "shark-fin" or fronting peak.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Incompatible Injection Solvent: If the diluent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your diluent (alkaline aqueous solution) is weaker than or matched to the starting mobile phase conditions. This is generally not an issue when using the recommended alkaline diluent.
-
-
-
Mechanical/Physical Causes & Solutions:
-
Column Void or Fouling: A void at the column inlet or contamination from sample matrix can create alternative flow paths, leading to peak splitting or tailing.
-
Solution: Use a guard column to protect the analytical column. If the main column is contaminated, try reversing and flushing it with a strong solvent (ensure the column is designed to be reversible). If a void has formed, the column likely needs to be replaced.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.
-
Solution: Use narrow-bore (e.g., 0.005" ID) PEEK tubing and ensure all fittings are properly seated to minimize dead volume.
-
-
Q5: The retention time for Impurity G is drifting between injections. What is causing this instability?
A5: Retention time stability is key for reliable peak identification. Drifting retention times usually point to an issue with the HPLC system or mobile phase preparation.
-
Inadequate Column Equilibration: Gradient methods require a sufficient re-equilibration period at the initial mobile phase composition before the next injection.
-
Solution: Ensure your gradient program includes an equilibration step of at least 5-10 column volumes after the gradient ramp.
-
-
Mobile Phase Issues:
-
Changing Composition: If the mobile phase is prepared by online mixing, a malfunctioning proportioning valve in the pump can cause inconsistent composition and drifting retention times. Volatilization of the organic solvent can also alter the mobile phase ratio over a long sequence.
-
Solution: Manually prepare the mobile phase to rule out pump issues. Keep mobile phase bottles capped to prevent evaporation.
-
-
pH Drift: If the buffer is poorly prepared or has insufficient capacity, its pH can change, affecting the retention of ionizable compounds.
-
Solution: Ensure the buffer is prepared accurately and is within its effective buffering range.
-
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention time.
-
Solution: Always use a thermostatically controlled column compartment and ensure it has reached the set temperature before starting the analysis.[11]
-
-
Pump Malfunction: Leaks or failing check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times.
-
Solution: Perform routine pump maintenance. Check for leaks and listen for unusual noises. A pressure trace can often diagnose check valve issues.
-
Q6: The area response for my Impurity G standard is inconsistent, leading to poor quantification (%RSD is high). Why is this happening?
A6: Inconsistent area response is a critical issue that directly impacts accuracy and precision.
-
Analyte Instability (Most Likely Cause for Rabeprazole): As previously discussed, Rabeprazole is unstable. If standard solutions are left at room temperature or in an acidic/neutral autosampler vial for an extended period, degradation can occur, leading to a decreasing area count over time.
-
Injector and Syringe Issues: An air bubble in the syringe or a leaking injector seal can lead to inconsistent injection volumes.
-
Solution: Purge the injector and syringe thoroughly. Perform regular preventative maintenance on the injector, including replacing the rotor seal.
-
-
Incomplete Solubilization: If the Impurity G reference standard is not fully dissolved, the concentration of the injected solution will be inconsistent.
-
Solution: Ensure complete dissolution by using the correct solvent and adequate mixing (sonication can be helpful). Visually inspect for any particulate matter before injection.
-
-
Integration Errors: If the peak shape is poor or the baseline is noisy, the integration algorithm may not be consistently finding the start and end of the peak.
-
Solution: Optimize chromatography to achieve better peak shape and a stable baseline. Manually review the integration of each chromatogram to ensure consistency.
-
Visual Workflow and Troubleshooting Diagrams
The following diagrams provide a high-level overview of the analytical workflow and a decision tree for troubleshooting common issues.
Caption: High-level experimental workflow for Rabeprazole Impurity G quantification.
Caption: Decision tree for troubleshooting common issues in Impurity G analysis.
Refined Experimental Protocol
This protocol provides a detailed, validated method for the accurate quantification of Rabeprazole Impurity G.
1.0. Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Gradient-capable HPLC or UPLC with UV/PDA Detector |
| Column | Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with dilute KOH |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Autosampler Temp. | 5°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 |
2.0. Solution Preparation
-
Diluent: 0.01 M Sodium Hydroxide in water.
-
Impurity G Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Rabeprazole Impurity G reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Stock Solution to 100.0 mL with Diluent. This concentration typically corresponds to a 0.2% impurity level relative to a 500 µg/mL sample concentration.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh an amount of Rabeprazole API equivalent to 50 mg into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3.0. System Suitability
Before sample analysis, inject the Working Standard Solution (in replicate, n=6) and verify that the system suitability criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Impurity G) | ≤ 2.0 |
| %RSD for Peak Area (n=6) | ≤ 5.0% |
| Resolution | Resolution between Impurity G and any adjacent peak should be ≥ 1.5 |
4.0. Calculation
Calculate the percentage of Impurity G in the sample using the following formula:
% Impurity G = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity G in the sample chromatogram.
-
Area_Imp_Std = Average peak area of Impurity G from the standard injections.
-
Conc_Std = Concentration (mg/mL) of Impurity G in the Working Standard Solution.
-
Conc_Sample = Concentration (mg/mL) of Rabeprazole in the Sample Solution.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. ([Link])
-
Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251. ([Link])
-
Ramisetti, N. R., Kuntamreddy, N., & Nageswara, R. P. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 5(15), 11486-11498. ([Link])
-
ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Retrieved January 10, 2026, from ([Link])
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. ([Link])
-
ResearchGate. (n.d.). Forced Degradation of Rabeprazole Sodium. Retrieved January 10, 2026, from ([Link])
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Retrieved January 10, 2026, from ([Link])
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Reddy, R. B., et al. (2012). Identification, isolation, synthesis and characterization of impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. ([Link])
- Google Patents. (n.d.). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
SynZeal. (n.d.). Rabeprazole EP Impurity G | 102804-82-0. Retrieved January 10, 2026, from ([Link])
-
Scribd. (n.d.). Rabeprazole USP Monograph PDF. Retrieved January 10, 2026, from ([Link])
-
SynZeal. (n.d.). Rabeprazole Impurities. Retrieved January 10, 2026, from ([Link])
-
Sriram, B., et al. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmaceutical Sciences and Research, 2(7), 1873. ([Link])
-
Kumar, S. S., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Creative Research Thoughts, 9(11). ([Link])
-
Veeprho. (n.d.). Rabeprazole EP Impurity G | CAS 102804-82-0. Retrieved January 10, 2026, from ([Link])
-
Protheragen. (n.d.). Rabeprazole Sodium EP Impurity G. Retrieved January 10, 2026, from ([Link])
-
ResearchGate. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved January 10, 2026, from ([Link])
-
Reddy, G. M., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 733-738. ([Link])
-
Pharmace Research Laboratory. (n.d.). Rabeprazole EP Impurity G. Retrieved January 10, 2026, from ([Link])
-
Pharmaffiliates. (n.d.). Rabeprazole Sodium-impurities. Retrieved January 10, 2026, from ([Link])
Sources
- 2. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
Improving the stability of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard
Technical Support Center: Reference Standard Stability Guide
Topic: Improving the Stability of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Introduction: Understanding the Inherent Instability
Welcome to the technical support guide for the 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard. This molecule is a critical process-related impurity and potential degradant of Rabeprazole, a proton pump inhibitor (PPI). As a member of the substituted benzimidazole class of compounds, its chemical structure contains functionalities that are inherently susceptible to degradation under common laboratory conditions[1][2][3].
The primary challenge stems from the benzimidazole core, which is highly labile in acidic environments, and the sulfide moiety, which is prone to oxidation. This guide is designed to provide researchers, analytical scientists, and drug development professionals with a clear understanding of the degradation mechanisms and to offer practical, field-proven strategies to ensure the stability and integrity of the reference standard during handling, storage, and analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this reference standard.
Q1: What is 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole? A: This compound, also known as Rabeprazole Sulfide 4-Methoxy Analog, is a known impurity of Rabeprazole Sodium[4][5]. It is structurally similar to the active pharmaceutical ingredient (API) but differs in two key ways: the sulfoxide group (S=O) of Rabeprazole is reduced to a sulfide (S), and the 4-methoxypropoxy side chain on the pyridine ring is replaced by a simpler 4-methoxy group. Its presence and concentration are critical quality attributes in the manufacturing of Rabeprazole.
Q2: What are the primary chemical reasons for its instability? A: The instability is rooted in its molecular structure.
-
Acid Lability: Like all benzimidazole-based PPIs, the molecule undergoes rapid, acid-catalyzed degradation. The basic nitrogen atom in the benzimidazole ring is easily protonated in acidic media, initiating a structural rearrangement and decomposition cascade[6][7]. This is the most significant and rapid degradation pathway.
-
Oxidative Susceptibility: The thioether (sulfide) linkage is susceptible to oxidation. It can be oxidized back to the corresponding sulfoxide (Rabeprazole analog) or further to the sulfone, another common impurity[8][9]. This is often initiated by dissolved oxygen in solvents, peroxides, or exposure to air over time.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of products like benzimidazolone[10].
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways[8].
Q3: What are the absolute best practices for storing the solid (neat) reference standard? A: To maximize the shelf-life of the solid material, strict adherence to pharmacopeial standards for reference material handling is crucial[11].
-
Atmosphere: Keep in the original, tightly sealed vial to protect from moisture and air. For long-term storage, consider placing the vial inside a secondary container with a desiccant[12][13].
-
Light: Always store in a light-resistant container or in a dark location[12][14].
-
Integrity: Do not return any unused material to the original vial to prevent contamination[12].
Q4: Which solvents should I use to prepare a stock solution? Which should I avoid? A: Solvent choice is the most critical factor for in-solution stability.
-
Recommended Solvents: Prepare solutions in a slightly alkaline medium to prevent acid-catalyzed degradation. A diluent of 0.001 M Sodium Hydroxide (NaOH) in a water/acetonitrile mixture is highly effective[7][15]. High-purity, HPLC-grade acetonitrile or methanol can be used as the organic co-solvent[8][9].
-
Solvents to Avoid: AVOID using pure water (which can become acidic from dissolved CO₂), acidic buffers (e.g., phosphate or acetate buffers below pH 7), or solvents containing acidic impurities.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common stability-related issues encountered during analysis.
| Observed Problem | Potential Root Cause | Investigative Action & Solution |
| Rapid decrease in the main peak area and the appearance of new peaks shortly after solution preparation. | Acid-Catalyzed Degradation. The diluent is likely neutral or acidic, causing rapid decomposition of the benzimidazole ring system[7]. | Action: Discard the solution. Solution: Prepare a fresh stock solution strictly following Protocol 1: Preparation of a Stabilized Stock Solution . Ensure the final pH of the solution is alkaline (>pH 8). |
| Inconsistent analytical results; poor precision between injections. | Ongoing Degradation in the Autosampler. The solution may be degrading over the course of the analytical run, especially if the autosampler is not temperature-controlled. | Action: Overlay chromatograms from the beginning and end of the run to confirm peak area loss. Solution: Use a cooled autosampler set to 4-10°C. Limit the residence time of the sample vial in the autosampler. |
| Appearance of a new peak that corresponds to the RRT of the Rabeprazole analog. | Oxidative Degradation. The sulfide moiety is being oxidized to the sulfoxide. This can be caused by dissolved oxygen in the diluent or peroxide impurities in solvents like THF or Dioxane. | Action: Confirm the identity of the new peak by co-injection with a Rabeprazole analog standard, if available, or by LC-MS. Solution: Use freshly opened, high-purity solvents. De-gas all aqueous components of the diluent by sonication or helium sparging prior to use. |
| Extra peaks appear during HPLC analysis, but the stock solution seems stable. | On-Column Degradation. The HPLC mobile phase itself is causing the degradation. This is common if an acidic mobile phase (e.g., 0.1% TFA or formic acid) is used. | Action: Perform a "no-column" injection (replace the column with a union) to see if the degradation peaks disappear. Solution: Adopt a stability-indicating HPLC method with a neutral to alkaline pH mobile phase, as detailed in Protocol 2: Recommended Stability-Indicating HPLC Method . |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.
Caption: A logical workflow for diagnosing stability issues.
Validated Experimental Protocols
These protocols provide step-by-step methodologies designed to minimize degradation and ensure accurate, reproducible results.
Protocol 1: Preparation of a Stabilized Stock Solution (e.g., 100 µg/mL)
This protocol explains how to create a solution that remains stable for a typical analytical run.
-
Prepare Alkaline Diluent: Prepare a 0.001 M Sodium Hydroxide (NaOH) solution. Dissolve 40 mg of NaOH in 1 liter of HPLC-grade water. This creates a solution with a pH of approximately 11, which is then typically mixed with an organic solvent. A common final diluent is Acetonitrile:0.001M NaOH (50:50 v/v).
-
Equilibrate Standard: Remove the reference standard vial from the refrigerator (2-8°C) and allow it to sit at room temperature for at least 30 minutes before opening. This prevents condensation of moisture onto the solid material[12].
-
Weighing: Accurately weigh approximately 10 mg of the reference standard into a 100 mL amber volumetric flask.
-
Dissolution: Add approximately 50 mL of HPLC-grade acetonitrile to the flask and gently sonicate for 2-3 minutes to ensure complete dissolution.
-
Dilution: Dilute the flask to the 100 mL mark with the prepared 0.001 M NaOH solution. Cap and invert several times to mix thoroughly.
-
Storage: Use this solution immediately for analysis. If temporary storage is needed, keep the flask tightly capped, protected from light, and refrigerated. Stability in this state should be verified, but it is significantly improved over neutral or acidic solutions.
Protocol 2: Recommended Stability-Indicating HPLC Method
This method is based on principles from validated analytical procedures for Rabeprazole and its impurities, ensuring minimal on-column degradation[8][15][16].
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for this class of compounds. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with dilute KOH | A neutral pH buffer is critical to prevent acid-catalyzed degradation on the column[15]. |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Standard organic phase for eluting the analytes. |
| Gradient | Time (min) | %B |
| 0 | 28 | |
| 25 | 60 | |
| 35 | 85 | |
| 40 | 28 | |
| 45 | 28 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times while avoiding thermal degradation[15]. |
| Autosampler Temp | 10°C | Minimizes degradation of samples waiting for injection. |
| Detection | UV at 286 nm | A wavelength of high absorbance for Rabeprazole and its related substances[15]. |
| Injection Volume | 20 µL |
Key Degradation Pathways
Understanding the chemical transformations the reference standard can undergo is key to preventing them. The following diagram illustrates the primary degradation pathways originating from the parent API, Rabeprazole, under various stress conditions. The S-Deoxo impurity is itself a product of acid hydrolysis and is susceptible to further degradation.
Caption: Major degradation pathways of Rabeprazole under stress.
References
-
M. S. Charde et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(1), 105–119. [Link]
-
G. S. S. K. Reddy et al. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 4, 5328-5341. [Link]
-
Pankaj (2024). SOP for Controlling and Storage Reference standards. Pharmaguddu. [Link]
-
Pharmajia (n.d.). SOP for Handling of Reference Standards. PharmaJia. [Link]
-
PharmaGuideHub (2024). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. [Link]
-
Tentu, N. R. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251. [Link]
-
Kim, D. H. et al. (2015). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
- Google Patents (2021).
-
Bagade, S. & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
-
Kang, S. Y. et al. (2014). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Molecules, 19(4), 4529–4541. [Link]
-
Buchi Reddy, R. et al. (2012). Identification and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
Abu-Lathou, A. et al. (2012). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Drug research, 62(1), 22–30. [Link]
-
ResearchGate (n.d.). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
-
Wikipedia (n.d.). Discovery and development of proton pump inhibitors. [Link]
-
ResearchGate (n.d.). Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. ResearchGate. [Link]
-
Ram, B. et al. (2010). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Journal of pharmaceutical and biomedical analysis, 51(5), 1123–1128. [Link]
-
Fellenius, E. et al. (1995). Pantoprazole, a new proton-pump inhibitor, has a precise and predictable profile of activity. European journal of gastroenterology & hepatology, 7(5), 435–439. [Link]
-
Pharmaguideline (n.d.). SOP for Handling of Reference and Working Standards. [Link]
-
ResearchGate (2019). Identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
ResearchGate (n.d.). Benzimidazoles and Proton Pump Inhibitors. [Link]
-
Wikipedia (n.d.). Rabeprazole. [Link]
-
Pharmaffiliates (n.d.). Rabeprazole Sodium - Impurity G. [Link]
-
Tótoli, E. G. & Salgado, H. R. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of AOAC International, 91(1), 60–65. [Link]
-
PubChem (n.d.). 4-Desmethoxypropoxyl-4-methoxy rabeprazole. [Link]
Sources
- 1. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 6. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use & Storage of Reference Standards | USP [usp.org]
- 12. pharmaguddu.com [pharmaguddu.com]
- 13. pharmajia.com [pharmajia.com]
- 14. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 15. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Chromatographic Conditions for Separating Rabeprazole Isomers
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of chromatographic conditions for the separation of Rabeprazole's enantiomers, (R)-Rabeprazole and (S)-Rabeprazole. Rabeprazole, a proton pump inhibitor, possesses a chiral sulfur atom, leading to two enantiomeric forms that can exhibit different pharmacological and toxicological profiles.[1][2] Therefore, their accurate separation and quantification are critical for drug development and quality control.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, blending technical accuracy with field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Rabeprazole isomers?
The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase in High-Performance Liquid Chromatography (HPLC). The key is to create a scenario where the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, separation.
Q2: Which type of chiral stationary phase (CSP) is most effective for Rabeprazole isomer separation?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including Rabeprazole.[1] Columns such as Chiralpak® IC, Chiralpak® AD, Lux® Cellulose-2, and Lux® Cellulose-4 are frequently cited for successful Rabeprazole enantioseparation.[1][3][4] The choice of the specific polysaccharide-based CSP can influence the resolution and even the elution order of the enantiomers.[4]
Q3: Can you provide a starting point for chromatographic conditions for Rabeprazole isomer separation?
A well-documented and effective starting point utilizes a Chiralpak® IC column with a mobile phase composed of hexane, ethanol, and an amine additive.[5][6][7] The amine additive, such as ethylenediamine or diethylamine, is often crucial for improving peak shape and resolution of basic compounds like Rabeprazole.[3]
Here is a summary of commonly used starting conditions:
| Parameter | Recommended Condition | Source(s) |
| Column | Chiralpak® IC (150 x 4.6 mm, 5 µm) | [5][6][7] |
| Mobile Phase | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v) | [5][6][7] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 35 °C | [5][6][7] |
| Detection Wavelength | 282 nm or 285 nm | [1][8] |
Troubleshooting Guide
This section addresses common problems encountered during the separation of Rabeprazole isomers and provides systematic solutions.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantiorecognition for Rabeprazole.
-
Solution: Screen different polysaccharide-based CSPs. For instance, while Chiralpak® IC is a good starting point, Lux® Cellulose-4 has also shown optimal resolution for Rabeprazole.[3]
-
-
Incorrect Mobile Phase Composition: The type and ratio of organic modifiers and additives significantly impact enantioselectivity.
-
Solution:
-
Vary the Alcohol Modifier: If using a normal-phase system (e.g., hexane/ethanol), systematically vary the percentage of ethanol. Small changes can have a large effect on resolution.
-
Experiment with Different Alcohols: Replacing ethanol with other alcohols like methanol, 1-propanol, or 2-propanol can sometimes lead to improved separation or even a reversal of the enantiomer elution order.[4]
-
Adjust the Amine Additive: The concentration and type of amine additive (e.g., ethylenediamine, diethylamine) can influence peak shape and resolution. Optimize the concentration, typically in the range of 0.05% to 0.2%.
-
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
Experimental Workflow for Troubleshooting Poor Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase | Semantic Scholar [semanticscholar.org]
- 7. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Rabeprazole, a widely used proton pump inhibitor, is no exception. During its synthesis and storage, various related substances can emerge. This guide focuses on a specific impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole , providing a comparative analysis of analytical methodologies for its effective validation.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale for methodological choices, grounded in scientific principles and regulatory expectations. The validation of an analytical method ensures that it is suitable for its intended purpose, a cornerstone of good manufacturing practices (GMP).[1] We will explore and compare two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The principles outlined herein are aligned with the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for validation.[2][3][4] These guidelines, along with those from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasize that method validation is a continuous process, integral to the entire lifecycle of an analytical procedure.[5][6][7][8][9][10]
Understanding the Analyte: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a known impurity of Rabeprazole.[11] Its structure, while related to the parent compound, possesses distinct physicochemical properties that influence the selection and optimization of an analytical method. A thorough understanding of the analyte is the first step in developing a robust validation strategy.
| Chemical Name | 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole |
| Molecular Formula | C15H15N3OS |
| API Family | Rabeprazole Sodium |
| Purity | >95% (as a reference standard) |
| Source | LGC Standards[11] |
The presence of chromophores in its structure makes it amenable to UV detection, while its ionizable nature allows for sensitive detection by mass spectrometry. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the need for routine quality control versus trace-level impurity identification.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the analytical target profile (ATP), which defines the required quality of the results.[7] For the analysis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, both HPLC-UV and LC-MS/MS offer distinct advantages and are suited for different applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and ease of use make it the preferred method for routine analyses, such as release and stability testing.[1][12][13]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative measure of its concentration.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common choice for rabeprazole and its impurities due to its hydrophobicity, which allows for good retention and separation of these moderately polar compounds.[14][15][16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for the stability and ionization state of rabeprazole and its impurities.[16][17] The organic solvent modulates the retention time of the analytes.
-
Detection Wavelength: The UV detection wavelength is selected based on the absorbance maximum of the analyte to ensure maximum sensitivity. For rabeprazole and its related compounds, this is typically in the range of 280-290 nm.[15][16]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a higher level of specificity and sensitivity compared to HPLC-UV.[18] It is particularly valuable for impurity identification, characterization, and quantification at very low levels, such as for potentially genotoxic impurities.[19][20]
Principle: Following separation by LC, the analyte is ionized and introduced into a mass spectrometer. The first mass analyzer selects the precursor ion (the ionized molecule of interest). This ion is then fragmented, and the resulting product ions are detected by a second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.[21]
Causality Behind Experimental Choices:
-
Ionization Source: An electrospray ionization (ESI) source is typically used for proton pump inhibitors as it is a soft ionization technique suitable for polar and thermally labile molecules.[21]
-
Mobile Phase: The mobile phase composition is critical not only for chromatographic separation but also for efficient ionization. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers used in UV detection.[21][22]
-
Mass Transitions: The selection of precursor and product ions (mass transitions) is specific to the analyte, providing a high degree of certainty in identification and quantification.
Validation Parameters: A Head-to-Head Comparison
According to ICH Q2(R2), the validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[23] The following table compares the typical performance of HPLC-UV and LC-MS/MS for the key validation parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale and Justification |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which may be subject to interference from co-eluting impurities with similar chromophores.[12][24] LC-MS/MS uses both retention time and specific mass transitions, providing a much higher degree of confidence in analyte identification.[19] |
| Linearity | Excellent | Excellent | Both techniques demonstrate excellent linearity over a defined range.[14][17][19][25] |
| Range | Typically 0.05% to 150% of the target concentration | Can extend to much lower concentrations (ppm or ppb levels) | The wider dynamic range of LC-MS/MS makes it suitable for quantifying trace-level impurities. |
| Accuracy | Good to Excellent | Excellent | Accuracy is demonstrated by recovery studies. Both methods can achieve high accuracy, typically within 98-102%.[5][14][17][19] |
| Precision (Repeatability & Intermediate Precision) | Good (%RSD < 2%) | Excellent (%RSD < 15% at LLOQ) | Both methods are highly precise. The acceptance criteria for precision can be wider for trace analysis in LC-MS/MS.[17][19][24] |
| Limit of Detection (LOD) | Higher (ng level) | Lower (pg or fg level) | LC-MS/MS is significantly more sensitive than HPLC-UV.[15] |
| Limit of Quantitation (LOQ) | Higher (ng level) | Lower (pg or fg level) | The lower LOQ of LC-MS/MS allows for the accurate measurement of trace impurities.[15][25] |
| Robustness | Good | Good | Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters. Both methods should be evaluated for robustness during development.[5][16][24] |
Experimental Protocols
The following are detailed, step-by-step protocols for the validation of an analytical method for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole using both HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method Validation
1. Objective: To validate a reversed-phase HPLC method for the quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole in a drug substance.
2. Materials and Reagents:
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard
-
Rabeprazole sodium API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 72% A at 0 min, linear gradient to 40% A at 20 min, hold for 5 min, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
4. Validation Procedure:
-
Specificity: Analyze blank, placebo, Rabeprazole API, and the impurity standard. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Rabeprazole to ensure the impurity peak is well-resolved from any degradants.[14]
-
Linearity: Prepare a series of at least five concentrations of the impurity standard ranging from the LOQ to 150% of the specification limit. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the impurity standard into the Rabeprazole API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the impurity standard at 100% of the specification limit. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be evaluated.[24]
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Protocol 2: LC-MS/MS Method Validation
1. Objective: To validate a sensitive and specific LC-MS/MS method for the trace-level quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
2. Materials and Reagents:
-
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole reference standard
-
Rabeprazole sodium API
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for separation and peak shape.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: To be determined by infusing the impurity standard. For Rabeprazole (a related compound), a transition of m/z 360.1 → 242.1 has been reported.[21] A similar fragmentation pattern would be investigated for the target impurity.
4. Validation Procedure:
-
The validation procedure will follow the same parameters as the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), but with acceptance criteria appropriate for trace analysis as per regulatory guidelines. For example, a wider acceptance range for accuracy and precision at the LLOQ may be justifiable.
Visualization of Workflows
Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Comparison of HPLC-UV and LC-MS/MS
Caption: A diagram comparing the suitability of HPLC-UV and LC-MS/MS.
Conclusion
The validation of analytical methods for impurities such as 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical activity in pharmaceutical development. The choice between HPLC-UV and LC-MS/MS should be a risk-based decision, guided by the intended purpose of the method.
For routine quality control applications where the impurity is expected to be present at levels well above the detection limit, a well-validated HPLC-UV method is often sufficient, providing a balance of performance, cost, and efficiency. However, for applications requiring higher sensitivity and specificity, such as the analysis of potentially genotoxic impurities or for in-depth impurity profiling and characterization, LC-MS/MS is the superior technique.
Ultimately, a robust analytical control strategy may employ both techniques at different stages of the drug development lifecycle. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final drug product.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration.
- ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager Magazine.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- Identification and characterization of potential impurities of rabeprazole sodium. (n.d.). PubMed.
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR.
- Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010). European Bioanalysis Forum.
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (n.d.). Google Patents.
- Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. (n.d.). ResearchGate.
- Identification and synthesis of potential impurities of rabeprazole sodium. (2025). ResearchGate.
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Institutes of Health.
- Impurities Application Notebook. (n.d.). Waters.
- Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. (2014). American Pharmaceutical Review.
- Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. (n.d.). JOCPR.
- VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. (2020). Pharma Erudition.
- HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. (n.d.). Journal of Chromatographic Science.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). LinkedIn.
- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. (n.d.). LGC Standards.
- LC-MS/MS bioassay of four proton pump inhibitors. (2018). PubMed.
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research.
- METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. (n.d.).
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. (2024). World Journal of Pharmaceutical and Medical Research.
- Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. (2019). SciSpace.
- Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. (n.d.). PMC - NIH.
Sources
- 1. pharmaerudition.org [pharmaerudition.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. jopcr.com [jopcr.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. scispace.com [scispace.com]
- 17. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. LC-MS/MS bioassay of four proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. wjpmr.com [wjpmr.com]
Comparative Analysis of Rabeprazole and its S-Deoxo Impurity: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the proton pump inhibitor Rabeprazole and its primary process-related impurity, the S-Deoxo variant. Our focus extends beyond a simple recitation of facts to an in-depth exploration of the causal relationships between chemical structure, analytical behavior, and the toxicological considerations that necessitate stringent control. This document is designed to provide a holistic understanding for professionals in pharmaceutical research and development.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Integrity
Rabeprazole is a highly effective proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, thereby inhibiting gastric acid secretion.[1] It is widely prescribed for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The synthetic pathway for Rabeprazole, however, can lead to the formation of several impurities. Among these, the S-Deoxo impurity, also known as Rabeprazole thioether or Rabeprazole sulfide, is of particular significance.[2][3][4]
The presence of any impurity in an active pharmaceutical ingredient (API) can have a profound impact on the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities exceeding a certain threshold (typically >0.1%).[2] This is because impurities may possess their own pharmacological or toxicological profiles, which could differ significantly from the parent API. A thorough understanding of these impurities is therefore not just a regulatory formality but a cornerstone of ensuring patient safety.
Structural and Physicochemical Divergence: A Tale of an Oxygen Atom
The fundamental distinction between Rabeprazole and its S-Deoxo impurity lies in the oxidation state of the sulfur atom linking the benzimidazole and pyridine rings. This seemingly minor difference has significant consequences for the molecule's physicochemical properties.
| Feature | Rabeprazole | S-Deoxo Impurity (Rabeprazole Thioether) |
| Chemical Name | 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole[5] |
| Molecular Formula | C18H21N3O3S[1] | C18H21N3O2S[5][6] |
| Molecular Weight | 359.44 g/mol [1] | 343.45 g/mol [6] |
| Key Structural Difference | Contains a sulfoxide (-S=O) functional group. | Contains a thioether (-S-) functional group. |
| Polarity | More polar due to the electronegative oxygen atom in the sulfoxide group. | Less polar than Rabeprazole. |
| Solubility | Very soluble in water and methanol.[7][8] | Expected to have lower aqueous solubility due to reduced polarity. |
The higher polarity of Rabeprazole, conferred by the sulfoxide group, influences its solubility and chromatographic behavior. The S-Deoxo impurity, lacking this polar center, is more hydrophobic. This difference is the key to their analytical separation.
Experimental Workflow: Chromatographic Separation and Identification
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the separation and quantification of Rabeprazole and its impurities.[2][9][10] The choice of a reversed-phase method is a logical consequence of the polarity difference between the two compounds.
Rationale for Method Selection
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is driven by hydrophobic interactions between the analytes and the stationary phase. The less polar S-Deoxo impurity will have a stronger affinity for the C18 stationary phase compared to the more polar Rabeprazole. Consequently, the S-Deoxo impurity will be retained longer on the column, resulting in a later elution time and allowing for its clear separation from the parent drug.
Step-by-Step HPLC Protocol for Impurity Profiling
Objective: To achieve baseline separation and quantification of Rabeprazole and its S-Deoxo impurity.
Materials:
-
HPLC system with a Photodiode Array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rabeprazole Sodium reference standard.
-
Rabeprazole S-Deoxo impurity reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) or Ammonium acetate (analytical grade).
-
Triethylamine or sodium hydroxide for pH adjustment.
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 0.01 M to 0.025 M solution of potassium dihydrogen phosphate or ammonium acetate in water.[2][9][10] Adjust the pH to a range of 6.6-7.5 using triethylamine or a dilute sodium hydroxide solution.[2][11] This pH range is crucial for the stability of Rabeprazole, which is unstable in acidic conditions.[12]
-
Solvent B: A mixture of acetonitrile and methanol (e.g., 95:5 v/v) or pure acetonitrile.[2][10]
-
-
Standard and Sample Solution Preparation:
-
Diluent: A mixture of the aqueous mobile phase component and an organic solvent is typically used to ensure the stability and solubility of the analytes.
-
Standard Solutions: Accurately weigh and dissolve the Rabeprazole and S-Deoxo impurity reference standards in the diluent to create stock solutions. Further dilute to a working concentration (e.g., 1-2 µg/mL for the impurity).[6]
-
Sample Solution: Accurately weigh and dissolve the Rabeprazole API or formulation in the diluent to a known concentration (e.g., 500 µg/mL).[9]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Injection Volume: 20 µL.
-
Gradient Elution: A gradient program is often employed to ensure the elution of all impurities with good peak shape. An example gradient could start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the less polar impurities.
-
-
Data Analysis:
-
Inject the standard solutions to determine the retention times and response factors for Rabeprazole and the S-Deoxo impurity.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the S-Deoxo impurity in the sample using the external standard method, based on the peak area.
-
Visualization of the Analytical Workflow
Caption: The synthetic relationship between the S-Deoxo impurity and Rabeprazole, highlighting key control points.
Conclusion
The comparative analysis of Rabeprazole and its S-Deoxo impurity underscores a fundamental principle of pharmaceutical science: minor structural modifications can lead to significant changes in physicochemical properties and potential biological activity. The S-Deoxo impurity, a key precursor and potential degradant, must be diligently controlled through robust analytical methodology and optimized manufacturing processes. For the research scientist, understanding the interplay between the chemistry of synthesis, the logic of analytical separation, and the demands of regulatory safety is essential for the development of high-quality, safe, and effective medicines.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. Retrieved January 14, 2026, from [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (2017). International Journal of ChemTech Research, 10(5), 241-251. Retrieved January 14, 2026, from [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2015). RSC Advances, 5(11), 7833-7845. Retrieved January 14, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2014). Molecules, 19(4), 4989-5006. Retrieved January 14, 2026, from [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021). Google Patents.
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. (2014). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Forced Degradation of Rabeprazole Sodium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rabeprazole. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(4), 795-800. Retrieved January 14, 2026, from [Link]
-
Rabeprazole-thioether. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC). (2015). Google Patents.
-
Rabeprazole Impurity 20. (n.d.). Axios Research. Retrieved January 14, 2026, from [Link]
-
Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 647-654. Retrieved January 14, 2026, from [Link]
-
Rabeprazole EP Impurity I. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]
-
Degradation behaviors of rabeprazole and the formation of thioether rabeprazole in binary blends with carbomer 934 as a function of storage time at 40 o C and 75% RH. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Structure of rabeprazole and its related substances. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research, 1(1). Retrieved January 14, 2026, from [Link]
-
Rabeprazole Impurities. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rabeprazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. (2023). International Journal of Pharmaceutical Sciences and Medicine, 8(5), 1-8. Retrieved January 14, 2026, from [Link]
-
an efficient synthesis fo rabeprazole. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved January 14, 2026, from [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. (2021). Pharmaceutics, 13(2), 232. Retrieved January 14, 2026, from [Link]
-
Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. (2021). Drug and Chemical Toxicology, 45(5), 2201-2208. Retrieved January 14, 2026, from [Link]
-
Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. (2023). Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 84. Retrieved January 14, 2026, from [Link]
-
Toxicology of rabeprazole: a literature survey and an in silico study. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Rabeprazole - Wikipedia [en.wikipedia.org]
- 8. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Cross-Validation of HPLC and UPLC Methods for Rabeprazole Impurities Analysis
Introduction: The Imperative for Method Modernization in Pharmaceutical Quality Control
In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Rabeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, is no exception.[1][] Like many complex organic molecules, it is susceptible to degradation, forming impurities during synthesis and storage that must be meticulously monitored to ensure patient safety and comply with stringent regulatory standards.[3][4][5]
For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this type of analysis.[6][7] It is robust, reliable, and well-understood. However, the demands of modern drug development—higher throughput, increased sensitivity, and a drive for more sustainable "green" chemistry—have paved the way for Ultra-Performance Liquid Chromatography (UPLC).[8][9] UPLC technology, which utilizes columns with sub-2 µm particles, operates at significantly higher pressures to deliver faster and more efficient separations.[7][8][10]
This guide provides a comprehensive framework for the cross-validation of an existing HPLC method with a newly developed UPLC method for the determination of Rabeprazole impurities. The transition from HPLC to UPLC is not merely a "plug-and-play" operation. It requires a rigorous cross-validation study to demonstrate that the new UPLC method is equivalent or superior to the established HPLC method, ensuring data consistency and unwavering compliance. This process is governed by international guidelines, primarily the ICH Q2(R1) and its recent revision, which provides a framework for validating analytical procedures to ensure they are fit for their intended purpose.[11][12][13][14]
Part 1: Foundational Principles - HPLC vs. UPLC
The fundamental principles of separation are the same for both HPLC and UPLC.[6][7] However, the key difference lies in the particle size of the stationary phase and the resulting operational pressure.
-
HPLC (High-Performance Liquid Chromatography): Typically uses columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[8] This has been the workhorse of QC labs for its versatility and robustness.[6]
-
UPLC (Ultra-Performance Liquid Chromatography): Employs columns with particle sizes of less than 2 µm (commonly 1.7 µm).[9] To maintain optimal linear velocity of the mobile phase through this densely packed bed, the system must operate at much higher pressures, often up to 15,000 psi.[7][8]
This reduction in particle size is the cornerstone of UPLC's advantages:
-
Increased Efficiency & Resolution: Smaller particles provide more surface area, leading to more efficient mass transfer and narrower peaks. This results in superior resolution between the main analyte and its closely eluting impurities.
-
Faster Analysis: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, dramatically reducing run times.[6][10]
-
Enhanced Sensitivity: Narrower, taller peaks are easier to detect above baseline noise, leading to lower limits of detection (LOD) and quantification (LOQ).[6][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (on a per-analysis basis) significantly decrease the amount of costly and environmentally impactful solvents used.[6]
Logical Relationship of Core Validation Parameters
The validation of an analytical method is not a checklist of independent tests. Each parameter is logically interconnected, collectively demonstrating the method's fitness for purpose. Specificity is the foundation upon which accuracy and precision are built. Linearity underpins the ability to quantify accurately across a range. Robustness ensures that these parameters hold true during routine use.
Caption: Interconnectivity of analytical method validation parameters.
Part 2: The Cross-Validation Experimental Design
Cross-validation serves to compare the performance of two analytical methods.[15] In this context, we are treating the validated HPLC method as the established reference procedure and the UPLC method as the alternative procedure. The goal is to prove that the UPLC method generates data that is equivalent or better.
Step 1: Forced Degradation and Specificity
The cornerstone of any impurity method validation is demonstrating specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14][16] Forced degradation studies are the primary tool for this.[4][17]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of Rabeprazole API (e.g., at 1.0 mg/mL in a suitable diluent). Also, prepare a placebo (formulation excipients without the API) solution.
-
Acid Hydrolysis: Add 1N HCl to the API solution and heat at 60°C for 2 hours. Neutralize with 1N NaOH before dilution. Rabeprazole is known to be highly unstable in acidic conditions.[5]
-
Base Hydrolysis: Add 1N NaOH to the API solution and heat at 60°C for 4 hours. Neutralize with 1N HCl before dilution.
-
Oxidative Degradation: Add 3% H₂O₂ to the API solution and keep at room temperature for 1 hour. Significant degradation is expected.[17]
-
Thermal Degradation: Expose solid API powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Analysis: Analyze the unstressed sample, the placebo, and all stressed samples by both HPLC and UPLC methods.
Acceptance Criteria for Specificity:
-
The method must demonstrate baseline resolution between Rabeprazole and all known impurities and degradation products.
-
The placebo solution must show no interfering peaks at the retention times of Rabeprazole or its impurities.
-
Peak purity analysis (using a PDA detector) should confirm that the Rabeprazole peak is spectrally pure in all stressed samples, indicating no co-elution.
Step 2: Validation of Performance Characteristics
The following parameters must be evaluated for both methods according to ICH Q2(R1) guidelines.[11][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the API and all specified impurities. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% for impurities spiked in the sample matrix at three levels. |
| Precision | To demonstrate the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 10.0% (comparison across different days/analysts). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy. | S/N ratio of ~10:1; RSD at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass. No significant change in results when varying flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
Part 3: The Analytical Methods
Method 1: The Established HPLC Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 7.0.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 50% B
-
30-40 min: 50% to 80% B
-
40-45 min: 80% to 10% B (return to initial)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA at 285 nm.[19]
-
Injection Volume: 20 µL.
-
Total Run Time: 50 minutes.
Method 2: The Proposed UPLC Protocol
Causality Note: The UPLC method is developed by scaling down the HPLC method based on chromatographic principles. The shorter column length and smaller particle size necessitate a higher optimal flow rate and a proportionally scaled gradient to maintain separation selectivity while drastically reducing run time.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[20]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 50% B
-
3.0-4.0 min: 50% to 80% B
-
4.0-4.5 min: 80% to 10% B (return to initial)
-
4.5-5.0 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detector: PDA at 285 nm.
-
Injection Volume: 2 µL.
-
Total Run Time: 5 minutes.
Part 4: Comparative Data Analysis
The core of the cross-validation is the direct comparison of the data generated by both systems. A set of samples, including a system suitability solution, a batch release sample, and the forced degradation samples, should be analyzed on both instruments.
Workflow for Method Cross-Validation
Caption: Workflow diagram for HPLC to UPLC method cross-validation.
Table 1: System Suitability and Performance Comparison
| Parameter | HPLC Method | UPLC Method | Justification for Change |
| Run Time | 50 min | 5 min | 10x increase in throughput.[10] |
| Resolution (Rabeprazole vs. nearest impurity) | 2.5 | 4.8 | Improved separation confidence. |
| Theoretical Plates (Rabeprazole) | ~15,000 | ~45,000 | Higher efficiency leads to sharper peaks. |
| Tailing Factor | 1.2 | 1.1 | Better peak symmetry. |
| Solvent Consumption / Run | ~50 mL | ~2 mL | >95% reduction, significant cost and environmental savings.[6] |
Table 2: Comparison of Key Validation Results
| Parameter | HPLC Method | UPLC Method | Conclusion |
| Linearity (r²) | 0.9995 | 0.9998 | Both excellent; UPLC slightly better. |
| Accuracy (% Recovery) | 94.5% - 103.8% | 98.2% - 101.5% | Both meet criteria; UPLC shows tighter recovery range. |
| Precision (Repeatability RSD%) | 1.8% | 0.9% | Both highly precise; UPLC demonstrates lower variability. |
| LOQ (µg/mL) | 0.15 | 0.05 | UPLC is 3x more sensitive, crucial for detecting trace impurities. |
Analysis of Results
The data clearly demonstrates that the UPLC method is not only faster but also superior in its chromatographic performance. The resolution is nearly doubled, providing a greater safety margin in separation. The significantly lower LOQ allows for the detection and quantification of impurities at levels that might be missed by the HPLC method, which is a critical enhancement for stability studies and quality control.[6] The statistical comparison of impurity levels in batch samples must show no significant bias between the two methods, confirming that the UPLC method provides equivalent quantitative results.
Conclusion and Recommendation
The cross-validation data provides compelling evidence that the developed UPLC method for Rabeprazole impurities is fit for its intended purpose and represents a significant improvement over the traditional HPLC method. It delivers equivalent or superior results in terms of specificity, linearity, accuracy, and precision while offering substantial benefits in analytical throughput, sensitivity, and operational sustainability.
Based on this comprehensive evaluation, the recommendation is to replace the legacy HPLC method with the modern, validated UPLC method for the routine quality control and stability testing of Rabeprazole. This transition aligns with modern pharmaceutical laboratory objectives of enhancing efficiency, improving data quality, and reducing environmental impact, all while maintaining rigorous compliance with global regulatory standards.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ICH. (n.d.). Quality Guidelines.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- RSC Publishing. (n.d.). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products.
- Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- ResearchGate. (n.d.). Comparison between HPLC and UPLC Systems.
- ResearchGate. (2015). Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd. (n.d.). UPLC vs. HPLC: Key Differences.
- Scribd. (n.d.). Rabeprazole USP Monograph PDF.
- National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
- BenchChem. (n.d.). dealing with rabeprazole degradation in acidic conditions during analysis.
- U.S. Food and drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResearchGate. (n.d.). Forced Degradation of Rabeprazole Sodium.
- Pharmaffiliates. (n.d.). Rabeprazole Sodium-impurities.
- ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ResearchGate. (2025, August 9). Rabeprazole sodium.
- BenchChem. (n.d.). Technical Support Center: Rabeprazole Sodium Impurities and Their Experimental Impact.
- BOC Sciences. (n.d.). Rabeprazole Impurities.
- ResearchGate. (2025, August 6). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- International Journal of ChemTech Research. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA.
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
- World Journal of Pharmaceutical and Medical Research. (2024, May 5). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. starodub.nl [starodub.nl]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. orientjchem.org [orientjchem.org]
A Senior Application Scientist's Guide to Impurity Profiling of Rabeprazole Across Manufacturing Batches
This guide provides a comprehensive framework for the impurity profiling of different manufacturing batches of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. As researchers, scientists, and drug development professionals, a thorough understanding of a drug's impurity profile is paramount to ensuring its safety, efficacy, and compliance with global regulatory standards. This document moves beyond a simple recitation of methods to provide a strategic and scientifically-grounded approach to impurity analysis, rooted in years of field-proven experience.
The Imperative of Impurity Profiling in Rabeprazole
Rabeprazole, like any synthetically manufactured active pharmaceutical ingredient (API), is susceptible to the presence of impurities. These unwanted chemical entities can arise from various stages of the manufacturing process, including starting materials, intermediates, by-products, and reagents.[1][2] Furthermore, degradation of the Rabeprazole molecule itself, which is known to be labile in acidic conditions and susceptible to oxidation and photodegradation, can introduce additional impurities during storage and formulation.[3][4][5]
The International Council for Harmonisation (ICH) has established stringent guidelines, particularly ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of patient safety. An inconsistent or poorly characterized impurity profile between batches can signify a lack of control over the manufacturing process, potentially leading to variable clinical outcomes and unforeseen toxicities.
This guide will delineate a robust analytical strategy to not only identify and quantify known and unknown impurities in Rabeprazole but also to compare these profiles across different manufacturing batches, thereby ensuring batch-to-batch consistency and overall product quality.
Strategic Approach to Rabeprazole Impurity Profiling
Our approach is multi-faceted, combining a deep understanding of Rabeprazole's chemistry with state-of-the-art analytical techniques. The core of this strategy is a stability-indicating analytical method, capable of separating the API from its potential impurities and degradation products.
Understanding the Landscape: Known Impurities of Rabeprazole
A critical first step is to be aware of the likely impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route. Common examples include:
-
Rabeprazole Sulfide: A key intermediate in the synthesis of Rabeprazole.[7]
-
Rabeprazole Sulfone: An oxidation product of Rabeprazole.[7]
-
Rabeprazole N-Oxide: Another potential oxidation product.[7]
-
Chloro and Methoxy Analogs: Resulting from impurities in starting materials or side reactions.[6]
-
Other impurities that have been identified include 2-Chloromethyl and N-Alkyl impurities.[8][9]
-
-
Degradation Products: Formed during storage or under stress conditions. Rabeprazole is particularly susceptible to degradation, leading to a variety of products.[3][4] Forced degradation studies are essential to proactively identify these potential degradants.[3]
A non-exhaustive list of known impurities is presented in Table 1.
Table 1: Common Impurities of Rabeprazole
| Impurity Name | Other Names | CAS Number |
| Rabeprazole Sulfide | Rabeprazole EP Impurity B, Rabeprazole Thioether | 117977-21-6 |
| Rabeprazole Sulfone | Rabeprazole EP Impurity A | 117976-47-3 |
| Rabeprazole N-Oxide | Rabeprazole EP Impurity D | 924663-38-7 |
| 1H-Benzimidazol-2-ol | Rabeprazole EP Impurity K | 615-16-7 |
| 2-Mercaptobenzimidazole | Rabeprazole Related Compound C | 583-39-1 |
| 4-Desmethoxypropoxyl-4-chloro Rabeprazole | - | 168167-42-8 |
| Rabeprazole methoxy analog | - | 102804-77-3 |
This table is for illustrative purposes and is not exhaustive. A comprehensive list should be maintained based on the specific manufacturing process and regulatory filings.
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling in the pharmaceutical industry. For Rabeprazole, a reversed-phase HPLC method with UV detection is the standard approach. The key is to develop a method with sufficient resolution to separate all known impurities and any potential new ones from the main Rabeprazole peak.
A gradient elution is typically necessary to achieve the required separation of impurities with a wide range of polarities. The choice of a C18 column is common, offering good retention and selectivity for Rabeprazole and its related substances.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be robust and self-validating, ensuring the generation of trustworthy and reproducible data.
Materials and Reagents
-
Rabeprazole Sodium Reference Standard and working standards
-
Reference standards for known impurities (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salts)
-
Orthophosphoric acid or triethylamine (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions
The following is a well-established starting point for an HPLC method, which should be optimized and validated for your specific instrumentation and samples.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm |
| Injection Volume | 10 µL |
Causality behind Experimental Choices:
-
Buffered Mobile Phase: Rabeprazole is an acid-labile drug.[4] Maintaining a neutral to slightly alkaline pH (around 7.0) in the mobile phase is crucial to prevent on-column degradation of the analyte, which would lead to inaccurate quantification and the artifactual appearance of degradation products.
-
Gradient Elution: The diverse polarity of potential impurities, from the relatively non-polar sulfide impurity to more polar degradation products, necessitates a gradient elution to ensure adequate separation and resolution of all components within a reasonable run time.
-
UV Detection at 284 nm: This wavelength is chosen as it represents a region of significant absorbance for Rabeprazole and many of its chromophoric impurities, providing good sensitivity for their detection.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve Rabeprazole Sodium Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Rabeprazole Sodium from the manufacturing batch in the diluent to achieve the same nominal concentration as the standard solution.
-
Spiked Sample Solution (for method validation and peak identification): Prepare a sample solution as above and spike it with known concentrations of available impurity reference standards.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies must be performed on the Rabeprazole drug substance. This involves subjecting the API to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.
The stressed samples are then diluted and analyzed using the developed HPLC method. The goal is to demonstrate that the degradation products are well-resolved from the main Rabeprazole peak and from each other.
Data Analysis and Comparison Across Batches
The primary output of this analysis will be a series of chromatograms for each batch. The key is to systematically identify and quantify each impurity.
Identification of Impurities
-
Relative Retention Time (RRT): Compare the RRTs of the peaks in the sample chromatogram to those of the known impurity reference standards.
-
Spiking Studies: Co-inject the sample with a known impurity standard. An increase in the peak area of a specific impurity confirms its identity.
-
Mass Spectrometry (LC-MS): For unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for obtaining molecular weight information, which is a critical first step in structure elucidation.
Quantification of Impurities
The concentration of each impurity is typically expressed as a percentage of the Rabeprazole peak area.
% Impurity = (Area of Impurity Peak / Area of Rabeprazole Peak) x 100
This calculation assumes that the response factor of the impurity is the same as that of Rabeprazole. For more accurate quantification, the relative response factor (RRF) for each impurity should be determined using its reference standard.
Comparative Analysis
The true power of this guide lies in the systematic comparison of impurity profiles across different manufacturing batches. The following table provides a hypothetical example of such a comparison.
Table 2: Comparative Impurity Profile of Three Rabeprazole Manufacturing Batches
| Impurity | RRT | Batch A (%) | Batch B (%) | Batch C (%) | ICH Q3A Threshold |
| Rabeprazole Sulfide | 0.85 | 0.08 | 0.12 | 0.09 | Identification: ≥0.10% |
| Rabeprazole Sulfone | 1.15 | 0.04 | 0.06 | 0.05 | Qualification: ≥0.15% |
| Unknown Impurity 1 | 1.32 | ND | 0.07 | 0.06 | Reporting: ≥0.05% |
| Unknown Impurity 2 | 1.58 | 0.03 | ND | ND | Reporting: ≥0.05% |
| Total Impurities | 0.15 | 0.25 | 0.20 | - |
ND = Not Detected
Interpretation of the Hypothetical Data:
-
Batch A: Shows a relatively clean profile with all impurities below the identification threshold.
-
Batch B: Has a higher level of Rabeprazole Sulfide, exceeding the identification threshold. This would trigger further investigation to confirm its structure. The total impurity level is also higher than in Batch A.
-
Batch C: Shows the presence of an unknown impurity above the reporting threshold, which would need to be reported in regulatory filings.
This comparative analysis allows for the early detection of trends or out-of-specification results, enabling prompt investigation and corrective actions in the manufacturing process.
Visualizing the Workflow and Degradation Pathway
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Simplified Rabeprazole degradation pathways.
Conclusion: Ensuring Quality Through Vigilant Analysis
The impurity profile of Rabeprazole is a critical quality attribute that directly impacts its safety and efficacy. A well-designed and rigorously executed comparative analysis of different manufacturing batches is not just a regulatory requirement but a scientific necessity. By employing a stability-indicating HPLC method, conducting thorough forced degradation studies, and systematically comparing impurity profiles, drug manufacturers can ensure batch-to-batch consistency, maintain control over their manufacturing process, and ultimately deliver a high-quality product to patients. This guide provides a robust framework for achieving these goals, empowering researchers and scientists to navigate the complexities of pharmaceutical impurity analysis with confidence and scientific integrity.
References
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Publishing. Available from: [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. PubMed. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). Available from: [Link]
-
Rabeprazole-impurities. Pharmaffiliates. Available from: [Link]
-
List of In-stock Rabeprazole impurities-Buy Online. Hexonsynth. Available from: [Link]
-
Rabeprazole Impurities. SynZeal. Available from: [Link]
-
Forced Degradation of Rabeprazole Sodium | Download Table. ResearchGate. Available from: [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium. PubMed. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR. Available from: [Link]
-
Structural identification and characterization of potential impurities of rabeprazole sodium. JOCPR. Available from: [Link]
-
Rabeprazole Sodium-impurities. Pharmaffiliates. Available from: [Link]
-
Identification, isolation and characterization of new impurity in rabeprazole sodium. PubMed. Available from: [Link]
-
Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available from: [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. Available from: [Link]
-
Structural elucidation of rabeprazole sodium photodegradation products. PubMed. Available from: [Link]
-
Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Rabeprazole Impurities | SynZeal [synzeal.com]
A Comparative Guide to Inter-Laboratory Validation for the Quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Prepared by: Senior Application Scientist
Executive Summary
The quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and quality assurance. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, also known as Rabeprazole Thioether, is a known process-related impurity of Rabeprazole, a widely used proton pump inhibitor.[1][2] Ensuring that analytical methods for its quantification are robust, reliable, and transferable is paramount for regulatory compliance and patient safety. An inter-laboratory validation study is the gold standard for demonstrating this transferability.
This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of Rabeprazole Thioether: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It offers a framework for designing and executing an inter-laboratory validation study, supported by detailed experimental protocols and performance data synthesized from authoritative sources. The objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select the appropriate methodology and validate it according to rigorous international standards, such as the ICH Q2(R2) guideline.[3][4]
The Analyte: Rabeprazole Thioether
Rabeprazole Thioether is a key intermediate in the synthesis of Rabeprazole.[5] Its presence in the final drug substance indicates an incomplete oxidation step during manufacturing. Therefore, its level must be strictly controlled.
Below is a diagram illustrating the chemical relationship between the Rabeprazole Thioether intermediate and the final Rabeprazole API.
Caption: Conversion of Rabeprazole Thioether to Rabeprazole API.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is driven by the required sensitivity, specificity, and the context of the analysis (e.g., routine quality control vs. trace-level investigation). HPLC-UV is the established method for routine quality control, while LC-MS/MS provides superior sensitivity and specificity.[6][7][8][9]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the analysis of Rabeprazole impurities, based on data from peer-reviewed studies and ICH validation guidelines.[3][4][6][8][9]
| Validation Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Rationale & Causality |
| Specificity | High (Demonstrated by peak purity & resolution >1.5 from adjacent peaks)[10] | Very High (Based on specific parent-daughter ion transitions - MRM) | HPLC-UV relies on chromatographic separation alone. LC-MS/MS adds a second dimension of mass filtering, unequivocally identifying the analyte even if co-eluting with other species. |
| Linearity (Correlation Coefficient) | r > 0.999 | r > 0.998[6] | Both methods exhibit excellent linearity, demonstrating a direct, proportional response to concentration changes within the defined range. |
| Range | 0.05% to 150% of specification limit | 1.0 ppm to 4.5 ppm (relative to API)[6] | The HPLC range is suitable for standard impurity testing, while the LC-MS/MS range is tailored for trace-level quantification, often for potentially genotoxic impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 94.2% - 106.8%[6] | Both methods demonstrate high accuracy, ensuring the measured value is close to the true value. The slightly wider range for LC-MS/MS is typical for trace analysis. |
| Precision (% RSD) | Repeatability: < 2.0% Intermediate: < 3.0% | Repeatability: < 5.0% Intermediate: < 10.0% | HPLC-UV shows higher precision due to higher analyte concentrations. LC-MS/MS precision is excellent for the low ppm levels being measured. |
| Limit of Quantification (LOQ) | ~0.05% (relative to API main peak)[8] | ~1.0 ppm (relative to API)[6] | LC-MS/MS is significantly more sensitive, capable of quantifying the impurity at levels approximately 50 times lower than a standard HPLC-UV method. |
| Robustness | High (Unaffected by small changes in pH, mobile phase composition, flow rate) | High (Unaffected by small changes in mobile phase, flow rate, source parameters) | Both methods, when properly developed, are robust. Validation studies intentionally vary parameters to prove the method's reliability in routine use. |
Framework for an Inter-Laboratory Validation Study
An inter-laboratory study is essential to establish the reproducibility and transferability of an analytical method. The goal is to prove that different labs, using their own equipment and analysts, can obtain comparable results by following the same protocol. The workflow below outlines the critical steps.
Caption: Workflow for a successful inter-laboratory validation study.
Detailed Experimental Protocols
The following protocols are representative examples based on validated methods for Rabeprazole and its impurities.[7][8][11] They are designed to be self-validating through the inclusion of rigorous system suitability tests (SST).
Protocol A: RP-HPLC-UV Method for Quantification
-
1.0 Objective: To quantify 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole Thioether) in Rabeprazole API.
-
2.0 Materials & Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Triethylamine (AR Grade)
-
Purified Water (Milli-Q or equivalent)
-
Rabeprazole Thioether Reference Standard
-
-
3.0 Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Prontosil Kromabond or equivalent)[7]
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 7.0 with Triethylamine.[7]
-
Mobile Phase B: Acetonitrile:Methanol (95:5 v/v)[7]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
4.0 Solution Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v)
-
Standard Solution (0.5 µg/mL): Accurately weigh and dissolve Rabeprazole Thioether reference standard in diluent.
-
Sample Solution (1000 µg/mL of API): Accurately weigh and dissolve Rabeprazole API sample in diluent.
-
-
5.0 System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 5.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
-
Causality: The SST ensures the chromatographic system is performing adequately for the analysis, guaranteeing the precision and peak quality required for accurate quantification.
-
-
6.0 Calculation: Calculate the percentage of impurity using the external standard method, correcting for the concentration of the API in the sample solution.
Protocol B: LC-MS/MS Method for Trace Quantification
-
1.0 Objective: To perform sensitive, trace-level quantification of Rabeprazole Thioether.
-
2.0 Materials & Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Purified Water (LC-MS Grade)
-
Rabeprazole Thioether Reference Standard
-
-
3.0 Chromatographic Conditions:
-
Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size (e.g., Symmetry C18 or equivalent)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient Program: Optimized for rapid elution (e.g., 10% to 90% B in 5 minutes).
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
4.0 Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: (Precursor Ion > Product Ion) - To be determined by direct infusion of the reference standard. For Rabeprazole Thioether (M.W. ~345.4), a likely precursor would be [M+H]⁺ at m/z 346.1.
-
Source Parameters: Optimize source voltage, nebulizer gas, and temperature for maximum signal intensity.
-
-
5.0 Solution Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v)
-
Calibration Standards: Prepare a series of calibration standards ranging from 1.0 ppm to 5.0 ppm (relative to a 10 mg/mL API solution).[6]
-
Sample Solution (10 mg/mL of API): Accurately weigh and dissolve Rabeprazole API sample in diluent.
-
-
6.0 System Suitability Test (SST):
-
Inject a mid-level calibration standard three times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 15.0%
-
Signal-to-Noise Ratio (S/N) for LOQ standard: ≥ 10
-
-
Causality: SST for LC-MS/MS confirms instrument sensitivity and response stability, which is critical for accurate quantification at trace levels.[8]
-
-
7.0 Calculation: Quantify the impurity concentration against the calibration curve generated from the standards.
Conclusion and Recommendations
Both RP-HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
-
RP-HPLC-UV is the recommended method for routine quality control and release testing where impurity levels are expected to be within standard specification limits (typically >0.05%). Its robustness, cost-effectiveness, and simplicity make it ideal for widespread deployment.
-
LC-MS/MS should be employed when higher sensitivity is required, such as during process development to track impurities at very low levels, for characterizing reference standards, or if the impurity is suspected to be potentially genotoxic, requiring control at the parts-per-million (ppm) level.[6]
A successful inter-laboratory validation, following a well-defined framework and using a detailed, unambiguous protocol, provides the ultimate confidence in the analytical method. It demonstrates that the method is not only suitable for its intended purpose but is also robust and transferable, ensuring consistent and reliable data generation across the pharmaceutical industry.
References
- A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formul
- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.
- A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis. Benchchem.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA.
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
- ICH Guidelines for Analytical Method Valid
- Identification and characterization of potential impurities of rabeprazole sodium. PubMed.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
- Q2(R2)
- Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences.
- Regulatory Requirements for the Validation of Analytical Methods – Part 1. GMP Publishing.
- Identification and synthesis of potential impurities of rabeprazole sodium.
- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. LGC Standards.
- Rabeprazole sodium compound and novel preparation method thereof.
- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds.
- Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06. PubMed.
Sources
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. CN101805327B - Rabeprazole sodium compound and novel preparation method thereof - Google Patents [patents.google.com]
- 6. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Analytical Techniques for Rabeprazole Impurity Detection
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Rabeprazole, a proton pump inhibitor widely prescribed for acid-related gastrointestinal disorders, is synthesized through a multi-step process that can introduce various process-related impurities and degradation products. This guide provides a comprehensive comparison of key analytical techniques for the detection and quantification of these impurities, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting the most appropriate methodology for their specific needs.
This document moves beyond a simple listing of methods to provide a deeper, experience-driven analysis of the nuances of each technique. We will delve into the causality behind experimental choices and present self-validating protocols, all grounded in authoritative references and international guidelines.
The Criticality of Impurity Profiling in Rabeprazole
The control of impurities in active pharmaceutical ingredients (APIs) is a mandate dictated by international regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] The ICH Q3A(R2) guideline specifically outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][4][5] Organic impurities, which can be process-related or degradation products, are of particular concern due to their potential to impact the safety and efficacy of the final drug product. For Rabeprazole, known impurities can include sulfone, sulfide, and N-oxide derivatives, among others.[6][7][8][9] The choice of analytical technique is therefore a critical decision in the drug development lifecycle, directly impacting regulatory compliance and patient safety.
Benchmarked Analytical Techniques
This guide will provide a comparative analysis of the following four prominent analytical techniques for Rabeprazole impurity profiling:
-
High-Performance Liquid Chromatography (HPLC)
-
Ultra-Performance Liquid Chromatography (UPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Capillary Electrophoresis (CE)
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly in its reversed-phase mode (RP-HPLC), has long been the gold standard for pharmaceutical impurity analysis due to its robustness, versatility, and well-established protocols. For Rabeprazole, RP-HPLC offers excellent separation of the parent drug from its various known impurities. The choice of a C18 column is standard, providing a hydrophobic stationary phase that effectively retains and separates the moderately polar Rabeprazole and its related substances based on their differential partitioning between the mobile and stationary phases. The use of a phosphate buffer in the mobile phase is crucial for controlling the pH and ensuring the consistent ionization state of the analytes, thereby achieving reproducible retention times and peak shapes. A gradient elution is often preferred over an isocratic one to achieve optimal resolution of all impurities within a reasonable run time.
Trustworthiness: A validated HPLC method, as per ICH Q2(R1) guidelines, is a self-validating system. System suitability tests, including parameters like theoretical plates, tailing factor, and resolution between critical peak pairs, are performed before each analytical run to ensure the chromatographic system is performing adequately.[6][10]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on established and validated methods for Rabeprazole impurity analysis.[6][10][11][12]
a. Sample Preparation:
-
Accurately weigh and transfer Rabeprazole sodium tablet powder equivalent to 25 mg of Rabeprazole into a 50 mL volumetric flask.
-
Add 30 mL of diluent (typically a mixture of water and acetonitrile) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
b. Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4 with triethylamine.[6]
-
Mobile Phase B: Acetonitrile and water in a 90:10 v/v ratio.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 60 40 35 30 70 40 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.[11]
c. Forced Degradation Studies: To establish the stability-indicating nature of the method, Rabeprazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[6][13] The method should be able to separate the degradation products from the main peak and known impurities.
Workflow for HPLC Analysis of Rabeprazole Impurities
Caption: Workflow for Rabeprazole impurity analysis using HPLC.
Ultra-Performance Liquid Chromatography (UPLC)
Expertise & Experience: UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles.[14][15] This results in a dramatic increase in resolution, sensitivity, and speed of analysis. For Rabeprazole impurity profiling, this translates to shorter run times (often by a factor of 5-10), leading to higher sample throughput and reduced solvent consumption, making it a "greener" alternative.[1][15] The enhanced resolution allows for better separation of closely eluting impurities that might co-elute in an HPLC system.
Trustworthiness: The validation principles for UPLC are the same as for HPLC, following ICH guidelines. The increased sensitivity of UPLC often leads to lower limits of detection (LOD) and quantification (LOQ) for impurities.[2][3]
Experimental Protocol: UPLC Method for Rabeprazole Impurities
This protocol is based on a published UPLC method for the determination of Rabeprazole and its impurities.[2][3]
a. Sample Preparation:
-
Prepare the sample solution as described in the HPLC protocol, but potentially at a lower concentration due to the higher sensitivity of UPLC.
b. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][3]
-
Mobile Phase A: 99% Phosphate buffer (pH ~7.0) and 1% acetonitrile.[16]
-
Mobile Phase B: Methanol and acetonitrile in a 95:5 ratio.[16]
-
Gradient Program:
Time (min) % Mobile Phase B 0.01 10 5.0 20 10.0 30 14.0 70 16.0 80 17.0 10 | 18.0 | 10 |
-
Injection Volume: 3 µL.[2]
Workflow for UPLC Analysis of Rabeprazole Impurities
Caption: High-throughput workflow for Rabeprazole impurity analysis using UPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] For impurity profiling, its primary strength lies in the identification and structural elucidation of unknown impurities.[7][8][17] While HPLC and UPLC with UV detection can quantify known impurities, they cannot provide structural information for novel or unexpected peaks. LC-MS, by providing the mass-to-charge ratio (m/z) of an impurity, offers invaluable data for its identification. Tandem MS (MS/MS) can further provide fragmentation patterns, which act as a "fingerprint" for the molecule, aiding in its structural confirmation.
Trustworthiness: The use of LC-MS is crucial for fulfilling the ICH requirement for the identification of impurities above a certain threshold.[3] The accurate mass measurements obtained from high-resolution mass spectrometers (like TOF or Orbitrap) provide a high degree of confidence in the elemental composition of an impurity.
Experimental Protocol: LC-MS for Impurity Identification
a. Sample Preparation:
-
Prepare samples as for HPLC/UPLC analysis. It may be necessary to enrich the concentration of impurities through techniques like solid-phase extraction (SPE) if they are present at very low levels.
b. LC-MS Conditions:
-
LC System: An HPLC or UPLC system as described previously.
-
Mass Spectrometer: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for moderately polar molecules like Rabeprazole and its impurities.
-
Mobile Phase: Use volatile buffers such as ammonium acetate or ammonium formate, as non-volatile buffers like phosphate are not compatible with MS.[9]
-
Scan Mode: Full scan mode for initial detection of all ions, followed by selected ion monitoring (SIM) for targeted quantification[17] or product ion scan (in MS/MS) for structural elucidation.
Logical Flow for LC-MS Impurity Identification
Caption: Logical flow for the identification of Rabeprazole impurities using LC-MS.
Capillary Electrophoresis (CE)
Expertise & Experience: Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14][15][18] It offers a different separation mechanism compared to liquid chromatography, making it an excellent orthogonal technique for impurity profiling.[18] For Rabeprazole, which is an ionizable compound, Capillary Zone Electrophoresis (CZE) is a suitable mode.[6][18] The key advantages of CE include extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times.[11][19][20]
Trustworthiness: A validated CE method provides a reliable alternative to HPLC. Its orthogonal nature means it can often separate impurities that are difficult to resolve by HPLC, providing a more complete picture of the impurity profile.
Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Rabeprazole
This protocol is based on a validated CE method for the analysis of Rabeprazole sodium.[19][20]
a. Sample Preparation:
-
Prepare a stock solution of Rabeprazole sodium in the run buffer.
-
Dilute the stock solution to the desired concentration range (e.g., 5.0–40.0 µg/mL) with the run buffer.[19][20]
b. CE Conditions:
-
Capillary: Bare fused silica capillary (e.g., 48.0 cm total length, 39.5 cm effective length, 75 µm i.d.).[19][20]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[19][20]
-
Temperature: 25°C.
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for Rabeprazole impurity analysis using Capillary Electrophoresis.
Comparative Performance Summary
The following table summarizes the key performance characteristics of the benchmarked analytical techniques for Rabeprazole impurity detection.
| Feature | HPLC | UPLC | LC-MS | Capillary Electrophoresis (CE) |
| Primary Application | Routine QC, Quantification | High-throughput screening, Quantification | Impurity Identification & Structural Elucidation | Orthogonal method, QC, Chiral separations |
| Resolution | Good | Excellent | Good to Excellent | Excellent |
| Analysis Time | Moderate (20-60 min) | Fast (5-15 min)[1] | Moderate | Very Fast (5-20 min)[6] |
| Sensitivity (LOD/LOQ) | Good | Very Good[1] | Excellent | Good to Very Good |
| Solvent Consumption | High | Low[1][15] | Moderate to Low | Very Low[11] |
| Cost (Instrument) | Moderate | High | Very High | Moderate |
| Robustness | High | Moderate to High | Moderate | Moderate |
| Throughput | Moderate | High | Low to Moderate | High |
| Structural Information | No | No | Yes | No |
Conclusion and Recommendations
The selection of an analytical technique for Rabeprazole impurity profiling is a multi-faceted decision that depends on the specific stage of drug development and the analytical objective.
-
For routine quality control and release testing , a validated HPLC method remains the robust and reliable workhorse. Its established protocols and lower operational cost make it a practical choice for many laboratories.
-
For high-throughput screening and laboratories where speed and reduced solvent usage are critical , UPLC is the superior option.[1][15] The significant reduction in analysis time and improved resolution justify the higher initial investment.
-
For the identification and characterization of unknown impurities , particularly during process development and stability studies, LC-MS is indispensable.[7][17] Its ability to provide molecular weight and structural information is unmatched by other techniques.
-
Capillary Electrophoresis serves as an excellent orthogonal and complementary technique to HPLC and UPLC.[18] Its different separation mechanism can reveal impurities that may not be resolved by liquid chromatography. It is also a valuable tool for chiral separations if stereoisomeric impurities are a concern.
Ultimately, a comprehensive approach to Rabeprazole impurity profiling often involves the strategic use of multiple techniques. A validated HPLC or UPLC method forms the foundation for routine analysis, while LC-MS is employed for definitive identification, and CE can be used for orthogonal verification, ensuring a complete and accurate understanding of the impurity profile of Rabeprazole.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Shah, M., Patel, N., Tripathi, N. V., & Vyas, V. K. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15–28. [Link]
-
Seshadri, R. K., Raghavaraju, T. V., Kumar, Y. R., Babu, B. S., Venkatasubbaiah, B., & Chakravarthy, I. E. (2013). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. Journal of Liquid Chromatography & Related Technologies, 36(16), 2261-2278. [Link]
-
Hilhorst, M. J., Somsen, G. W., & de Jong, G. J. (1998). Choice of capillary electrophoresis systems for the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1251–1260. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Testing Laboratory. (n.d.). Capillary Electrophoresis Impurity Separation Testing. Retrieved from [Link]
-
Reddy, G. M., Reddy, B. S., & Raman, N. V. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201–210. [Link]
-
Kumar, A., Kumar, R., & V, S. (2018). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of separation science, 41(20), 3897–3905. [Link]
-
Garcia, C. V., de Oliveira, A. B., Nudelman, N. S., Steppe, M., & Schapoval, E. E. (2005). Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form. Journal of AOAC International, 88(4), 1081–1085. [Link]
-
Li, Y., Zhang, Y., Wang, J., Zhang, Z., & Li, J. (2020). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Drug and Chemical Toxicology, 43(6), 616–623. [Link]
-
Rao, T. N., & Rao, P. S. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251. [Link]
-
Satyanarayana, L., Seshagiri, M., & Rao, M. N. (2012). Identification, synthesis and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
Garcia, C. V., de Oliveira, A. B., Nudelman, N. S., Steppe, M., & Schapoval, E. E. (2005). Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form. Journal of AOAC International, 88(4), 1081–1085. [Link]
-
ResearchGate. (2019). Identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
ResearchGate. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
Patel, B. H., Suhagia, B. N., Patel, M. M., & Patel, J. R. (2012). Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 654-658. [Link]
-
Reddy, M. S., & Reddy, P. J. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Technology, 3(2), 2636-2648. [Link]
-
Dev, R. V., Kiran, G. S. U., Vyas, K., & Reddy, G. O. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC‐hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 436-444. [Link]
-
Garcia, C. V., Nudelman, N. S., Steppe, M., & Schapoval, E. E. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of pharmaceutical and biomedical analysis, 46(1), 88–93. [Link]
-
Kumar, A., & Singh, R. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 5(92), 75293-75305. [Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 5. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 12. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Capillary Zone Electrophoresis (CZE) - Creative Proteomics [creative-proteomics.com]
- 17. Choice of capillary electrophoresis systems for the impurity profiling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Validation of a capillary electrophoresis method for analysis of rabeprazole sodium in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reference Standards for Rabeprazole Impurities: A Technical Guide for Researchers
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely prescribed proton pump inhibitor like Rabeprazole, meticulous control of impurities is not just a regulatory requirement but a critical aspect of ensuring patient safety and therapeutic efficacy. This guide provides an in-depth, head-to-head comparison of reference standards for Rabeprazole impurities, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The control of impurities is rigorously mandated by international regulatory bodies, with the International Council for Harmonisation (ICH) providing a framework for the identification, qualification, and control of impurities in new drug substances and products.[1] This guide will delve into the practical application of these principles, focusing on the selection and utilization of appropriate reference standards, the backbone of accurate impurity profiling.
The Landscape of Rabeprazole Impurities: A Necessary Overview
Rabeprazole, through its synthesis and degradation pathways, can generate a number of impurities. These can be process-related, arising from starting materials, by-products, or intermediates, or they can be degradation products formed during storage.[2][3] The accurate identification and quantification of these impurities are essential, and this relies on the availability of high-quality, well-characterized reference standards.
The primary global pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official reference standards for many of these impurities. Additionally, numerous reputable commercial suppliers offer a wide range of Rabeprazole impurity standards, often with traceability to pharmacopeial standards. This guide will focus on a comparative analysis of these different sources.
Decoding the Nomenclature: USP vs. EP Impurity Standards
A key challenge for analytical scientists can be navigating the different naming conventions used by various pharmacopeias. For Rabeprazole, several impurities are listed in both the USP and EP, often with different letter designations. Understanding these equivalencies is the first step in a globalized pharmaceutical development environment.
| European Pharmacopoeia (EP) Designation | United States Pharmacopeia (USP) Designation | Chemical Name | CAS Number |
| Rabeprazole Impurity A | Rabeprazole Related Compound D | 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole (Rabeprazole Sulfone) | 117976-47-3 |
| Rabeprazole Impurity B | Rabeprazole Related Compound E | 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide) | 117977-21-6 |
| Rabeprazole Impurity C | Rabeprazole Related Compound A | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 1163685-30-0 |
| Rabeprazole Impurity D | Rabeprazole Related Compound B | 2-[[(1H-Benzo[d]imidazol-2-yl)sulfinyl]methyl]-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide | 924663-38-7 |
| Rabeprazole Impurity F | Rabeprazole Related Compound C | 2-Mercaptobenzimidazole | 583-39-1 |
| Rabeprazole Impurity K | - | 1H-Benzimidazol-2-ol | 615-16-7 |
This table is compiled from information provided by various commercial suppliers and scientific publications.[1][4][5][6][7][8][][10]
This cross-reference is crucial for laboratories working under multiple regulatory frameworks, ensuring that the correct standards are being used for method validation and routine testing.
The Causality of Experimental Choices: A Comparative HPLC Analysis Protocol
To objectively compare the performance of reference standards from different sources, a robust, well-designed analytical method is essential. The following High-Performance Liquid Chromatography (HPLC) method is a synthesis of validated methods reported in the scientific literature and is designed to be stability-indicating, capable of separating Rabeprazole from its key impurities.[11]
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of Rabeprazole impurity reference standards.
Step-by-Step Methodology
1. Materials and Reagents:
-
Rabeprazole Sodium API
-
Rabeprazole Impurity Reference Standards (e.g., USP Rabeprazole Related Compound D and EP Rabeprazole Impurity A)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Water (HPLC grade)
-
Diluent: A mixture of acetonitrile and a dilute aqueous sodium hydroxide solution (e.g., 0.001 M) is often used to ensure the stability of Rabeprazole, which is unstable in acidic conditions.
2. Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: Phosphate buffer (pH 7.0).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A gradient program should be optimized to achieve separation of all relevant impurities. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 286 nm.[11]
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of each reference standard (USP and EP) in the diluent.
-
From the stock solutions, prepare working standard solutions at a concentration relevant for the quantification of impurities (e.g., corresponding to the reporting threshold in the drug substance).
4. Sample Solution Preparation:
-
Accurately weigh and dissolve the Rabeprazole Sodium API in the diluent to a known concentration.
-
For system suitability and specificity, a spiked sample should be prepared by adding known amounts of each impurity reference standard to the API solution.
5. System Suitability:
-
Inject the spiked sample solution.
-
The system is deemed suitable if the resolution between Rabeprazole and the closest eluting impurity is greater than 1.5, and the tailing factor for the Rabeprazole peak is not more than 2.0.
6. Comparative Analysis:
-
Inject the working standard solutions prepared from the USP and EP reference standards multiple times (n=6).
-
Compare the peak areas and retention times. The relative standard deviation (RSD) of the peak areas for replicate injections should be less than 2.0%.
-
Analyze the spiked sample solution to confirm the resolution and peak identification.
Trustworthiness: A Self-Validating System
The described protocol incorporates a self-validating system. By running both the USP and EP reference standards on the same validated HPLC system, any significant discrepancies in peak response or purity would be immediately apparent. The use of a spiked sample confirms the ability of the method to separate the impurities from the main API peak and from each other, ensuring the specificity of the analysis.
Authoritative Grounding & Comprehensive References
The selection of appropriate reference standards is a cornerstone of cGMP (current Good Manufacturing Practices) and is essential for regulatory submissions. Both the USP and EP provide highly characterized primary standards that are considered the benchmark for quality. Commercial suppliers often provide secondary standards that are traceable to these primary standards, offering a cost-effective and convenient alternative for routine use.
When selecting a commercially available reference standard, it is imperative to scrutinize the Certificate of Analysis (CoA). The CoA should provide comprehensive information, including:
-
Identity confirmation (e.g., by ¹H-NMR, Mass Spectrometry).
-
Purity assessment by a validated chromatographic method.
-
Certified concentration and uncertainty.
-
Traceability to pharmacopeial standards.
Logical Relationships in Rabeprazole Degradation
Caption: Simplified degradation pathways of Rabeprazole leading to common impurities.
This diagram illustrates the chemical relationship between Rabeprazole and some of its major oxidative degradation products. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting out-of-specification results.
Conclusion
The selection of reference standards for Rabeprazole impurities is a critical decision that directly impacts the quality and reliability of analytical data. While both USP and EP provide equivalent, highly characterized standards for many key impurities, it is the responsibility of the analytical scientist to verify their suitability for the intended application. By employing a robust, validated HPLC method as outlined in this guide, researchers can confidently compare and utilize reference standards from different sources, ensuring compliance with global regulatory expectations and contributing to the development of safe and effective pharmaceutical products.
References
- United States Pharmacopeia (USP). Rabeprazole Sodium Monograph.
- European Pharmacopoeia (EP). Rabeprazole Sodium Monograph.
-
SynZeal. Rabeprazole Impurities. [Link]
-
SynZeal. Rabeprazole EP Impurity A. [Link]
-
Allmpus. Rabeprazole EP Impurity A / Rabeprazole USP Related Compound D / Rabeprazole EP Impurity A / Rabeprazole Sulfone. [Link]
-
Artis Standards. Rabeprazole EP Impurity A. [Link]
-
ResearchGate. (PDF) Rabeprazole sodium. [Link]
-
Pharmaffiliates. Rabeprazole Sodium-impurities. [Link]
-
PubMed. Identification and characterization of potential impurities of rabeprazole sodium. [Link]
-
SynZeal. Rabeprazole Impurities. [Link]
- Google Patents.
-
PubMed. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. [Link]
-
ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 5. allmpus.com [allmpus.com]
- 6. Rabeprazole EP Impurity A (Rabeprazole USP Related Compound D) [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Rabeprazole EP Impurity A | 117976-47-3 [chemicea.com]
- 10. Rabeprazole Impurities | SynZeal [synzeal.com]
- 11. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
A Guide to the Unambiguous Identification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole Using Orthogonal Analytical Methods
In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount to ensuring both the safety and efficacy of the final product. Process-related impurities and degradation products, even at trace levels, can have significant pharmacological effects. Therefore, their precise identification and quantification are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide provides an in-depth technical comparison of orthogonal analytical methods for the definitive identification of a specific rabeprazole impurity: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
This impurity is a known related substance to Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[6][7] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of highly specific analytical techniques to ensure it is adequately resolved and characterized. An orthogonal approach, which employs multiple, independent analytical techniques based on different physicochemical principles, is the gold standard for achieving unambiguous identification and mitigating the risk of method-specific biases.[8][9][10][11]
This guide is intended for researchers, analytical scientists, and drug development professionals. It will detail the strategic application of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary orthogonal methods. Furthermore, it will discuss the synergistic role of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy as powerful confirmatory tools.
The Strategic Imperative for Orthogonal Analysis
Relying on a single analytical method, however robust, carries an inherent risk of co-elution or an inability to differentiate between structurally similar compounds. Orthogonal methods provide a multi-faceted view of a sample, significantly increasing the confidence in the analytical results.[8][9][10] For impurity profiling, this approach is not just best practice but a critical component of a comprehensive control strategy. The primary benefit lies in the cross-verification of results, where each technique corroborates the findings of the other, leading to an irrefutable identification.[11]
Caption: A workflow diagram illustrating the orthogonal approach to impurity identification.
Primary Orthogonal Methods: HPLC-UV and LC-MS
The cornerstone of our approach is the parallel application of HPLC-UV and LC-MS. While both techniques utilize liquid chromatography for separation, their detection principles are fundamentally different, providing complementary data for a comprehensive analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control due to its high precision and quantitative capabilities.[12][13][14] The choice of a reversed-phase method is logical for a molecule like 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, which possesses both polar and non-polar characteristics.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for resolving rabeprazole and its related substances.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with a dilute potassium hydroxide solution.
-
Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).
-
-
Gradient Program: A gradient elution is employed to ensure optimal separation of all potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the rabeprazole API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Rationale for Experimental Choices:
-
The use of a C18 column provides excellent hydrophobic retention for the rabeprazole molecule and its impurities.
-
A phosphate buffer is chosen for its buffering capacity in the neutral pH range, which can improve peak shape for the amine-containing analytes.
-
Gradient elution is necessary to resolve impurities with a wide range of polarities from the main API peak.
-
A detection wavelength of 285 nm is selected based on the UV absorbance maxima of rabeprazole and its structurally similar impurities.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for impurity identification, providing highly specific molecular weight information.[15][16][17] When coupled with tandem mass spectrometry (MS/MS), it can also provide structural information through fragmentation patterns.
Experimental Protocol: LC-MS Analysis
-
Chromatographic System: An LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
-
Column and Mobile Phase: The same HPLC method as described above can be adapted for LC-MS, with the caveat that a volatile buffer such as ammonium acetate or ammonium formate should be used in place of potassium phosphate to ensure compatibility with the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.
-
Mass Spectrometer Settings:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Acquisition: Full scan mode for initial identification, followed by product ion scan (MS/MS) on the parent ion of interest for fragmentation analysis.
Rationale for Experimental Choices:
-
ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.
-
Positive ionization mode is selected due to the presence of basic nitrogen atoms in the benzimidazole and pyridine rings, which are readily protonated.
-
High-resolution mass spectrometry (HRMS), if available, can provide an accurate mass measurement, which can be used to determine the elemental composition of the impurity.
Performance Comparison of Primary Orthogonal Methods
| Parameter | HPLC-UV | LC-MS | Rationale for Orthogonality |
| Principle of Detection | UV Absorbance | Mass-to-Charge Ratio | Fundamentally different physical principles. |
| Specificity | Based on chromatographic retention time and UV spectrum. | Based on chromatographic retention time and precise molecular weight. | LC-MS provides a higher degree of specificity. |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) | LC-MS is generally more sensitive. |
| Quantitative Capability | Excellent | Good (with appropriate internal standards) | HPLC-UV is the preferred method for quantification. |
| Structural Information | Limited (UV spectrum) | High (fragmentation patterns from MS/MS) | LC-MS provides significant structural insights. |
Confirmatory Orthogonal Methods: NMR and FT-IR
While HPLC-UV and LC-MS can provide a strong indication of the impurity's identity, NMR and FT-IR spectroscopy are often required for unequivocal structural elucidation, particularly for novel impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise molecular structure of organic compounds.[18][19][20][21] It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
Key NMR Experiments for Structural Confirmation:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
The ¹H NMR spectrum of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole would be expected to show characteristic signals for the aromatic protons of the benzimidazole and pyridine rings, the methoxy group, the methyl group on the pyridine ring, and the methylene protons of the bridging thioether group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23][24][25][26] It is a rapid and non-destructive technique that can be used to confirm the presence or absence of key functional groups.
Expected FT-IR Absorptions:
-
N-H stretch: Around 3400-3300 cm⁻¹ from the benzimidazole ring.
-
C-H stretch: Aromatic and aliphatic C-H stretches around 3100-2850 cm⁻¹.
-
C=N and C=C stretches: In the 1650-1450 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretch: Around 1250-1050 cm⁻¹ from the methoxy group.
Caption: The logical relationship between the impurity and the data obtained from each orthogonal method.
Conclusion
The unambiguous identification of pharmaceutical impurities such as 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical step in ensuring the quality and safety of drug products. A single analytical technique is often insufficient to provide the necessary level of confidence. By employing an orthogonal approach that combines the separative power and quantitative accuracy of HPLC-UV with the high specificity of LC-MS, a robust and reliable identification can be achieved. Further confirmation through structural elucidation by NMR and functional group analysis by FT-IR provides an incontrovertible body of evidence. This multi-faceted analytical strategy is not only a hallmark of good science but also a regulatory expectation in modern pharmaceutical development.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Retrieved from [Link]
-
PubMed. (n.d.). Identification and characterization of potential impurities of rabeprazole sodium. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses: Drug and Chemical Toxicology. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
- Tentu, N. R. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251.
-
Malvern Panalytical. (2016, October 18). The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Jaano & Seekho. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. Retrieved from [Link]
-
Springer. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Retrieved from [Link]
-
Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]
-
Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
Optosky. (2024, February 6). FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2014, October 28). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Identification and characterization of impurities of Rabeprazole sodium. 4(1), 130-139.
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Semantic Scholar. (n.d.). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Drug Research. (2022). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. 14(4), 378-384.
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy rabeprazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rabeprazole Sodium - Impurity G. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. jpionline.org [jpionline.org]
- 4. ikev.org [ikev.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals | Technology Networks [technologynetworks.com]
- 10. jaanoandseekho.in [jaanoandseekho.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. veeprho.com [veeprho.com]
- 19. toref-standards.com [toref-standards.com]
- 20. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 21. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 24. FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 25. ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS | Semantic Scholar [semanticscholar.org]
- 26. azom.com [azom.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. As a rabeprazole-related compound used in research and development, its handling and disposal demand a rigorous approach grounded in chemical safety principles and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering essential logistical and safety information to ensure operational integrity and environmental protection.
The protocols herein are built on the foundational principles of laboratory safety, emphasizing waste minimization, proper segregation, and adherence to hazardous waste regulations established by bodies such as the U.S. Environmental Protection Agency (EPA).
Core Chemical Profile and Hazard Assessment
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a research chemical and an impurity related to Rabeprazole, a proton pump inhibitor.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact S-Deoxo variant is not publicly available, its structural similarity to Rabeprazole and its derivatives necessitates treating it with a high degree of caution. Rabeprazole sodium is known to be harmful if swallowed, and can cause skin and serious eye irritation.[3] Therefore, it is prudent to assume this compound presents similar hazards.
A critical characteristic of rabeprazole and its analogs is their instability in acidic environments.[4][5][6] The benzimidazole ring system is susceptible to rapid, acid-catalyzed degradation.[4] Rabeprazole is also sensitive to moisture, heat, and light.[6][7] This instability is a paramount consideration for its handling and disposal, as degradation can lead to byproducts with different, potentially unknown, toxicological profiles.
| Chemical Identifier | Data |
| Compound Name | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole |
| Parent API Family | Rabeprazole Sodium |
| CAS Number (Related Thioether) | 117977-21-6[1] |
| Molecular Formula (Related Thioether) | C15H15N3OS[1] |
| Chemical Class | 2-Pyridinylmethylsulfinylbenzimidazole Derivative[8] |
| Known Instability | Highly unstable in acidic conditions; sensitive to heat, moisture, and light.[6][7] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents dermal exposure. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If weighing outside a hood, an N95-rated respirator may be necessary to prevent inhalation of fine particles. |
Waste Characterization and Segregation: A Zero-Tolerance Approach
All waste streams containing 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole must be treated as hazardous chemical waste . This is in alignment with the Resource Conservation and Recovery Act (RCRA) guidelines for pharmaceutical waste.[9]
The Core Directive: No Drain Disposal. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[10][11] This is the single most critical rule to prevent the release of active pharmacological compounds into aquatic ecosystems.
Proper segregation is essential to ensure safety and compliant disposal.[12][13] Never mix this waste with biological waste, sharps, or other incompatible chemical streams.[13][14] The following workflow provides a logical pathway for waste stream determination.
Caption: Disposal decision workflow for generated waste.
Step-by-Step Disposal Procedures
4.1 Unused or Expired Pure Compound (Solid Waste)
-
Do not attempt to neutralize the solid chemical.
-
Place the original container with the compound inside a secondary, sealable plastic bag.
-
Affix a "Hazardous Waste" label to the outer bag or a suitable tag.[14]
-
Write the full chemical name, "4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole," and the approximate quantity on the label. Do not use abbreviations.[14]
-
Store this container in a designated, secure satellite accumulation area, segregated from incompatible chemicals.[14]
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.[12]
4.2 Contaminated Labware, PPE, and Debris (Solid Waste)
This stream includes items like gloves, weigh boats, pipette tips, or spill cleanup materials that are grossly contaminated.
-
Collect all contaminated solid items in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name of the contaminant.[12]
-
Keep the container sealed when not in use.[14]
-
Store in the satellite accumulation area for professional disposal.
4.3 Aqueous Waste Solutions
This applies to any buffers, filtrates, or solutions containing the compound.
-
Designate a specific, compatible waste container (e.g., a high-density polyethylene carboy) for this waste stream.
-
Crucial Step: Before adding any waste, ensure the pH of any liquid already in the container is neutral or slightly alkaline (pH > 7.0). If necessary, add a small amount of a base like sodium bicarbonate. This is critical to prevent the acid-catalyzed degradation of the compound.[4][6]
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents, including solvents and buffers, with their approximate concentrations.[14]
-
Keep the container tightly sealed and stored in secondary containment (e.g., a spill tray) to prevent leaks.[13][14]
4.4 Decontamination and Empty Container Disposal
Empty containers that held the pure compound must be decontaminated before being discarded as non-hazardous trash.[14][15]
-
Select a solvent in which the compound is soluble.
-
Rinse the container thoroughly with a small amount of the solvent, ensuring all interior surfaces are contacted.
-
Pour the rinsate into your designated aqueous hazardous waste container. [14][15]
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
-
Once triple-rinsed, deface or remove the original chemical label completely.[15][16]
-
The clean, air-dried container can now be disposed of in the regular laboratory glass or solid waste stream.[16]
Emergency Procedures: Spill and Exposure
5.1 Spill Management
-
Solid Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of all cleanup materials as hazardous solid waste.
-
-
Liquid Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or dikes.
-
Absorb the spilled liquid. Place all used absorbent materials into a sealed, labeled hazardous waste container.
-
Wash the spill area with soap and water, collecting the cleaning water as hazardous waste if necessary.
-
5.2 Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.
Conclusion
The responsible disposal of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, strict segregation, and regulatory compliance, research professionals can mitigate risks to themselves and the environment. Always treat this and other research chemicals as hazardous unless proven otherwise, and partner with certified professionals for final disposal.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?[Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. [Link]
-
Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Association for the Health Care Environment (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
-
PubMed. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]
-
Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
ResearchGate. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. [Link]
-
National Institutes of Health (NIH). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]
-
MDPI. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. [Link]
-
EJPMR. Stable and Bioequivalent Formulation Development of Highly Acid Labile Proton Pump Inhibitor: Rabeprazole. [Link]
Sources
- 1. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]
- 2. Buy 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole | 102804-82-0 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. whitesscience.com [whitesscience.com]
- 8. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. acewaste.com.au [acewaste.com.au]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. vumc.org [vumc.org]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds such as 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a derivative of the proton pump inhibitor Rabeprazole, a thorough understanding of its potential hazards and the requisite safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety principles for active pharmaceutical ingredients (APIs).
Hazard Assessment and Risk Mitigation
Rabeprazole sodium is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation; it may also cause respiratory irritation.[2][4] Benzimidazole compounds, as a class, may present risks of skin sensitization and other health effects.[5] Therefore, a stringent approach to minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
Core Principles of Containment:
-
Engineering Controls: The primary line of defense is to handle the compound within a controlled environment to minimize airborne particles and fumes.[6] All manipulations of the powdered form of the compound, such as weighing or reconstitution, should be performed in a chemical fume hood, a biological safety cabinet (BSC), or a glove box.[6][7] These ventilated enclosures protect the user from inhaling hazardous dust or aerosols.[8]
-
Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical.[6] The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the planned procedures.
-
Personal Hygiene: Standard laboratory hygiene practices are essential. Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a significant risk of splashes. | Must conform to EN 166 (EU) or NIOSH (US) standards. Standard prescription glasses are not a substitute.[2][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for any signs of degradation or punctures before use.[2] Change gloves immediately if they become contaminated.[1][5] |
| Body | A long-sleeved lab coat or overalls. A PVC apron can provide additional protection. | Clothing should be fully buttoned to provide maximum coverage.[1][5] |
| Respiratory | An N95 (US) or P1 (EN 143) particulate respirator. | Required when handling the compound as a powder outside of a ventilated enclosure, or if dust generation is unavoidable.[1] |
Step-by-Step Operational and Disposal Plan
A systematic workflow is crucial for ensuring safety and maintaining the integrity of the experiment.
Pre-Handling Preparations
-
Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[7]
-
Equipment Assembly: Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and appropriate containers.
-
Emergency Preparedness: Ensure that an eye wash station and a safety shower are readily accessible and unobstructed.[1][5]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper within the fume hood. Avoid creating dust clouds.
-
Transfer: Use a clean spatula to transfer the compound to the reaction vessel or container.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After the task is complete, decontaminate the spatula and any other reusable equipment. Dispose of all single-use items in a designated waste container.
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the area and inform your supervisor.[2]
-
Containment: If it is safe to do so, prevent the spill from spreading.[2]
-
Cleanup (Solid Spill): For a solid spill, gently cover it with a damp paper towel to avoid generating dust.[10] Carefully sweep the material into a designated waste container.[11]
-
Cleanup (Liquid Spill): For a liquid spill, use an inert absorbent material to contain and collect the spill.[2]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[10]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]
-
Waste Segregation: All waste contaminated with 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, including gloves, weighing paper, and excess compound, must be collected in a clearly labeled, sealed, and hazardous waste container.[11][12]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[8] Arrange for disposal through a licensed hazardous material disposal company.[12]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE.
Caption: PPE selection and operational workflow for handling the compound.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the standards of excellence in your research and development endeavors.
References
-
Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]
-
Labcompare. Hazardous-Drug API Powder Safety. Available at: [Link]
-
Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]
-
U.S. Food and Drug Administration. ACIPHEX®(rabeprazole sodium) Label. Available at: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
MedlinePlus. Rabeprazole: MedlinePlus Drug Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. labcompare.com [labcompare.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
